Stigmasterol
Beschreibung
Stigmasterol has been reported in Salvia miltiorrhiza, Erythrophleum fordii, and other organisms with data available.
Stigmasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. Stigmasterol is found in the fats and oils of soybean, calabar bean and rape seed, as well as several other vegetables, legumes, nuts, seeds, and unpasteurized milk.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVJBMSMIARIN-PHZDYDNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015733 | |
| Record name | Stigmasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stigmasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in benzene, ethyl ether, ethanol, Soluble in the usual organic solvents | |
| Record name | STIGMASTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
83-48-7 | |
| Record name | Stigmasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmasterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stigmasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stigmasta-5,22-dien-3-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STIGMASTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99WUK5D0Y8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STIGMASTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stigmasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
| Record name | STIGMASTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stigmasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Stigmasterol: A Technical Guide to its Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasterol is a prominent phytosterol, a group of naturally occurring steroid alcohols found in plants. It is structurally similar to cholesterol and plays a crucial role in the structure and function of plant cell membranes. Beyond its structural role, stigmasterol has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. This technical guide provides an in-depth overview of the fundamental properties, structure, and relevant experimental methodologies associated with stigmasterol, tailored for professionals in research and drug development.
Chemical Structure and Core Properties
Stigmasterol is a C29 sterol characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton. Key structural features include a hydroxyl group at the C-3 position of the A-ring and two double bonds, one between C-5 and C-6 in the B-ring and another between C-22 and C-23 in the alkyl side chain.[1][2]
Chemical Identifiers
-
IUPAC Name: (3β,22E)-Stigmasta-5,22-dien-3-ol[3]
-
CAS Number: 83-48-7[3]
-
Chemical Formula: C₂₉H₄₈O[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of stigmasterol.
| Property | Value | References |
| Molecular Weight | 412.69 g/mol | [3][4] |
| Appearance | White solid/powder | [1][5] |
| Melting Point | 160-170 °C | [1][5][6] |
| Boiling Point | ~472 °C (estimate) | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, chloroform, and ethyl acetate. | [1][5] |
| Optical Rotation | [α]D ≈ -50° (c=2, CHCl₃) | [6] |
Experimental Protocols
Isolation and Purification of Stigmasterol from Soybeans
This protocol provides a general methodology for the isolation and purification of stigmasterol from a common plant source.
3.1.1. Extraction
-
Preparation of Plant Material: Obtain dried and powdered soybean material.
-
Solvent Extraction:
-
Perform a Soxhlet extraction of the powdered soybeans with n-hexane to extract the crude lipid fraction.
-
Alternatively, macerate the plant material in methanol at room temperature for an extended period (e.g., 24-48 hours), followed by filtration.
-
-
Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude oily extract.
3.1.2. Saponification
-
Alkaline Hydrolysis: Reflux the crude extract with an ethanolic or methanolic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) for 2-4 hours. This process hydrolyzes the steryl esters to free sterols.
-
Extraction of Unsaponifiable Matter:
-
After cooling, dilute the reaction mixture with water.
-
Extract the unsaponifiable matter (which contains the sterols) multiple times with a nonpolar solvent such as diethyl ether or n-hexane.
-
Wash the combined organic extracts with water to remove any remaining alkali and then dry over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the solvent to yield the crude phytosterol mixture.
3.1.3. Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh or 70-230 mesh) as the stationary phase, using a suitable solvent slurry (e.g., n-hexane).
-
Sample Loading: Dissolve the crude phytosterol mixture in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, etc.).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (e.g., 8:2 v/v). Visualize the spots using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) and heating.
-
Isolation: Combine the fractions containing pure stigmasterol and evaporate the solvent.
3.1.4. Recrystallization
-
Dissolution: Dissolve the isolated stigmasterol in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., methanol or ethanol).
-
Crystallization: Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Isolation of Crystals: Collect the purified stigmasterol crystals by filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Characterization of Stigmasterol
3.2.1. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: An IR spectrum of stigmasterol will show a characteristic broad absorption band for the hydroxyl (-OH) group around 3400 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and C=C stretching vibrations around 1640-1670 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum (in CDCl₃) will exhibit characteristic signals for the olefinic protons at δ 5.35 (H-6), δ 5.15 (H-22), and δ 5.01 (H-23). The proton at C-3 (adjacent to the hydroxyl group) typically appears as a multiplet around δ 3.53. Signals for the numerous methyl groups will be observed in the upfield region (δ 0.7-1.1).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the 29 carbon atoms. Key signals include those for the olefinic carbons (C-5, C-6, C-22, and C-23) in the range of δ 120-141 ppm and the carbon bearing the hydroxyl group (C-3) at approximately δ 71.8 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at m/z 412, corresponding to the molecular weight of stigmasterol.
Biological Activity and Signaling Pathways
Stigmasterol exerts a range of biological effects, with its anti-inflammatory properties being particularly well-documented. One of the key mechanisms underlying its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
Concurrently, the activation of upstream kinases can lead to the phosphorylation and activation of MAPKs, such as p38, ERK, and JNK. These activated MAPKs can also contribute to the inflammatory response by activating various transcription factors.
Stigmasterol has been shown to interfere with these pathways. It can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB. Additionally, stigmasterol can suppress the phosphorylation of p38, ERK, and JNK, thus attenuating the MAPK signaling cascade. The net effect is a reduction in the production of pro-inflammatory mediators.
Caption: Stigmasterol's inhibition of NF-κB and MAPK signaling pathways.
Conclusion
Stigmasterol is a phytosterol with well-defined physicochemical properties and significant biological activities. Its potential as a therapeutic agent, particularly in the context of inflammatory diseases, warrants further investigation. The methodologies outlined in this guide for its isolation, purification, and characterization, along with an understanding of its mechanism of action, provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile natural compound.
References
- 1. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What Are The Preparation Methods Of Stigmasterol? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 6. Bot Verification [rasayanjournal.co.in]
Stigmasterol: A Technical Guide to its Discovery and Enduring Significance in Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical significance, and key methodologies associated with stigmasterol, a pivotal phytosterol in the landscape of pharmaceutical chemistry. From its initial identification to its role as a cornerstone in the industrial-scale synthesis of steroid hormones, this document details the scientific milestones that have cemented stigmasterol's importance. It offers an in-depth look at the experimental protocols for its extraction, purification, and chemical conversion, alongside a quantitative summary of its physicochemical properties. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated repository of technical information and historical context.
Discovery and Initial Identification
The discovery of stigmasterol is credited to the American physiologist Rosalind Wulzen in the mid-20th century, who initially named the compound "Wulzen factor".[1] However, the truly transformative moment in the history of stigmasterol came with the work of the pioneering African American chemist, Percy Lavon Julian. In 1940, while working at the Glidden Company, a fortuitous accident involving a water leak into a tank of purified soybean oil led to the formation of a solid white mass.[2][3] Julian astutely identified this substance as stigmasterol, realizing he had stumbled upon a method for producing large quantities of this valuable steroid from an abundant and inexpensive source.[2] This discovery was a critical turning point, shifting the production of steroids from costly and limited animal sources to a readily available plant-based precursor.
Physicochemical Properties of Stigmasterol
A thorough understanding of the physicochemical properties of stigmasterol is essential for its extraction, purification, and chemical manipulation. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₄₈O | ChemBK |
| Molar Mass | 412.70 g/mol | Wikipedia |
| Melting Point | 165-170 °C | PubChem, ChemBK |
| Specific Optical Rotation ([α]²²_D) | -51° (c=2 in chloroform) | PubChem |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, chloroform, and other organic solvents. | PubChem, ChemBK |
| Appearance | White crystalline solid | Wikipedia |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and chemical conversion of stigmasterol, drawing from established industrial and laboratory practices.
Extraction and Isolation from Soybean Oil Deodorizer Distillate (SODD)
Soybean oil deodorizer distillate (SODD), a byproduct of soybean oil refining, is a primary source for industrial stigmasterol production. The general procedure involves saponification followed by solvent extraction and crystallization.
Protocol: Saponification and Solvent Extraction
-
Saponification: The SODD is treated with an ethanolic or methanolic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), and heated to hydrolyze the fatty acid esters, leaving the non-saponifiable sterols.
-
Extraction: The saponified mixture is then subjected to liquid-liquid extraction with a nonpolar solvent like n-hexane or n-butanol. The sterols partition into the organic phase, separating them from the water-soluble soaps.
-
Washing and Concentration: The organic extract is washed with water to remove any remaining soap and then concentrated under reduced pressure to yield a crude mixture of phytosterols.
Protocol: Purification by Crystallization
The crude phytosterol mixture, which contains stigmasterol, β-sitosterol, and campesterol, is further purified by fractional crystallization.
-
Solvent Selection: A suitable solvent system is chosen based on the differential solubilities of the sterols. Alcohols such as isobutanol and n-amyl alcohol have been used effectively.
-
Dissolution and Cooling: The crude sterol mixture is dissolved in the chosen solvent at an elevated temperature. The solution is then slowly cooled to induce crystallization. Stigmasterol, being less soluble under these conditions, will preferentially crystallize out.
-
Isolation: The crystallized stigmasterol is isolated by filtration, washed with a cold solvent to remove impurities, and dried. This process can be repeated to achieve higher purity.
The Upjohn company notably developed an innovative counter-current crystallization process for the efficient, large-scale separation of stigmasterol from crude soy sterol mixtures.
Analytical Characterization
The purity and identity of the isolated stigmasterol are confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A C8 or C18 column with a mobile phase such as methanol/water is commonly used for the separation and quantification of stigmasterol.
-
Gas Chromatography (GC): The sterols are often derivatized to their trimethylsilyl (TMS) ethers before analysis by GC with a flame ionization detector (FID) for quantification.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Historical Significance: The Gateway to Synthetic Steroid Hormones
The primary historical and ongoing significance of stigmasterol lies in its role as a key precursor for the semi-synthesis of a wide range of steroid hormones. Percy Lavon Julian's pioneering work in this area revolutionized the pharmaceutical industry.
Synthesis of Progesterone from Stigmasterol
The conversion of stigmasterol to progesterone was a landmark achievement that made this vital hormone widely and affordably available. The key transformation involves the selective cleavage of the C22-C23 double bond in the stigmasterol side chain.
Protocol: Ozonolysis of Stigmasterol Acetate
-
Protection of the C5-C6 Double Bond: The 3-hydroxyl group of stigmasterol is first acetylated to form stigmasterol acetate. The C5-C6 double bond in the steroid nucleus is then protected, often by bromination, to prevent it from reacting during the subsequent oxidation step.
-
Ozonolysis: The protected stigmasterol acetate is dissolved in a suitable solvent (e.g., a mixture of methylene chloride and methanol) and cooled to a low temperature (typically -78 °C). A stream of ozone gas is then bubbled through the solution. The ozone selectively cleaves the C22-C23 double bond in the side chain, forming an ozonide intermediate.
-
Reductive Work-up: The ozonide is then treated with a reducing agent (e.g., zinc dust in acetic acid or dimethyl sulfide) to yield the 20-keto steroid, pregnenolone acetate.
-
Conversion to Progesterone: Pregnenolone acetate is then converted to progesterone through a series of standard chemical reactions, including hydrolysis of the acetate group and oxidation of the 3-hydroxyl group to a ketone, along with isomerization of the double bond.
A Precursor for a Multitude of Steroids
Beyond progesterone, stigmasterol served as a versatile starting material for the synthesis of a wide array of other crucial steroid hormones, including:
-
Androgens (e.g., Testosterone)
-
Estrogens
-
Corticosteroids (e.g., Cortisone)
The availability of an inexpensive and abundant plant-based precursor in stigmasterol dramatically reduced the cost of these life-changing medicines, making them accessible for the treatment of a wide range of conditions, from hormonal imbalances and inflammatory diseases to certain types of cancer.
Conclusion
The journey of stigmasterol from a serendipitously discovered "factor" to a cornerstone of the modern pharmaceutical industry is a testament to the power of scientific observation and innovation. Its discovery and the subsequent development of efficient extraction and conversion processes, largely driven by the genius of Percy Lavon Julian, democratized access to essential steroid-based medicines. For today's researchers and drug development professionals, the story of stigmasterol serves not only as a foundational chapter in the history of medicinal chemistry but also as an inspiring example of how harnessing the chemical potential of the natural world can lead to profound advancements in human health. The methodologies detailed in this guide continue to be relevant and form the basis for ongoing research and development in the field of steroid chemistry.
References
Stigmasterol: A Comprehensive Technical Guide on its Natural Sources, Dietary Prevalence, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasterol, a prominent phytosterol found ubiquitously in the plant kingdom, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources and dietary prevalence of stigmasterol. It details comprehensive experimental protocols for its extraction, purification, and quantification from various matrices. Furthermore, this document elucidates the molecular mechanisms of stigmasterol's action by visualizing its interaction with key signaling pathways, including PI3K/Akt/mTOR, JAK/STAT, NF-κB, and MAPK. The quantitative data on stigmasterol content in a wide array of food sources is systematically presented, offering a valuable resource for researchers in nutrition, pharmacology, and drug development.
Natural Sources and Dietary Prevalence of Stigmasterol
Stigmasterol is a naturally occurring phytosterol that is an essential component of plant cell membranes.[1] It is not synthesized by the human body and must be obtained through dietary sources.[2] The dietary intake of stigmasterol varies among populations, largely depending on the consumption of plant-based foods.
Major Dietary Sources
The primary dietary sources of stigmasterol are unrefined vegetable oils, nuts, seeds, legumes, and whole grains.[1][3] Vegetables and fruits also contribute to the overall intake, albeit in smaller quantities.[3][4]
-
Vegetable Oils: Oils are among the richest sources of stigmasterol. Corn fiber crude oil, for instance, contains a high amount of stigmasterol.[3] Other significant sources include soybean oil and rapeseed oil.[1]
-
Nuts and Seeds: Various nuts and seeds are excellent sources of stigmasterol.
-
Legumes and Grains: Legumes such as butter beans and lentils contain notable amounts of stigmasterol.[3] Cereal products also contribute to the dietary intake of this phytosterol.[5]
-
Vegetables and Fruits: While generally containing lower concentrations than oils and nuts, certain vegetables like zucchini and coriander leaf, and fruits such as cherry tomatoes, contribute to the overall dietary intake of stigmasterol.[3]
Quantitative Data on Stigmasterol Content
The following table summarizes the stigmasterol content in various food sources, compiled from multiple studies. Values are presented in milligrams per 100 grams (mg/100g) of the edible portion.
| Food Category | Food Item | Stigmasterol Content (mg/100g) |
| Oils | Corn fiber crude oil | 209[3] |
| Soybean oil | 61[5] | |
| Cottonseed oil | 292 (total sterols)[3] | |
| Apricot kernel oil | 1.5[3] | |
| Legumes | Butter beans | 86[3] |
| Lentils | 2-20[3] | |
| Peas | 1.12[3] | |
| Vegetables | Zucchini | 8.4[3] |
| Coriander leaf | 7.9[3] | |
| Romaine lettuce | 7.9[3] | |
| Cowpea | 6.0[3] | |
| Soybean sprouts | 5.4[3] | |
| Fruits | Cherry tomato | 3.4[3] |
| Papaya | 2.9[3] | |
| Longan | 2.7[3] | |
| Kiwi fruit | 2.0[3] |
Experimental Protocols for Stigmasterol Analysis
Accurate and reliable quantification of stigmasterol in various matrices is crucial for research and quality control. This section provides detailed methodologies for the extraction, purification, and quantification of stigmasterol.
Extraction and Purification
Objective: To extract and purify stigmasterol from a plant matrix for subsequent analysis. This protocol is a general guideline and may require optimization based on the specific matrix.
Materials:
-
Dried and powdered plant material
-
n-Hexane
-
Ethanolic potassium hydroxide (KOH) solution
-
Toluene
-
Silica gel for column chromatography
-
Solvent system for column chromatography (e.g., n-hexane:ethyl acetate gradient)
-
Rotary evaporator
-
Glass column for chromatography
Protocol:
-
Soxhlet Extraction:
-
Accurately weigh a known amount of the dried, powdered plant material.
-
Place the sample in a thimble and perform Soxhlet extraction with n-hexane for a sufficient duration (e.g., 6-8 hours) to extract the lipid-soluble components, including stigmasterol.[6]
-
Concentrate the n-hexane extract using a rotary evaporator.
-
-
Saponification:
-
Extraction of Unsaponifiable Matter:
-
After saponification, cool the mixture and extract the unsaponifiable fraction with toluene.[7]
-
Wash the toluene extract with water to remove any residual KOH and other water-soluble impurities.
-
Dry the toluene extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in n-hexane.
-
Load the concentrated unsaponifiable matter onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.[3]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing stigmasterol.
-
Pool the stigmasterol-rich fractions and evaporate the solvent.
-
References
- 1. Stigmasterol - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Advances in Stigmasterol on its anti-tumor effect and mechanism of action [frontiersin.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. fao.org [fao.org]
Stigmasterol: A Comprehensive Technical Guide to its Biological Roles in Plants and Animals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasterol, a prominent phytosterol found throughout the plant kingdom, plays a crucial dual role in the biology of both plants and animals. In plants, it is an essential structural component of cell membranes, a precursor to vital hormones, and a key modulator of responses to environmental stress. In animals, dietary stigmasterol exhibits a remarkable range of pharmacological activities, including potent anti-inflammatory, cholesterol-lowering, neuroprotective, and anticancer effects. This technical guide provides an in-depth exploration of the multifaceted biological roles of stigmasterol, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this versatile phytosterol.
Biological Role of Stigmasterol in Plants
Stigmasterol is a vital component of plant cell biology, contributing to structural integrity, hormonal signaling, and adaptation to environmental challenges.
Modulation of Cell Membrane Properties
Stigmasterol is a key constituent of plant cell membranes, where it influences fluidity, permeability, and the activity of membrane-associated proteins.[1][2] The presence of a double bond in its side chain makes stigmasterol more flexible compared to other phytosterols, which can increase membrane permeability to water and ions.[1] This modulation of membrane dynamics is critical for plant adaptation to fluctuating temperatures and other environmental stresses.[1][3][4]
Precursor to Brassinosteroids
Stigmasterol serves as a precursor for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation.[5][6][7][8] The biosynthetic pathway involves a series of enzymatic reactions that modify the stigmasterol backbone to produce the active brassinosteroid molecules.
Role in Abiotic and Biotic Stress Responses
Plants accumulate stigmasterol in response to various environmental stressors, including pathogen attack, wounding, high salinity, and temperature fluctuations, suggesting its role as a "stress sterol".[1][2] This accumulation is thought to be a protective mechanism, helping to maintain membrane integrity and function under adverse conditions.[2][9] Exogenous application of stigmasterol has been shown to enhance salt tolerance in some plant species.[9]
Pharmacological Effects of Stigmasterol in Animals
When consumed in the diet, stigmasterol exerts a variety of beneficial pharmacological effects in animals, making it a compound of significant interest for drug development.
Anti-inflammatory Activity
Stigmasterol demonstrates potent anti-inflammatory properties by inhibiting key inflammatory pathways. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[10]
Cholesterol-Lowering Effects
Stigmasterol contributes to the reduction of plasma cholesterol levels through multiple mechanisms. It competitively inhibits the absorption of dietary cholesterol in the intestine. This is partly achieved by downregulating the expression of the Niemann-Pick C1-like 1 (NPC1L1) protein, a key transporter for cholesterol uptake in the gut.[11][12][13]
Anticancer Properties
Stigmasterol exhibits anticancer activity against a range of cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt and JAK/STAT pathways.[14][15]
Neuroprotective Effects
Stigmasterol has shown promise in protecting neuronal cells from oxidative stress-induced damage. It can reduce the production of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[16] These effects suggest its potential in the prevention and treatment of neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize key quantitative data on the biological effects of stigmasterol.
Table 1: In Vitro Cytotoxicity of Stigmasterol against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 5.80 ± 0.15 | [14] |
| A549 | Lung Cancer | 8.95 ± 0.23 | [14] |
| HepG2 | Liver Cancer | 12.50 ± 0.12 | [14] |
| KB/C152 | Oral Epithelial Cancer | 81.18 µg/ml | [17] |
| Jurkat/E6-1 | T-lymphocytic Leukemia | 103.03 µg/ml | [17] |
| HCC70 | Breast Cancer | >250 | [15] |
Table 2: In Vivo Anti-inflammatory Effects of Stigmasterol
| Animal Model | Parameter | Dose | % Inhibition/Reduction | Reference |
| Carrageenan-Induced Paw Edema (Rat) | Paw Edema | 10 mg/kg | 35% (at 3h) | [10] |
| Carrageenan-Induced Paw Edema (Rat) | Paw Edema | 20 mg/kg | 52% (at 3h) | [10] |
| LPS-Induced Lung Inflammation (Mouse) | Lung Inflammation Score | 10 mg/kg | 29.3% | [10] |
| LPS-Induced Lung Inflammation (Mouse) | Lung Inflammation Score | 50 mg/kg | 50.0% | [10] |
| LPS-Induced Lung Inflammation (Mouse) | Lung Inflammation Score | 100 mg/kg | 55.4% | [10] |
Signaling Pathways and Experimental Workflows
Stigmasterol Biosynthesis in Plants
References
- 1. mdpi.com [mdpi.com]
- 2. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Distigmasterol-Modified Acylglycerols on the Fluidity and Phase Transition of Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Modulation of Membrane Structure and Fluctuations by Plant Sterols and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Stigmasterol on Growth, Productivity and Biochemical Response of Vicia faba L. Plants Grown Under Salt Stress [ejbo.journals.ekb.eg]
- 10. benchchem.com [benchchem.com]
- 11. Curcumin inhibits cholesterol uptake in Caco-2 cells by down-regulation of NPC1L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Mechanisms of Stigmasterol: A Technical Guide for Researchers
Introduction: Stigmasterol, a widely distributed phytosterol, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of action of stigmasterol, tailored for researchers, scientists, and drug development professionals. It summarizes key findings on its influence on cellular signaling pathways, enzymatic activity, and gene expression, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanistic action.
Core Mechanisms of Action at the Cellular Level
Stigmasterol exerts its biological effects through a multi-targeted approach, influencing a variety of cellular processes ranging from apoptosis and cell cycle regulation to inflammation and lipid metabolism. Its primary mechanisms involve the modulation of key signaling pathways, direct interaction with cellular receptors, and regulation of gene expression.
Anticancer Effects
Stigmasterol has demonstrated potent anticancer properties across a range of cancer cell lines. Its primary anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.
1.1.1. Induction of Apoptosis: Stigmasterol promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of key apoptotic regulatory proteins, leading to the activation of caspases and subsequent programmed cell death.
-
Modulation of Bcl-2 Family Proteins: Stigmasterol has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.[1][2]
-
Activation of Caspases: Stigmasterol treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7), which are crucial for the dismantling of the cell during apoptosis.[1][3]
-
Involvement of p53: In some cancer cell lines, stigmasterol has been observed to upregulate the expression of the tumor suppressor protein p53, which can, in turn, activate the apoptotic machinery.[2][3]
1.1.2. Cell Cycle Arrest: Stigmasterol can halt the progression of the cell cycle in cancer cells, primarily at the G1/S or G2/M checkpoints. This prevents the proliferation of malignant cells. This cell cycle arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[3]
1.1.3. Inhibition of Metastasis and Angiogenesis: Stigmasterol has been found to suppress the migration, invasion, and adhesion of cancer cells, key processes in metastasis. It achieves this by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix.[3] Furthermore, stigmasterol can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by downregulating vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2.[4]
Anti-inflammatory Effects
Stigmasterol exhibits significant anti-inflammatory properties by targeting key inflammatory pathways and mediators.
-
Inhibition of NF-κB Signaling: A central mechanism of stigmasterol's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] It can prevent the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes.[7][8]
-
Downregulation of Pro-inflammatory Enzymes and Cytokines: Stigmasterol has been shown to reduce the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide and prostaglandins.[4] It also decreases the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
-
Modulation of MAPK Pathway: Stigmasterol can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in inflammatory responses.[7][10]
Neuroprotective Effects
Stigmasterol has shown promise in protecting neuronal cells from damage and degeneration through various mechanisms.
-
Antioxidant Activity: Stigmasterol can mitigate oxidative stress in neuronal cells by activating the Keap1/Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes, which help to neutralize reactive oxygen species (ROS).[2]
-
Modulation of Apoptotic Pathways: In the context of neurodegeneration, stigmasterol can inhibit apoptosis in neuronal cells by upregulating anti-apoptotic proteins like Bcl-2.[11]
-
GABAergic Mechanism: Stigmasterol has been reported to positively modulate GABA-A receptors, suggesting a potential role in managing neurological disorders associated with GABAergic dysfunction.[12]
Cholesterol-Lowering Effects
Stigmasterol contributes to the reduction of plasma cholesterol levels primarily by inhibiting intestinal cholesterol absorption and regulating hepatic cholesterol metabolism. It is thought to compete with cholesterol for incorporation into micelles in the gut, thereby reducing its absorption.[13][14]
Key Signaling Pathways Modulated by Stigmasterol
Stigmasterol's diverse biological activities are orchestrated through its interaction with and modulation of several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Stigmasterol has been shown to inhibit this pathway in various cancer cells. By downregulating the phosphorylation of Akt and mTOR, stigmasterol can induce apoptosis and autophagy.[1][2]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing cascades like ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. Stigmasterol's effect on this pathway appears to be cell-type and context-dependent, with reports indicating both inhibition and activation. In inflammatory contexts, it often inhibits MAPK signaling to reduce the production of inflammatory mediators.[7][10]
NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Stigmasterol is a potent inhibitor of this pathway. It prevents the activation of the IKK complex, which is responsible for phosphorylating IκBα. This maintains IκBα's association with NF-κB, keeping it sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of stigmasterol from various studies.
Table 1: Cytotoxicity of Stigmasterol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| A2780 | Ovarian Cancer | 69.24 ± 7.31 µM | 24 | [4] |
| SKOV3 | Ovarian Cancer | 83.39 ± 3.75 µM | 24 | [4] |
| HUVEC | Endothelial Cells | 21.1 ± 2.1 µM | Not Specified | [4] |
| SNU-1 | Gastric Cancer | 15 µM | Not Specified | [4] |
| KB/C152 | Oral Epithelial Cancer | 81.18 µg/mL | Not Specified | [1] |
| HUT78 | T-Lymphocytic Leukemia | 103.03 µg/mL | Not Specified | [1] |
| MCF-7 | Breast Cancer | 5.80 µM | Not Specified | [5] |
| A549 | Lung Cancer | 8.95 µM | Not Specified | [5] |
| HepG2 | Liver Cancer | 12.50 µM | Not Specified | [5] |
| HepG2 | Liver Cancer | ~10 µM (approx. 43% toxicity) | 24 | [3] |
| MCF-7 | Breast Cancer | 0.1623 µM | 24 | [15] |
Table 2: Modulation of Protein Expression and Activity by Stigmasterol
| Target Protein/Process | Cell Line/Model | Effect | Quantitative Change | Reference |
| p-Akt | Gastric Cancer Cells | Inhibition | Concentration-dependent decrease | [1] |
| p-mTOR | Gastric Cancer Cells | Inhibition | Concentration-dependent decrease | [1] |
| Bax | HepG2 | Upregulation | Dose-dependent increase | [3] |
| Bcl-2 | HepG2 | Downregulation | Dose-dependent decrease | [3] |
| Caspase-3 | Breast Cancer Cells | Activation | Increased activity with sorafenib | [4] |
| p-p65 (NF-κB) | Osteoclasts | Inhibition | Significant inhibition at 15, 30, and 60 min | [7] |
| p-JNK (MAPK) | Osteoclasts | Inhibition | Significant inhibition at 30, 45, and 60 min | [7] |
| p-ERK (MAPK) | Osteoclasts | Inhibition | Inhibition at 15 and 45 min | [7] |
| iNOS | RAW264.7 Macrophages | Downregulation | Decreased protein expression | [4] |
| COX-2 | RAW264.7 Macrophages | Downregulation | Decreased protein expression | [4] |
| Nrf2 | Endometrial Cancer Cells | Inhibition | Dose-dependent decrease in protein expression | [3] |
| VEGFR-2 Signaling | HUVECs | Inhibition | Decrease in downstream effector phosphorylation | [3] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on stigmasterol's mechanism of action. For full, detailed protocols, including specific reagent concentrations and instrument settings, it is essential to refer to the supplementary materials of the cited publications.
Cell Viability Assay (CCK-8 Assay)
Objective: To determine the cytotoxic effect of stigmasterol on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of stigmasterol (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by stigmasterol.
Methodology:
-
Cell Treatment: Treat cells with stigmasterol at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To determine the effect of stigmasterol on the expression levels of specific proteins.
Methodology:
-
Protein Extraction: Lyse stigmasterol-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Stigmasterol exhibits a remarkable range of biological activities at the cellular level, primarily through the modulation of key signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis. Its ability to target multiple pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, underscores its potential as a therapeutic agent for a variety of diseases, particularly cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the current understanding of stigmasterol's mechanisms of action, offering a valuable resource for researchers and drug development professionals. Further investigation into the detailed molecular interactions and in vivo efficacy of stigmasterol will be crucial for translating its therapeutic potential into clinical applications.
References
- 1. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stigmasterol isolated from marine microalgae Navicula incerta induces apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stigmasterol mitigates estrogen-deficiency-induced osteoporosis through inhibition of phosphorylated p65 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stigmasterol mitigates estrogen-deficiency-induced osteoporosis through inhibition of phosphorylated p65 and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stigmasterol regulates microglial M1/M2 polarization via the TLR4/NF-κB pathway to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Stigmasterol Biosynthetic Pathway in Plants: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stigmasterol, a prominent phytosterol in the plant kingdom, plays a crucial role in membrane structure and function and serves as a precursor for the synthesis of various bioactive steroids. Its biosynthesis is a complex, multi-step process involving a cascade of enzymatic reactions. This technical guide provides a comprehensive overview of the core stigmasterol biosynthetic pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital metabolic pathway.
The Core Biosynthetic Pathway from Cycloartenol to Stigmasterol
The biosynthesis of stigmasterol branches off from the central isoprenoid pathway, with cycloartenol serving as the primary precursor in most higher plants[1][2]. The pathway involves a series of modifications to the sterol nucleus and the side chain, catalyzed by a suite of enzymes primarily localized to the endoplasmic reticulum. The key enzymatic steps leading from cycloartenol to stigmasterol are outlined below.
Demethylation at C-4 and C-14
The initial steps involve the removal of two methyl groups at the C-4 position and one at the C-14 position of cycloartenol. The demethylation at C-4 is a three-step process catalyzed by a complex of enzymes including sterol 4α-methyl oxidase (SMO), a C-4α-carboxysterol-C-3-dehydrogenase/C-4-decarboxylase, and a 3-keto sterol reductase. Notably, plants possess two distinct families of SMOs, SMO1 and SMO2, which are responsible for the removal of the first and second methyl groups at C-4, respectively[3][4][5].
Isomerization and Reduction of the Sterol Nucleus
Following demethylation, a series of isomerization and reduction reactions modify the sterol nucleus. The cyclopropane ring of cycloartenol is opened by cycloeucalenol cycloisomerase (CPI). Subsequent steps involve the action of enzymes such as Δ7-sterol-C5-desaturase (STE1/DWARF7) and Δ5,7-sterol-Δ7-reductase (DWF5) to introduce and then reduce a double bond, ultimately forming the characteristic Δ5-sterol structure[1][6].
Alkylation of the Side Chain
A key feature of plant sterols is the alkylation at the C-24 position of the side chain. This is a two-step methylation process. The first methylation is catalyzed by sterol C-24 methyltransferase 1 (SMT1), which adds a methyl group to cycloartenol. The second methylation, which leads to the formation of a C24-ethyl group found in stigmasterol and β-sitosterol, is catalyzed by sterol C-24 methyltransferase 2 (SMT2)[7].
The Final Steps to Stigmasterol
The direct precursor to stigmasterol is β-sitosterol. The final step in the pathway is the introduction of a double bond at the C-22 position of the β-sitosterol side chain. This desaturation reaction is catalyzed by a specific cytochrome P450 enzyme, the sterol C-22 desaturase, encoded by the CYP710A gene family[8][9]. This enzymatic step is a critical control point in determining the ratio of stigmasterol to β-sitosterol in plant tissues.
Quantitative Data on the Stigmasterol Biosynthetic Pathway
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the flux and regulation of the stigmasterol biosynthetic pathway. The following tables summarize some of the available quantitative data.
Table 1: Kinetic Parameters of Key Enzymes in Stigmasterol Biosynthesis
| Enzyme | Plant Species | Substrate | Km (µM) | kcat (min-1) | Vmax | Ki (µM) | Reference(s) |
| SMT1 | Arabidopsis thaliana | Cycloartenol | 42 | - | 5.2 pmol min-1 mg-1 protein | - | [10] |
| SMT2 | Arabidopsis thaliana | 24(28)-Methylene-lophenol | 28 | 0.01 s-1 | - | 49 (for 26,27-DHZ) | [6] |
| SMT2 | Arabidopsis thaliana | Cycloartenol | 35 | 0.001 s-1 | - | - | [6] |
| CYP710A1 | Arabidopsis thaliana | β-Sitosterol | 1.0 | 0.53 | - | - | [11][12] |
| CYP710A11 | Solanum lycopersicum | β-Sitosterol | 3.7 | 10 | - | - | [11][12] |
| CYP710A13 | Physcomitrella patens | β-Sitosterol | 1.0 | - | - | - | [3] |
| CYP710A14 | Physcomitrella patens | β-Sitosterol | 2.1 | - | - | - | [3] |
Table 2: Concentration of Stigmasterol and Related Sterols in Plant Tissues
| Plant Species | Tissue | Stigmasterol (µg/g FW or as specified) | β-Sitosterol (µg/g FW or as specified) | Campesterol (µg/g FW or as specified) | Reference(s) |
| Arabidopsis thaliana | Leaves (after P. syringae inoculation) | ~15 | - | - | [3] |
| Viola odorata | Roots | 4.5 mg/100g | 9.2 mg/100g | - | [13] |
| Viola odorata | Leaves | 2 mg/100g | 3.2 mg/100g | - | [13] |
| Viola odorata | Flowers | 7.3 mg/100g | 5.3 mg/100g | - | [13] |
| Viola odorata | Seeds | 2.4 mg/100g | 3 mg/100g | - | [13] |
| Arabidopsis thaliana (rgtb1 mutant) | Whole plant | - | Increased | Increased | [14] |
| Various species (infected with M. incognita) | Roots | Decreased | Increased | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the stigmasterol biosynthetic pathway.
Phytosterol Extraction and Analysis by GC-MS
This protocol describes the extraction of total sterols from plant tissue and their quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Mortar and pestle or homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Saponification reagent (e.g., 1 M KOH in 90% ethanol)
-
Hexane or diethyl ether
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 5α-cholestane or epicoprostanol)
-
Derivatization reagent (e.g., BSTFA + 1% TMCS or MSTFA)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Homogenization: Grind a known amount of plant tissue (e.g., 100 mg fresh weight) to a fine powder in liquid nitrogen.
-
Lipid Extraction: Extract the total lipids using a modified Bligh and Dyer method. Add a chloroform:methanol mixture (1:2, v/v) to the powdered tissue, vortex thoroughly, and incubate. Then, add chloroform and 0.9% NaCl, vortex again, and centrifuge to separate the phases. Collect the lower chloroform phase containing the lipids. Repeat the extraction of the upper phase and pellet with chloroform.
-
Saponification: Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen. Add the saponification reagent and an internal standard. Heat the mixture at 80-90°C for 1-2 hours to hydrolyze steryl esters and glycosides.
-
Extraction of Unsaponifiables: After cooling, add water and extract the unsaponifiable fraction (containing free sterols) three times with hexane or diethyl ether. Pool the organic phases.
-
Washing and Drying: Wash the combined organic phase with water until neutral. Dry the organic phase over anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent to dryness and add the derivatization reagent. Heat at 60-70°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a temperature program to separate the different sterol derivatives. Identify the sterols based on their retention times and mass spectra compared to authentic standards. Quantify the sterols based on the peak area relative to the internal standard.
Enzyme Assay for Sterol C-22 Desaturase (CYP710A)
This protocol describes an in vitro assay for measuring the activity of CYP710A enzymes using heterologously expressed protein.
Materials:
-
Microsomal fraction containing the recombinant CYP710A protein (e.g., from insect cells or yeast)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.25)
-
NADPH
-
β-sitosterol (substrate)
-
Ethyl acetate
-
GC-MS system
Procedure:
-
Reaction Setup: In a glass tube, combine the microsomal fraction, reaction buffer, and β-sitosterol (dissolved in a small amount of acetone or detergent).
-
Initiation of Reaction: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes. Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) with shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) and then extract the sterols with an organic solvent like ethyl acetate.
-
Sample Preparation for GC-MS: Evaporate the organic solvent and derivatize the sterols as described in the previous protocol.
-
Analysis: Analyze the products by GC-MS to identify and quantify the formation of stigmasterol. The activity can be calculated based on the amount of product formed per unit time per amount of protein.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression levels of stigmasterol biosynthetic genes.
Materials:
-
Plant tissue
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for the target genes (e.g., SMT2, SMO2, STE1, DWF5, DWF1, CYP710A) and a reference gene (e.g., Actin or Ubiquitin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reactions in a multi-well plate. Each reaction should contain the cDNA template, forward and reverse primers for a specific gene, and the qPCR master mix. Include no-template controls for each primer pair.
-
Real-Time PCR: Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the software provided with the instrument. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the stigmasterol biosynthetic pathway and a typical experimental workflow.
Caption: The stigmasterol biosynthetic pathway in plants, starting from acetyl-CoA.
Caption: A typical experimental workflow for analyzing sterol content and gene expression.
Caption: A simplified regulatory network of stigmasterol biosynthesis in plants.
This technical guide provides a foundational understanding of the stigmasterol biosynthetic pathway in plants, supported by quantitative data, detailed experimental protocols, and visual diagrams. Further research is needed to fully elucidate the intricate regulatory networks and the precise kinetic parameters of all enzymes involved in this vital metabolic route. The provided methodologies and information will serve as a valuable resource for researchers aiming to explore and manipulate this pathway for various applications in agriculture and medicine.
References
- 1. Plant sterol metabolism. Δ(7)-Sterol-C5-desaturase (STE1/DWARF7), Δ(5,7)-sterol-Δ(7)-reductase (DWARF5) and Δ(24)-sterol-Δ(24)-reductase (DIMINUTO/DWARF1) show multiple subcellular localizations in Arabidopsis thaliana (Heynh) L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant sterol biosynthesis: identification of two distinct families of sterol 4alpha-methyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Sterol Metabolism. Δ7-Sterol-C5-Desaturase (STE1/DWARF7), Δ5,7-Sterol-Δ7-Reductase (DWARF5) and Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1) Show Multiple Subcellular Localizations in Arabidopsis thaliana (Heynh) L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of sterol lipids in plant tissues by gas chromatography and Q-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Interactions between sterol biosynthesis genes in embryonic development of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Stigmasterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of stigmasterol, a prominent phytosterol with significant therapeutic potential. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological interactions.
Core Physicochemical Properties
Stigmasterol (CAS Number: 83-48-7) is a plant-derived sterol with the molecular formula C₂₉H₄₈O.[1][2][3][4][5][6][7] It presents as a white, crystalline powder and is practically insoluble in water.[2][8]
Table 1: General Physicochemical Properties of Stigmasterol
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₄₈O | [1][2][3][4][5][6][7] |
| Molecular Weight | 412.69 g/mol | [1][4][5][6][7] |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |
| CAS Number | 83-48-7 | [1][3][4][5][9] |
| Physical Appearance | White solid/powder | [2] |
| Melting Point | 160-170 °C | [1][2] |
| Boiling Point | ~490.5 °C at 760 mmHg (estimated) | |
| logP (Octanol/Water) | 8.92 (estimated) |
Table 2: Solubility of Stigmasterol
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [2] |
| Ethanol | 0.7 mg/mL (Sonication recommended) | [10] |
| DMSO | Insoluble | [10] |
| Chloroform | Soluble | [11] |
| Dichloromethane | Soluble | [11] |
| Ethyl Acetate | Soluble | [11] |
| Acetone | Soluble | [11] |
Experimental Protocols
Isolation and Purification of Stigmasterol from Soybeans
A common method for isolating stigmasterol from natural sources like soybeans involves several key steps:
-
Saponification: The raw soybean oil deodorizer distillate is treated with an ethanolic potassium hydroxide solution at an elevated temperature (e.g., 70-75°C) to hydrolyze the steryl esters and triglycerides.[12]
-
Extraction: The unsaponifiable matter, which contains the free sterols, is then extracted from the saponified mixture using a nonpolar solvent such as toluene or n-hexane.[13]
-
Crystallization: The extracted phytosterol mixture is then subjected to fractional crystallization using a solvent like diethyl ether. This step enriches the stigmasterol content by taking advantage of solubility differences among the various sterols.[14]
-
Chromatographic Purification: For higher purity, the enriched fraction is further purified using column chromatography on silica gel, eluting with a solvent system such as hexane/ethyl acetate.[14]
Determination of Melting Point
The melting point of stigmasterol can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the purified, dry stigmasterol powder is packed into a capillary tube to a height of about 3 mm.[15]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[16][17]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[16]
Spectral Analysis
¹H and ¹³C NMR spectra are crucial for the structural elucidation of stigmasterol.
-
Sample Preparation: A small amount of purified stigmasterol (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), in an NMR tube.[18][19]
-
Data Acquisition: The spectra are recorded on an NMR spectrometer (e.g., 400 MHz or 500 MHz).[11][19][20]
-
Analysis: The chemical shifts (δ) and coupling constants (J) of the protons and carbons are analyzed and compared with established literature values to confirm the structure. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often used for complete assignment of all signals.[18][19]
IR spectroscopy is used to identify the functional groups present in the stigmasterol molecule.
-
Sample Preparation (Thin Solid Film Method): A small amount of stigmasterol is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[2][8]
-
Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
-
Analysis: The positions of the absorption bands are analyzed to identify characteristic functional groups, such as the hydroxyl (-OH) group and the C=C double bonds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of stigmasterol.
-
Derivatization: The hydroxyl group of stigmasterol is often derivatized to a trimethylsilyl (TMS) ether to increase its volatility for GC analysis. This is typically done by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The temperature is programmed to separate the different sterols based on their boiling points and interactions with the stationary phase.[21]
-
MS Detection: The separated components are then introduced into a mass spectrometer. The resulting mass spectrum, showing the molecular ion peak and characteristic fragmentation pattern, is used to confirm the identity of stigmasterol by comparison with a library of known spectra.[18][21]
Signaling Pathways and Biological Interactions
Stigmasterol has been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer.
Stigmasterol Biosynthesis Pathway
Stigmasterol is synthesized in plants from cycloartenol through a series of enzymatic reactions. The final step involves the desaturation of β-sitosterol at the C-22 position by the enzyme C22-sterol desaturase.[1][6]
PI3K/Akt Signaling Pathway
Stigmasterol has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival.[8][9][22]
Akt/mTOR Signaling Pathway
By inhibiting Akt, stigmasterol also downregulates the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and autophagy.[8][9]
JAK/STAT Signaling Pathway
Stigmasterol has been observed to inhibit the JAK/STAT signaling pathway, which plays a critical role in cytokine-mediated inflammation and cell proliferation.[3][8]
VEGFR-2 Signaling Pathway
Stigmasterol can inhibit angiogenesis by downregulating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[7][8][10][23][24]
This guide provides a foundational understanding of the physicochemical properties of stigmasterol and its interactions with key biological pathways. The detailed experimental protocols offer a starting point for researchers to develop their own methodologies for the analysis and application of this promising phytosterol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 7. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α | PLOS One [journals.plos.org]
- 8. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN107814825A - A kind of process that stigmasterol is extracted from soybean oil deodorizer distillate - Google Patents [patents.google.com]
- 13. Determination of Campesterol, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. thinksrs.com [thinksrs.com]
- 18. banglajol.info [banglajol.info]
- 19. integrityresjournals.org [integrityresjournals.org]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. researchgate.net [researchgate.net]
- 22. Stigmasterol Attenuates Triple-negative Breast Cancer Stem Cell Properties by Inhibiting JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
An In-depth Technical Guide to the Key Enzymes in Stigmasterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis of stigmasterol, a significant phytosterol with implications in plant biology and human health. This document details the enzymatic pathway, presents quantitative data for key enzymes, outlines detailed experimental protocols, and provides visual representations of the biosynthetic pathway and experimental workflows.
Introduction to Stigmasterol Biosynthesis
Stigmasterol is a prominent 24-ethyl sterol found in plants, synthesized from β-sitosterol through a critical desaturation step at the C-22 position.[1][2] The stigmasterol biosynthetic pathway is a branch of the broader isoprenoid pathway, which is responsible for the synthesis of a wide array of essential molecules in plants. The key enzymes in this pathway are primarily located in the endoplasmic reticulum. An understanding of these enzymes is crucial for manipulating stigmasterol content in plants for agricultural and pharmaceutical applications.
The Stigmasterol Biosynthetic Pathway
The biosynthesis of stigmasterol from cycloartenol involves a series of enzymatic reactions. The latter part of this pathway, which leads to the production of major phytosterols, is of particular interest. The key enzymes directly involved in the branch leading to stigmasterol are Sterol Methyltransferases (SMT1 and SMT2/3), and a series of enzymes including Δ7-sterol-C-5 desaturase (DWF7/STE1), sterol Δ7-reductase (DWF5), and sterol C-24 reductase (DWF1), culminating in the final conversion of β-sitosterol to stigmasterol by the C-22 desaturase (CYP710A).[1][3]
Key Enzymes and their Functions
-
Sterol Methyltransferase 1 (SMT1): This enzyme catalyzes the first methylation step at the C-24 position of the sterol side chain.[1]
-
Sterol Methyltransferase 2/3 (SMT2/3): SMT2/3 is responsible for the second methylation at C-24, leading to the formation of 24-ethyl sterols, which are precursors to β-sitosterol and stigmasterol.[1] SMT2/3 and CYP710A1 are the two unique enzymes in the stigmasterol-specific branch.[2]
-
Δ7-sterol-C-5 desaturase (DWF7/STE1): This enzyme is involved in the conversion of episterol to 5-dehydro-episterol.[3]
-
Sterol Δ7-reductase (DWF5): DWF5 catalyzes the reduction of the C-7 double bond.[3]
-
Sterol C-24 reductase (DWF1): DWF1 is responsible for the reduction of the C-24(28) double bond.[3]
-
Sterol C-22 desaturase (CYP710A): This is the terminal and rate-limiting enzyme in stigmasterol biosynthesis. It belongs to the cytochrome P450 superfamily and introduces a double bond at the C-22 position of β-sitosterol to form stigmasterol.[1][2] Several isoforms of this enzyme exist, such as CYP710A1, CYP710A2, CYP710A4, and CYP710A11, with varying substrate specificities and expression patterns.[4][5]
Stigmasterol Biosynthesis Pathway Diagram
Caption: Simplified stigmasterol biosynthetic pathway.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes in the stigmasterol biosynthesis pathway.
Table 1: Kinetic Parameters of CYP710A Enzymes
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Source |
| Arabidopsis CYP710A1 | β-Sitosterol | 1.0 | 0.53 | [4][5] |
| Tomato CYP710A11 | β-Sitosterol | 3.7 | 10 | [4][5] |
| Physcomitrella patens CYP710A13 | β-Sitosterol | 1.0 ± 0.043 | N/A | [6] |
| Physcomitrella patens CYP710A14 | β-Sitosterol | 2.1 ± 0.17 | N/A | [6] |
Table 2: Effects of Genetic Modification on Stigmasterol Levels
| Gene Modification | Organism | Tissue | Change in Stigmasterol Level | Source |
| Overexpression of CYP710A1 | Arabidopsis thaliana | - | 6- to 32-fold increase | [4][5] |
| Overexpression of CYP710A11 | Arabidopsis thaliana | - | 6- to 32-fold increase | [4][5] |
| Overexpression of CYP710A14 | Arabidopsis thaliana T87 cells | - | 20- to 72-fold increase | [6] |
| Overexpression of WsCYP710A11 | Nicotiana tabacum | - | Substantial increase | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of the key enzymes involved in stigmasterol biosynthesis.
Heterologous Expression of CYP710A in a Baculovirus/Insect Cell System
This protocol is adapted from methodologies used for the expression of plant cytochrome P450 enzymes.[4][6][8]
-
Cloning of CYP710A cDNA: The full-length coding sequence of the target CYP710A gene is amplified by PCR and cloned into a baculovirus transfer vector (e.g., pFastBac).
-
Generation of Recombinant Bacmid: The recombinant transfer vector is transformed into DH10Bac E. coli cells to generate a recombinant bacmid via site-specific transposition.
-
Transfection of Insect Cells: Sf9 or Sf21 insect cells are transfected with the recombinant bacmid DNA to produce recombinant baculovirus particles (P1 stock).
-
Virus Amplification: The P1 viral stock is used to infect a larger culture of insect cells to generate a high-titer P2 viral stock.
-
Protein Expression: A large-scale culture of insect cells (e.g., High Five™ cells) is infected with the P2 viral stock. Cells are typically harvested 48-72 hours post-infection.
Microsomal Protein Extraction
This protocol outlines the isolation of the membrane fraction containing the expressed enzyme.[8][9][10]
-
Cell Lysis: Harvested insect cells are resuspended in an ice-cold lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, and protease inhibitors).
-
Homogenization: Cells are lysed by sonication or using a Dounce homogenizer on ice.
-
Centrifugation: The cell lysate is subjected to a low-speed centrifugation (e.g., 10,000 x g for 10 minutes at 4°C) to remove cell debris and nuclei.
-
Ultracentrifugation: The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g for 60-90 minutes at 4°C) to pellet the microsomal membranes.
-
Resuspension: The microsomal pellet is resuspended in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 20% glycerol) and stored at -80°C.
CYP710A Enzyme Assay
This assay measures the conversion of β-sitosterol to stigmasterol.[4][11]
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction (containing the CYP710A enzyme), a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the substrate β-sitosterol (solubilized with a detergent like Tween 80).
-
Incubation: The reaction is initiated by the addition of the microsomal fraction and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a strong base (e.g., methanolic KOH). Sterols are then extracted with an organic solvent like n-hexane.
-
Derivatization and GC-MS Analysis: The extracted sterols are dried, derivatized (e.g., silylation using BSTFA), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the stigmasterol produced.[1][12][13]
SMT1 Enzyme Assay
This assay typically uses a radiolabeled methyl donor.[14][15][16]
-
Reaction Mixture: The assay mixture contains the enzyme source (e.g., microsomal fraction from heterologous expression or plant tissue), the sterol substrate (e.g., cycloartenol), and radiolabeled S-adenosyl-L-methionine ([3H]SAM or [14C]SAM).
-
Incubation: The reaction is incubated at an optimal temperature for a specific duration.
-
Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The methylated sterol product is then separated from the unreacted radiolabeled SAM, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product is quantified by scintillation counting.
Functional Characterization of DWF1, DWF5, and DWF7 using Yeast Complementation Assay
Yeast strains with mutations in the orthologous genes of the plant DWF enzymes can be used for functional characterization.[17][18][19]
-
Cloning and Transformation: The cDNAs of the plant DWF genes are cloned into a yeast expression vector. The recombinant plasmids are then transformed into the corresponding yeast mutant strains.
-
Growth Assay: The transformed yeast cells are grown on a selective medium. Complementation of the yeast mutation by the plant gene will restore the wild-type phenotype (e.g., growth on a specific medium or resistance to a particular compound).
-
Sterol Analysis: The sterol composition of the complemented yeast strains can be analyzed by GC-MS to confirm the enzymatic function of the expressed plant enzyme.
Experimental and Logical Workflow Diagrams
Experimental Workflow for Enzyme Characterization
Caption: Experimental workflow for enzyme characterization.
Logical Relationship of Key Enzymes in the Pathway
Caption: Logical flow of enzymatic reactions.
References
- 1. A sterol-defined system for quantitative studies of sterol metabolism in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cytochrome P450 CYP710A Encodes the Sterol C-22 Desaturase in Arabidopsis and Tomato[W][OA] | Semantic Scholar [semanticscholar.org]
- 3. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 CYP710A encodes the sterol C-22 desaturase in Arabidopsis and tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 CYP710A Encodes the Sterol C-22 Desaturase in Arabidopsis and Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agron.iastate.edu [agron.iastate.edu]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Yeast-based assays for the functional characterization of cancer-associated variants of human DNA repair genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yeast complementation assays provide limited information on functional features of K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Stigmasterol Metabolism and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasterol, a prominent phytosterol found in various plants, algae, and fungi, plays a crucial role not only in the structural integrity of cell membranes but also as a precursor for the synthesis of bioactive compounds. Its metabolism and degradation are of significant interest in diverse fields, from industrial microbiology for steroid hormone production to pharmacology for its potential therapeutic effects. This technical guide provides an in-depth overview of the known metabolic and degradative pathways of stigmasterol in bacteria, plants, and mammals, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Bacterial Degradation of Stigmasterol
Bacteria have evolved sophisticated enzymatic machinery to utilize stigmasterol as a carbon source, often involving the cleavage of its side chain and the degradation of the steroid nucleus. These pathways are of particular industrial relevance for the production of steroid drug intermediates.
Anaerobic Degradation in Sterolibacterium denitrificans
A notable pathway for stigmasterol degradation under anaerobic conditions has been elucidated in the denitrifying bacterium Sterolibacterium denitrificans. This pathway is distinct from the oxygen-dependent degradation routes and involves a unique set of enzymes.
The initial steps involve the oxidation of the A-ring of stigmasterol, followed by the modification of the side chain. A key feature of this pathway is its ability to handle the C22 double bond present in stigmasterol, which makes it incompatible with the cholesterol degradation pathway in the same organism.[1][2] The pathway bypasses the typical ATP-dependent phosphorylation seen in cholesterol degradation.[1][2]
Key Enzymatic Steps:
-
Oxidation of Stigmasterol: Stigmasterol is first oxidized to stigmast-1,4-diene-3-one (SDO).[1][2]
-
Desaturation: A flavin-dependent delta-24 desaturase catalyzes the oxidation of SDO to a conjugated Δ22,24-diene intermediate.[1][3][4][5] This enzyme has an α4β4 architecture and utilizes flavin mononucleotide (FMN) as a cofactor.[1] The proposed mechanism involves an allylic radical intermediate.[1]
-
Hydroxylation: The conjugated diene allows for the subsequent hydroxylation of the terminal C26 by a molybdenum-dependent steroid C26 dehydrogenase .[1][3][4][5]
Aerobic Side-Chain Cleavage in Mycobacterium species
Mycobacterium species are widely used in the industrial biotransformation of phytosterols, including stigmasterol, to produce valuable steroid precursors like androstenedione (AD) and androstadienedione (ADD).[6][7] This process involves the selective cleavage of the C17 side chain.
The degradation of the stigmasterol side chain in Mycobacterium is thought to proceed through a β-oxidation-like pathway. However, the presence of the C22 double bond in stigmasterol poses a challenge, leading to lower conversion efficiencies compared to β-sitosterol.[6][8] Proteomic analyses have identified key enzymes, including acyl-CoA synthetase and hydrolase, as potential rate-limiting steps in stigmasterol conversion.[6]
Key Intermediates in Mycobacterium sp. 191574 Stigmasterol Biotransformation:
-
Stigmast-4-en-3-one
-
Stigmasta-1,4-dien-3-one
-
(22E)-3-oxostigmasta-1,4,22-trien-24-oyl-CoA (predicted)[8]
Metabolism of Stigmasterol in Plants
In plants, stigmasterol is synthesized from β-sitosterol and is involved in regulating membrane fluidity and in stress responses.
Biosynthesis of Stigmasterol
The conversion of β-sitosterol to stigmasterol is catalyzed by the enzyme sterol C-22 desaturase , which belongs to the cytochrome P450 family, specifically CYP710A .[9][10][11][12][13] This enzyme introduces a double bond at the C-22 position of the sterol side chain.[14][15] The expression of CYP710A genes is often regulated by developmental cues and environmental stresses.[14]
Role in Plant Stress Response
Stigmasterol is considered a "stress sterol" as its accumulation is observed in response to various biotic and abiotic stresses, such as pathogen attack, wounding, and temperature changes.[10][14][15] The ratio of stigmasterol to β-sitosterol can influence membrane properties and the activity of membrane-bound proteins, thereby affecting signaling pathways involved in stress tolerance.[10]
Mammalian Metabolism and Biological Effects of Stigmasterol
In mammals, dietary stigmasterol is not extensively metabolized. Its primary impact is on cholesterol metabolism and signaling pathways.
Absorption and Limited Metabolism
Stigmasterol is poorly absorbed from the intestine. Its main effect is to compete with cholesterol for absorption, thereby lowering plasma cholesterol levels.[5][12][16] Intestinal bacteria can metabolize stigmasterol to some extent, primarily forming 5β-stanols.[12]
Interaction with Nuclear Receptors and Signaling Pathways
Stigmasterol and its metabolites can act as signaling molecules by interacting with nuclear receptors.
-
Liver X Receptor (LXR): While some studies suggest phytosterols can act as LXR agonists, other evidence indicates that stigmasterol promotes cholesterol elimination through an LXR-independent pathway.[17]
-
Farnesoid X Receptor (FXR): Stigmasterol has been identified as an antagonist of the bile acid nuclear receptor FXR.[6]
-
PI3K/Akt/mTOR Pathway: In cancer cell lines, stigmasterol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and autophagy.[18]
-
JAK/STAT Pathway: Stigmasterol can also inhibit the JAK/STAT signaling pathway in cancer cells, which is crucial for tumor development.[18]
-
NF-κB Pathway: Stigmasterol exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.[1]
Data Presentation
Table 1: Quantitative Data on Stigmasterol Content in Various Plant Sources
| Plant Source | Stigmasterol Content | Reference |
| Centella asiatica leaves | 0.023 ± 0.70 µg/mg dry mass | [19] |
| Centella asiatica (Panvel, India) | 0.0582% | [19] |
| Corn Oil | 0.49 ± 0.01 mg/g | [10][20] |
| Canola Oil | 0.08 ± 0.00 mg/g | [10][20] |
| Soybean Oil | 0.40 ± 0.01 mg/g | [10][20] |
Table 2: Kinetic Parameters of Enzymes in Stigmasterol Metabolism
| Enzyme | Organism | Substrate | Km | Vmax | Reference |
| CYP710A13 | Physcomitrella patens | β-sitosterol | 1.0 µM | Not Reported | [12] |
| CYP710A14 | Physcomitrella patens | β-sitosterol | 2.1 µM | Not Reported | [12] |
Experimental Protocols
Protocol 1: Assay for Stigmasterol Conversion in Sterolibacterium denitrificans Cell-Free Extracts
Objective: To determine the enzymatic conversion of stigmasterol intermediates in cell-free extracts.
Materials:
-
S. denitrificans cells grown on stigmasterol.
-
Lysis buffer (e.g., 20 mM Tris/HCl, pH 7.5).
-
DNase.
-
Ultracentrifuge.
-
Stigmast-1,4-diene-3-one (SDO) substrate.
-
2-hydroxypropyl-β-cyclodextrin (HPCD) for substrate solubilization.
-
Reaction buffer (e.g., 50 mM MOPS/KOH, pH 7.0).
-
Artificial electron acceptor (e.g., K3[Fe(CN)6]).
-
UPLC system for product analysis.
Procedure:
-
Resuspend S. denitrificans cells in lysis buffer with DNase.
-
Disrupt cells using a French press.
-
Clarify the lysate by ultracentrifugation to obtain the cell-free extract (supernatant).
-
Prepare the reaction mixture containing reaction buffer, HPCD, SDO, and the cell-free extract.
-
Initiate the reaction by adding the electron acceptor.
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
Stop the reaction at different time points by adding a quenching agent (e.g., an organic solvent).
-
Extract the steroids with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracted products by UPLC to quantify the conversion of SDO and the formation of the Δ22,24-diene product.[3]
Protocol 2: Heterologous Expression and Purification of Stigmasterol-Metabolizing Enzymes
Objective: To produce and purify recombinant enzymes for in vitro characterization.
Materials:
-
Expression vector (e.g., pET vector for E. coli or pGM1190 for Streptomyces).[15]
-
Competent expression host cells (e.g., E. coli BL21(DE3)).
-
IPTG for induction.
-
Lysis buffer with protease inhibitors.
-
Sonication or French press for cell lysis.
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Size-exclusion chromatography system for further purification.
-
SDS-PAGE for purity analysis.
Procedure:
-
Clone the gene encoding the enzyme of interest into the expression vector.
-
Transform the expression vector into the host cells.
-
Grow the cells to a suitable optical density and induce protein expression with IPTG.
-
Harvest the cells by centrifugation.
-
Lyse the cells and clarify the lysate.
-
Apply the soluble fraction to the affinity chromatography column.
-
Wash the column and elute the recombinant protein.
-
(Optional) Further purify the protein using size-exclusion chromatography.
Protocol 3: Quantitative Analysis of Stigmasterol and its Metabolites by GC-MS
Objective: To identify and quantify stigmasterol and its metabolites in biological samples.
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate).
-
Internal standard (e.g., 5α-cholestane).
-
Saponification reagent (e.g., ethanolic KOH).
-
Extraction solvent (e.g., hexane or toluene).
-
Derivatization reagent (e.g., BSTFA with TMCS).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for sterol analysis (e.g., DB-5MS).
Procedure:
-
Saponification: Hydrolyze the esterified sterols in the sample by heating with an ethanolic KOH solution.[2]
-
Extraction: Extract the unsaponifiable fraction containing the free sterols with a non-polar solvent.[2]
-
Derivatization: Evaporate the solvent and derivatize the sterols to their trimethylsilyl (TMS) ethers to increase their volatility.[2]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
GC conditions: Use a temperature program to separate the different sterols.
-
MS conditions: Operate the mass spectrometer in scan mode for identification or in selected ion monitoring (SIM) mode for quantification.[9]
-
-
Quantification: Calculate the concentration of each sterol based on the peak area relative to the internal standard and a calibration curve.
Visualizations
Bacterial Degradation of Stigmasterol in Sterolibacterium denitrificans
References
- 1. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases [mdpi.com]
- 2. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial stigmasterol degradation involving radical flavin delta-24 desaturase and molybdenum-dependent C26 hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial stigmasterol degradation involving radical flavin delta-24 desaturase and molybdenum-dependent C26 hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Stigmasterol, a Soy Lipid–Derived Phytosterol, Is an Antagonist of the Bile Acid Nuclear Receptor FXR | Semantic Scholar [semanticscholar.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Divergent Conversion Efficiencies of Mycobacterium sp. 191574 for Various Phytosterols and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS characterization of campesterol, stigmasterol, and beta-sitosterol. [wisdomlib.org]
- 10. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Metabolome Database: Showing metabocard for Stigmasterol (HMDB0000937) [hmdb.ca]
- 17. THE IMPACT OF BIOACTIVE PHYTOSTEROL, STIGMASTEROL, ON CHOLESTEROL ELIMINATION PATHWAYS IN MICE | Semantic Scholar [semanticscholar.org]
- 18. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 22. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Stigmasterol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and isolating stigmasterol, a prominent phytosterol with significant applications in the pharmaceutical and nutraceutical industries. The following sections detail various extraction and purification techniques, complete with comparative data and step-by-step experimental protocols.
Introduction to Stigmasterol
Stigmasterol is a naturally occurring plant sterol, or phytosterol, structurally similar to cholesterol.[1] It is widely distributed in various plants, including soybeans, calabar beans, and various medicinal plants.[2][3] Stigmasterol serves as a precursor for the synthesis of various steroid hormones, including progesterone, and is an intermediate in the biosynthesis of androgens, estrogens, and corticoids.[4] It is also a key starting material for the production of vitamin D3.[3] Due to its biological activities, which include anti-inflammatory, anti-cancer, and cholesterol-lowering properties, efficient methods for its extraction and isolation are of significant interest to the research and drug development communities.[1]
Extraction of Stigmasterol from Plant Material
The initial step in obtaining stigmasterol is its extraction from the plant matrix. The choice of extraction method depends on factors such as the plant material, the desired yield and purity, and the available resources. This section outlines common conventional and modern extraction techniques.
Conventional Extraction Methods
Conventional methods, primarily solvent-based, are widely used due to their simplicity and cost-effectiveness.
-
Maceration: This simple technique involves soaking the powdered plant material in a suitable solvent at room temperature with occasional agitation.[5][6] While straightforward, maceration can be time-consuming and may result in lower extraction efficiency compared to other methods.[6]
-
Soxhlet Extraction: This continuous extraction method offers higher efficiency than maceration by repeatedly washing the plant material with a heated solvent.[7][8] The choice of solvent is crucial, with non-polar solvents like n-hexane or petroleum ether being commonly employed.[7][8] However, the prolonged exposure to heat can potentially degrade thermolabile compounds.[5]
Modern Extraction Methods
Modern techniques offer advantages such as reduced solvent consumption, shorter extraction times, and improved efficiency.
-
Supercritical Fluid Extraction (SFE): SFE, particularly with supercritical carbon dioxide (SC-CO2), is a green and efficient alternative to conventional methods.[7][9] By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract phytosterols. The addition of a co-solvent, such as ethanol, can further enhance the extraction efficiency.[9][10] Studies have shown that SFE can yield a higher concentration of phytosterols compared to Soxhlet extraction.[6]
Comparative Data for Extraction Methods
The following table summarizes quantitative data from various studies on stigmasterol extraction, providing a basis for method selection and optimization.
| Plant Material | Extraction Method | Solvent(s) | Temperature (°C) | Pressure (bar) | Extraction Time | Stigmasterol Yield/Content | Reference |
| Kalahari Melon Seeds | Soxhlet Extraction | Petroleum Ether | - | - | - | 431.1 mg/100 g (total phytosterols) | [6] |
| Kalahari Melon Seeds | Supercritical CO2 Extraction | CO2 | 40 | 300 | - | 1063.6 mg/100 g (total phytosterols) | [6] |
| Soybean Oil | Ultrasound-Assisted Extraction | Ethyl Acetate | 50 | - | 40 min | 34.15% extraction rate | [2] |
| Anoectochilus roxburghii | Supercritical Fluid Extraction | CO2 with Ethanol modifier | 45 | 250 | 1 h | 3.56% (g/g) in extract | [10] |
| Eichhornia crassipes | Supercritical Fluid Extraction | CO2 with 2.5% Ethanol | - | 300 | - | 26.4 wt% in extract | [9] |
Isolation and Purification of Stigmasterol
Following extraction, the crude extract contains a mixture of compounds, including other phytosterols like β-sitosterol and campesterol. Therefore, further purification steps are necessary to isolate stigmasterol.
Saponification
In many plant sources, sterols exist as esters. Saponification, or alkaline hydrolysis, is a common preliminary step to cleave these ester bonds, yielding free sterols.[7] This is typically achieved by refluxing the extract with an alcoholic solution of a strong base like potassium hydroxide (KOH).[5]
Crystallization
Crystallization is a widely used and effective technique for purifying stigmasterol from the unsaponifiable matter.[11] The principle relies on the differential solubility of stigmasterol and other phytosterols in various organic solvents at different temperatures.[11] By carefully selecting the solvent and controlling the cooling rate, stigmasterol can be selectively crystallized out of the solution. Common solvents for crystallization include ethanol, n-pentanol, and cyclohexanone.[3][4] Fractional crystallization, involving multiple crystallization steps, can significantly enhance the purity of the final product.[4][11]
Column Chromatography
Column chromatography is a powerful technique for separating stigmasterol from other closely related sterols.[4][12] The separation is based on the differential adsorption of the compounds onto a stationary phase (e.g., silica gel) as a mobile phase (a solvent or solvent mixture) passes through the column.[12] By using a gradient elution, where the polarity of the mobile phase is gradually increased, compounds with different polarities can be effectively separated.[4]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing irreversible adsorption of the sample.[13] It has been successfully applied for the simultaneous separation and purification of ergosterol and stigmasterol from plant extracts.[13]
Comparative Data for Purification Methods
The following table presents data on the purification of stigmasterol, highlighting the purity levels achieved with different techniques.
| Starting Material | Purification Method | Solvent(s)/Mobile Phase | Purity Achieved | Reference |
| Mixed Phytosterols from Soybeans | Fractional Crystallization (5 stages) | n-Pentanol or Cyclohexanone | >90% | [11] |
| Mixed Phytosterols from Soybeans | Polar Solvent Crystallization | Toluene, then Acetone | 92% | [2][3] |
| Anoectochilus roxburghii Extract | High-Speed Counter-Current Chromatography | n-hexane-ethylacetate-butanol-methanol-water (3.5:0.3:0.5:2.5:0.3, v/v) | 95.5% | [13] |
| Costus speciosus Methanolic Extract | Column Chromatography | n-Hexane: Ethyl acetate: Formic acid (8:2:0.1) | - | [12] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments involved in the extraction and isolation of stigmasterol.
Protocol 1: Soxhlet Extraction
Objective: To extract total phytosterols from dried plant material.
Materials:
-
Dried and powdered plant material
-
Soxhlet extractor apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
n-Hexane (or other suitable non-polar solvent)[8]
-
Rotary evaporator
Procedure:
-
Place a known amount of the dried and powdered plant material into a cellulose thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask to about two-thirds of its volume with n-hexane.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the round-bottom flask using a heating mantle to the boiling point of the solvent.
-
Allow the extraction to proceed for a sufficient duration (typically 6-8 hours), ensuring continuous siphoning of the solvent.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator to remove the solvent.
-
The resulting crude extract contains the phytosterols and is ready for further purification.
Protocol 2: Saponification of Crude Extract
Objective: To hydrolyze steryl esters to free sterols.
Materials:
-
Crude plant extract
-
Ethanolic potassium hydroxide (KOH) solution (e.g., 1M)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
n-Hexane (or diethyl ether)
-
Distilled water
Procedure:
-
Dissolve the crude extract in a suitable volume of ethanol.
-
Add an equal volume of the ethanolic KOH solution to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add an equal volume of distilled water to the separatory funnel.
-
Extract the unsaponifiable matter (containing free sterols) by partitioning with n-hexane three times.
-
Combine the n-hexane fractions and wash them with distilled water until the washings are neutral.
-
Dry the n-hexane layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent using a rotary evaporator to obtain the unsaponifiable matter.
Protocol 3: Crystallization of Stigmasterol
Objective: To purify stigmasterol from the unsaponifiable matter.
Materials:
-
Unsaponifiable matter
-
Ethanol (or other suitable crystallization solvent)[3]
-
Beaker or Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the unsaponifiable matter in a minimal amount of hot ethanol with stirring.
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
-
For higher purity, the crystallization process can be repeated (recrystallization).
Protocol 4: Column Chromatography for Stigmasterol Purification
Objective: To separate stigmasterol from other phytosterols.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Crystallized stigmasterol sample (or unsaponifiable matter)
-
n-Hexane
-
Ethyl acetate
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Dissolve the sample in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the column.
-
Elute the column with a mobile phase of increasing polarity, starting with pure n-hexane and gradually increasing the proportion of ethyl acetate (gradient elution).[4][12]
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate, developing the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2), and visualizing the spots under a UV lamp or by staining.
-
Combine the fractions containing pure stigmasterol, as identified by TLC comparison with a standard.
-
Evaporate the solvent from the combined fractions to obtain purified stigmasterol.
Analytical Techniques for Quantification
Accurate quantification of stigmasterol is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques used.[14]
-
HPLC: HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like stigmasterol.[14] Reversed-phase columns (e.g., C8 or C18) are typically used with a mobile phase consisting of acetonitrile and water or methanol and water.[15][16] Detection can be achieved using a UV detector (around 205-210 nm) or an Evaporative Light Scattering Detector (ELSD).[15][16]
-
GC-MS: GC-MS offers high sensitivity and provides structural information for confident identification.[14] As stigmasterol is not sufficiently volatile for GC analysis, a derivatization step (e.g., silylation) is usually required to increase its volatility.[14][17]
Visualization of Workflows
The following diagrams illustrate the key experimental workflows for the extraction and isolation of stigmasterol.
Caption: General workflow for stigmasterol extraction and isolation.
Caption: Detailed workflow for the purification of stigmasterol.
References
- 1. adipogen.com [adipogen.com]
- 2. ar.ytbio-health.com [ar.ytbio-health.com]
- 3. What Are The Preparation Methods Of Stigmasterol? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wjpmr.com [wjpmr.com]
- 13. Separation and purification of ergosterol and stigmasterol in Anoectochilus roxburghii (wall) Lindl by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Stigmasterol using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Introduction
Stigmasterol is a prominent phytosterol found in various plants, oils, and nuts. It serves as a precursor in the synthesis of various hormones and is of significant interest to the pharmaceutical and nutraceutical industries for its potential therapeutic properties, including cholesterol-lowering and anti-inflammatory effects. Accurate and precise quantification of stigmasterol in raw materials and finished products is crucial for quality control and dosage formulation. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of stigmasterol.
Target Audience: This document is intended for researchers, scientists, and professionals in drug development and quality control laboratories.
Experimental Protocol: Stigmasterol Quantification
This protocol provides a step-by-step guide for the extraction and quantification of stigmasterol from a sample matrix.
Materials and Reagents
-
Stigmasterol reference standard (purity >95%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered)
-
n-Hexane (Analytical grade)
-
Ethanolic NaOH (0.8 N)
-
Diethyl ether
-
Chloroform
-
Syringe filters (0.45 µm)
Equipment
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Rotary evaporator (optional)
Sample Preparation (General Protocol)
A variety of extraction methods can be employed depending on the sample matrix. Below are two common approaches.
Method A: Simple Solvent Extraction
-
Accurately weigh a known amount of the homogenized sample powder.
-
Add a defined volume of methanol to the sample.
-
Sonicate the mixture for 15-20 minutes.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method B: Saponification and Liquid-Liquid Extraction [1]
This method is suitable for complex matrices or when stigmasterol is present as esters.
-
To the sample, add 0.8 N ethanolic NaOH.
-
Heat the mixture under reflux for 1 hour to saponify the lipids.
-
Cool the mixture to room temperature.
-
Perform a liquid-liquid extraction using n-hexane or diethyl ether.
-
Collect the organic layer containing the unsaponifiable matter (including stigmasterol).
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase or a suitable solvent like chloroform and filter through a 0.45 µm syringe filter.[2]
Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for stigmasterol analysis. Optimization may be required based on the specific column and system used.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: Water (98:2 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C[3] |
| Detection Wavelength | 220 nm[3] |
| Run Time | Approximately 15 minutes[3] |
Standard Preparation and Calibration
-
Prepare a stock solution of the stigmasterol reference standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 10-800 µg/mL).[3]
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of stigmasterol.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4] The key validation parameters are summarized below.
Quantitative Data Summary
The following tables present a summary of quantitative data from various validated HPLC methods for stigmasterol determination.
Table 1: Chromatographic and Linearity Data
| Linearity Range (µg/mL) | Correlation Coefficient (R²) | Mobile Phase | Detection Wavelength (nm) |
| 10 - 800 | 0.998 | Methanol: Water (98:2 v/v) | 220 |
| 2 - 10 | 0.998 | Acetonitrile: Acetic acid in water (75:25 v/v) | 210 |
| 6.25 - 100 | 0.9957 | Methanol: Acetonitrile: 2.2 mM Ammonium formate buffer (35:50:15 v/v/v) | 249 |
| 12.5 - 200 | 0.9994 | 0.1% Formic acid in water: Methanol (28:82 v/v) | 208 |
Table 2: Sensitivity, Accuracy, and Precision Data
| LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| 0.0385 | 0.11 | - | - | [3] |
| 1.50 | 4.55 | 99.6 - 100.1 | < 0.340 | [4][5][6] |
| 2.05 | 6.25 | 99.6 - 100.1 | < 0.340 | [4] |
| 5.64 | 17.10 | - | - | [7] |
| 2 | 5 | 97 - 103 | < 3 | [8] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of stigmasterol by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. iqac.khalsacollege.edu.in [iqac.khalsacollege.edu.in]
- 6. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the GC-MS Analysis of Stigmasterol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of stigmasterol using Gas Chromatography-Mass Spectrometry (GC-MS). Stigmasterol, a common phytosterol found in various plants, is a crucial precursor in the synthesis of various hormones and holds significant interest in the pharmaceutical and nutraceutical industries.[1][2] Accurate and reliable analytical methods are therefore essential for its identification and quantification in raw materials and finished products.
Introduction to Stigmasterol Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like stigmasterol, a derivatization step is necessary to increase their volatility for gas chromatographic separation.[3][4] The subsequent mass spectrometric detection provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and fragmentation pattern. This method is applicable for the analysis of stigmasterol in various matrices, including plant extracts and edible oils.[5][6][7]
Experimental Workflow
The overall workflow for the GC-MS analysis of stigmasterol involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for the GC-MS analysis of stigmasterol.
Detailed Experimental Protocols
Sample Preparation
Objective: To extract stigmasterol from the sample matrix and prepare it for derivatization.
Materials:
-
Ethanolic KOH solution
-
Toluene or Hexane
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (optional, for complex matrices)[8][9]
Protocol:
-
Saponification: Weigh a suitable amount of the homogenized sample into a flask. Add an ethanolic potassium hydroxide solution. Reflux the mixture to saponify the lipids and release the unsaponifiable matter containing the phytosterols.[10]
-
Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the unsaponifiable fraction containing stigmasterol with a nonpolar solvent such as toluene or hexane.[6][10] Repeat the extraction process multiple times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with deionized water to remove any residual alkali.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
SPE Cleanup (Optional): For samples with complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[8][9]
Derivatization
Objective: To increase the volatility of stigmasterol for GC analysis by converting the hydroxyl group to a less polar silyl ether.
Materials:
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4][9]
Protocol:
-
To the dried extract from the previous step, add anhydrous pyridine to dissolve the residue.[4]
-
Add the silylating agent (e.g., BSTFA with 1% TMCS).[4]
-
Tightly cap the vial and heat at a controlled temperature (e.g., 70-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[4]
-
Cool the reaction mixture to room temperature before injection into the GC-MS.
GC-MS Analysis
Objective: To separate the derivatized stigmasterol from other components and obtain its mass spectrum for identification and quantification.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Typical GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7][11] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min[7][11] |
| Injector Temperature | 280-300°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split |
| Oven Temperature Program | Initial temp. 150-200°C, hold for 1-2 min, ramp at 10-25°C/min to 280-320°C, hold for 5-15 min[9] |
| MS Transfer Line Temp. | 280-300°C |
| Ion Source Temperature | 230-250°C |
| Ionization Mode | Electron Impact (EI)[8] |
| Ionization Energy | 70 eV[8] |
| Mass Scan Range | m/z 40-600 |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)[3] |
Data Presentation and Interpretation
Qualitative Analysis
Identification of stigmasterol is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum of the trimethylsilyl (TMS) derivative of stigmasterol will show a characteristic molecular ion peak (M+) and several fragment ions.
Stigmasterol Fragmentation Pathway (Illustrative)
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GC-MS characterization of campesterol, stigmasterol, and beta-sitosterol. [wisdomlib.org]
- 6. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plantsjournal.com [plantsjournal.com]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Campesterol, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Stigmasterol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various stigmasterol derivatives. Stigmasterol, a widely available phytosterol, serves as a versatile starting material for the synthesis of bioactive compounds with potential applications in pharmaceuticals and functional foods.[1][2] Its unique structural features, including a hydroxyl group at C-3 and double bonds in the B-ring and the side chain, allow for a variety of chemical modifications.[3] These modifications can enhance its therapeutic properties, such as anticancer, anti-inflammatory, and cholesterol-lowering effects, and improve its solubility for better bioavailability.[4][5]
Oxidation of Stigmasterol
Oxidation reactions on the stigmasterol skeleton can introduce new functional groups, leading to derivatives with altered biological activities. Key sites for oxidation include the C-5/C-6 double bond, the allylic C-7 position, and the C-22/C-23 double bond in the side chain.[6][7] The resulting oxides, such as epoxides, ketones, and diols, are valuable as reference standards for identifying phytosterol oxidation products (POPs) in food and biological samples, and for biological evaluation.[6][8]
Application Notes
Oxidized stigmasterol derivatives have shown promising cytotoxic activity against various cancer cell lines.[3][8] For instance, certain epoxides and diols have demonstrated enhanced and selective cytotoxicity against breast cancer cells.[3][8] Additionally, these derivatives are studied for their potential interference with hormone signaling pathways, which is relevant for research in endocrinology and oncology.[9]
Key Reactions and Quantitative Data
| Derivative Name | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |
| Stigmasterol Acetate | Stigmasterol | Acetic anhydride, pyridine | 89 | 141-143 | [6] |
| Stigmasta-5,22-dien-7-on-3β-ol Acetate | Stigmasterol Acetate | Chromium trioxide, dimethylpyrazole | - | - | [6] |
| 5α,6α- and 5β,6β-Epoxides of Stigmasterol Acetate | Stigmasterol Acetate | KMnO₄, CuSO₄·5H₂O, t-BuOH | 75-78 | 125-126 | [10] |
| Stigmastane-3β,5,6,22,23-pentol | Stigmasterol | - | - | - | [3][8] |
| 5,6-Epoxystigmast-22-en-3β-ol | Stigmasterol | - | - | - | [3][8] |
Experimental Protocols
Protocol 1.1: Synthesis of Stigmasterol Acetate [6]
-
Combine acetic anhydride (22.9 mL, 242.3 mmol) and pyridine (19.5 mL, 242.3 mmol).
-
Add stigmasterol (2.00 g, 4.85 mmol) portionwise to the mixture.
-
Stir the reaction mixture under a nitrogen atmosphere for 5 days at room temperature.
-
Pour the reaction mixture into 200 mL of 10% aqueous HCl.
-
Extract the mixture with ethyl acetate (4 x 50 mL).
-
Wash the combined organic layers with water (100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL).
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain stigmasterol acetate as a white solid.
Protocol 1.2: Synthesis of 5α,6α- and 5β,6β-Epoxides of Stigmasterol Acetate [10]
-
Finely grind a mixture of KMnO₄ (10 g, 60 mmol) and CuSO₄·5H₂O (5.0 g, 20 mmol) in a mortar and pestle.
-
Add 0.5 mL of water to the ground mixture.
-
Transfer the slightly wet mixture to a reaction flask and suspend it in 25 mL of CH₂Cl₂.
-
To the stirred suspension, add stigmasterol acetate (2.12 g, 4.51 mmol) followed by t-BuOH (2.5 mL).
-
Heat the reaction to reflux for 1 hour.
-
Cool the mixture to room temperature and filter it through a silica pad, washing the pad with ether.
-
Concentrate the filtrate and recrystallize the residue from methanol to yield a white solid containing a mixture of the α- and β-epoxides.
Workflow for Stigmasterol Oxidation
Caption: General workflow for the oxidation of stigmasterol.
Esterification and Etherification of Stigmasterol
The hydroxyl group at the C-3 position of stigmasterol is a common site for derivatization through esterification and etherification. These modifications are often performed to increase the lipophilicity of the molecule, which can improve its solubility in fatty foods and potentially enhance its absorption and bioavailability.[5]
Application Notes
Stigmasterol esters, particularly those formed with fatty acids like oleic, palmitic, and stearic acids, are of significant interest to the food industry. They are used to enrich foods such as margarine and yogurt to enhance their cholesterol-lowering properties. Enzymatic synthesis of these esters using lipases is also an area of active research, offering a greener alternative to chemical methods.[11] Ether derivatives, such as the i-stigmasterol methyl ether, are important intermediates in the synthesis of other complex steroids.[6]
Key Reactions and Quantitative Data
| Derivative Name | Starting Material | Key Reagents | Yield (%) | Key Feature | Reference |
| Stigmasteryl Oleate | Stigmasterol, Oleic Acid | Ethyl chloroformate | - | Increased lipid solubility | |
| Stigmasteryl Palmitate | Stigmasterol, Palmitic Acid | Ethyl chloroformate | - | Increased lipid solubility | |
| Stigmasteryl Stearate | Stigmasterol, Stearic Acid | Ethyl chloroformate | - | Increased lipid solubility | |
| Stigmasteryl Tosylate | Stigmasterol | p-toluenesulfonyl chloride, DMAP | 94 | mp 142-144 °C | [6] |
| i-Stigmasterol Methyl Ether | Stigmasteryl Tosylate | Methanol, Pyridine | 85 | Intermediate for further synthesis | [6] |
Experimental Protocols
Protocol 2.1: Synthesis of Stigmasteryl Esters using Ethyl Chloroformate
-
In a reaction flask cooled in an ice bath (4°C), dissolve the fatty acid (e.g., 2 mmol palmitic acid) in 20 mL of anhydrous methylene chloride.
-
Add triethylamine (2 mmol) to the solution and stir for 30 minutes.
-
Add ethyl chloroformate (2 mmol) dropwise and continue stirring for 30 minutes to activate the fatty acid.
-
In a separate flask, dissolve stigmasterol (1 mmol) in 15 mL of anhydrous methylene chloride.
-
Add the stigmasterol solution to the activated fatty acid solution at room temperature and stir for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the product using radial or column chromatography.
Protocol 2.2: Synthesis of Stigmasteryl Tosylate [6]
-
Dissolve stigmasterol (5.00 g, 12.12 mmol), 4-DMAP (0.13 g, 10 mol %), and p-toluenesulfonyl chloride (4.36 g, 22.9 mmol) in pyridine (50 mL).
-
Stir the solution at room temperature for 22 hours.
-
Pour the reaction mixture into 200 mL of 10% aqueous sodium bicarbonate.
-
Filter the resulting precipitate and wash it with water (20 mL).
-
Recrystallize the crude product from acetone to obtain stigmasteryl tosylate as white needles.
Protocol 2.3: Synthesis of i-Stigmasterol Methyl Ether [6]
-
Dissolve stigmasteryl tosylate (5.80 g, 10.20 mmol) and pyridine (2.48 mL) in anhydrous methanol.
-
Reflux the solution for 6 hours.
-
Evaporate the solvent and extract the residue into ethyl acetate (150 mL).
-
Wash the organic layer with water (2 x 120 mL) and brine (2 x 100 mL).
-
Dry the organic layer over magnesium sulfate to yield the crude product.
Side-Chain Cleavage of Stigmasterol
The C-22 double bond in the side chain of stigmasterol provides a strategic point for oxidative cleavage, most commonly through ozonolysis. This reaction is a cornerstone in the industrial synthesis of valuable steroid hormones like progesterone, androgens, and corticoids, making stigmasterol a crucial starting material in the pharmaceutical industry.[2][5]
Application Notes
The primary product of stigmasterol side-chain ozonolysis is 3-acetoxy-bisnor-cholenic aldehyde, which is a key intermediate for the synthesis of a wide range of steroid drugs. A common strategy involves protecting the C-5 double bond and the C-3 hydroxyl group before performing the ozonolysis to ensure selective cleavage of the side-chain double bond.[12]
Experimental Protocol
Protocol 3.1: Ozonolysis of Stigmasterol i-Methyl Ether [12]
Note: This protocol is adapted from a process involving mixed phytosterol i-methyl ethers.
-
Dissolve the mixed sterol i-methyl ethers (containing stigmasterol i-methyl ether) in a 3:1 mixture of CH₂Cl₂/MeOH.
-
Cool the solution to between -65°C and -75°C.
-
Pass a stream of O₃/O₂ through the solution until the blue color of ozone persists.
-
Flush the mixture with nitrogen to remove excess ozone.
-
Add trimethyl phosphite to the mixture and allow it to warm to room temperature to work up the ozonide.
-
Wash the solution with aqueous Na₂SO₃ followed by water.
-
Dry the organic layer over MgSO₄ and evaporate the volatiles to obtain an oil containing the desired aldehyde, 6-β-methoxy-3α,5α-cyclobisnorcholanaldehyde.
-
Isolate the aldehyde from the unreacted i-methyl ethers of other sterols (e.g., sitosterol, campesterol) via chromatography or bisulfite adduct formation.
Logical Diagram of Stigmasterol in Steroid Synthesis
Caption: Role of stigmasterol as a precursor in industrial steroid synthesis.
Glycosylation of Stigmasterol
Glycosylation involves the attachment of a sugar moiety to the C-3 hydroxyl group of stigmasterol, forming a class of compounds known as steryl glycosides. These derivatives are naturally occurring in plants and are believed to play a role in membrane function.[13][14] Synthetic access to these compounds allows for more detailed biological studies.
Application Notes
Stigmasterol glycosides are investigated for their potential immunomodulatory and anti-inflammatory properties.[15] The synthesis of these compounds can be challenging and often involves multi-step procedures with protection and deprotection of the sugar hydroxyl groups. Both chemical and enzymatic methods are being explored for their synthesis.
While specific, detailed synthetic protocols for stigmasterol glycosylation were not prominently available in the initial search, the general approach involves activating a protected sugar (e.g., as a glycosyl bromide or trichloroacetimidate) and coupling it with stigmasterol, followed by deprotection.
Potential Signaling Pathway Modulation by Stigmasterol Derivatives
Caption: Anticancer mechanisms of stigmasterol derivatives.[16]
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. STIGMASTEROL: A COMPREHENSIVE REVIEW | Semantic Scholar [semanticscholar.org]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation products of stigmasterol interfere with the action of the female sex hormone 17beta-estradiol in cultured human breast and endometrium cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A concise synthesis of β-sitosterol and other phytosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of a Linolenic Acid Stigmasterol Ester Produced by Lipase-Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4192811A - Process for separating stigmasterol-derived products - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 15. Glycosylated stigmasterol from the rind of Napoleonaea imperialis (Journal Article) | OSTI.GOV [osti.gov]
- 16. Health Benefits and Pharmacological Properties of Stigmasterol [ouci.dntb.gov.ua]
Application Notes and Protocols for In Vitro Evaluation of Stigmasterol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro assays for evaluating the diverse bioactivities of stigmasterol, a common phytosterol found in various plant sources. The following protocols are designed to assist researchers in assessing its anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties.
Anticancer Bioactivity
Stigmasterol has demonstrated notable anticancer effects across a range of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways involved in cancer progression.[1][2][3]
Quantitative Data Summary: Anticancer Activity of Stigmasterol
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Exposure Time | Reference |
| SGC-7901 | Gastric Cancer | CCK-8 | ~20 µM | 48h | [4] |
| MGC-803 | Gastric Cancer | CCK-8 | ~20 µM | 48h | [4] |
| A2780 | Ovarian Cancer | CCK-8 | 69.24 ± 7.31 µg/mL | 24h | [5] |
| SKOV3 | Ovarian Cancer | CCK-8 | 83.39 ± 3.75 µg/mL | 24h | [5] |
| MCF-7 | Breast Cancer | Resazurin | >250 µM (unmodified) | Not Specified | [6] |
| HCC70 | Triple-Negative Breast Cancer | Resazurin | >250 µM (unmodified) | Not Specified | [6] |
| HepG2 | Liver Cancer | MTT | 25.80 µM | Not Specified | [7] |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell line.
Experimental Protocols
This assay determines the effect of stigmasterol on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., SGC-7901, MGC-803, HepG2)
-
96-well tissue culture plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Stigmasterol (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Treatment: Prepare serial dilutions of stigmasterol in culture medium (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the stigmasterol-containing medium. Incubate for 24, 48, or 72 hours.[1][7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Stigmasterol
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of stigmasterol for 24 to 48 hours.[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[3][4]
This assay assesses the effect of stigmasterol on cancer cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Create a Monolayer: Seed cells in 6-well plates and grow them to confluence.
-
Create a "Wound": Gently scratch the cell monolayer with a sterile 200 µL pipette tip to create a uniform cell-free gap.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of stigmasterol.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Signaling Pathway Analysis
Stigmasterol has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[4]
Caption: Stigmasterol inhibits the PI3K/Akt/mTOR survival pathway in cancer cells.
Anti-inflammatory Bioactivity
Stigmasterol exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Quantitative Data Summary: Anti-inflammatory Activity of Stigmasterol
| Cell Line | Stimulant | Assay | Effect | Concentration | Reference |
| RAW264.7 | LPS | NO Production | Inhibition | 25-200 µM | [8] |
| RAW264.7 | LPS | TNF-α Release | Inhibition | 25-200 µM | [8] |
| RAW264.7 | LPS | COX-2 Expression | Inhibition | 25-200 µM | [8] |
| RAW264.7 | LPS | iNOS Expression | Inhibition | 25-200 µM | [8] |
| BV2 | Aβ42 oligomers | Pro-inflammatory Cytokines | Reduction | Not Specified | [9] |
Experimental Protocols
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
24-well plates
-
Lipopolysaccharide (LPS)
-
Stigmasterol
-
Griess Reagent System
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of stigmasterol for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent according to the manufacturer's instructions and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO production.
This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
Cell culture supernatant from stimulated cells
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Protocol:
-
Sample Preparation: Collect the supernatant from stigmasterol-treated and LPS-stimulated macrophage cultures.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine. This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentration based on a standard curve.
Signaling Pathway Analysis
Stigmasterol can inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Stigmasterol inhibits the LPS-induced NF-κB inflammatory pathway.
Antidiabetic Bioactivity
Stigmasterol has shown potential in managing diabetes by inhibiting carbohydrate-digesting enzymes and improving glucose uptake.
Quantitative Data Summary: Antidiabetic Activity of Stigmasterol
| Assay | Target | IC50 | Reference |
| α-amylase inhibition | Human α-amylase | 10.29 ± 0.76 µg/mL | [10] |
Experimental Protocols
This assay evaluates the ability of stigmasterol to inhibit α-amylase, an enzyme involved in the breakdown of starch.
Materials:
-
α-Amylase solution
-
Starch solution (substrate)
-
Stigmasterol
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
Spectrophotometer
Protocol:
-
Pre-incubation: Pre-incubate stigmasterol with the α-amylase solution for a defined period.
-
Reaction Initiation: Add the starch solution to start the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding DNS reagent.
-
Color Development: Boil the mixture to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[10][11]
This assay measures the effect of stigmasterol on glucose uptake in skeletal muscle cells.
Materials:
-
Differentiated L6 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog
-
Stigmasterol
-
Insulin (positive control)
Protocol:
-
Cell Preparation: Differentiate L6 myoblasts into myotubes.
-
Starvation: Starve the myotubes in serum-free medium.
-
Treatment: Treat the cells with stigmasterol or insulin in KRH buffer.
-
Glucose Uptake: Add the glucose analog and incubate for a short period.
-
Washing: Wash the cells with ice-cold PBS to stop the uptake.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity or fluorescence to quantify glucose uptake.[12][13]
Signaling Pathway Analysis
Stigmasterol may improve glucose uptake by promoting the translocation of GLUT4 to the cell membrane, a process regulated by the insulin signaling pathway.
Caption: Stigmasterol enhances glucose uptake in muscle cells via GLUT4 translocation.
Neuroprotective Bioactivity
Stigmasterol has demonstrated protective effects against oxidative stress-induced neuronal cell death.
Experimental Protocols
This assay evaluates the ability of stigmasterol to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
96-well plates
-
Stigmasterol
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of stigmasterol for a specified time (e.g., 3 hours).[14]
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 400 µM) for 24 hours to induce cell death.[14][15]
-
Cell Viability Assessment: Perform an MTT assay as described in the anticancer section to assess cell viability.
This assay quantifies intracellular ROS levels using the fluorescent probe DCFH-DA.
Materials:
-
SH-SY5Y cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with stigmasterol and/or an ROS inducer (e.g., H₂O₂).
-
DCFH-DA Staining: Incubate the cells with DCFH-DA solution. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[16][17]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.[18]
This assay assesses mitochondrial function, as a loss of MMP is an early indicator of apoptosis.
Materials:
-
SH-SY5Y cells
-
Fluorescent cationic dyes such as JC-1, TMRM, or TMRE
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment: Treat cells with stigmasterol and an apoptosis-inducing agent.
-
Dye Staining: Incubate the cells with the MMP-sensitive dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green. TMRM and TMRE accumulate in healthy mitochondria, and the fluorescence signal decreases with depolarization.[14][19]
-
Analysis: Analyze the fluorescence by microscopy or flow cytometry to determine the ratio of red to green fluorescence (for JC-1) or the overall fluorescence intensity (for TMRM/TMRE).
Signaling Pathway Analysis
Stigmasterol can exert neuroprotective effects by activating the SIRT1-FoxO3a signaling pathway.
Caption: Stigmasterol enhances neuroprotection through the SIRT1-FoxO3a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stigmasterol isolated from marine microalgae Navicula incerta induces apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phytosterols Suppress Phagocytosis and Inhibit Inflammatory Mediators via ERK Pathway on LPS-Triggered Inflammatory Responses in RAW264.7 Macrophages and the Correlation with Their Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Study of glucose uptake activity of Helicteres isora Linn. fruits in L-6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethanolic Extract of Folium Sennae Mediates the Glucose Uptake of L6 Cells by GLUT4 and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. abcam.cn [abcam.cn]
- 19. media.cellsignal.com [media.cellsignal.com]
Stigmasterol in Drug Delivery: A Deep Dive into Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
Stigmasterol, a widely occurring phytosterol, is garnering significant attention in the pharmaceutical sciences for its potential as a key component in advanced drug delivery systems. Its inherent biocompatibility, ability to modulate membrane fluidity, and intrinsic therapeutic properties, including anti-inflammatory and anti-cancer effects, make it a versatile molecule for the formulation of nanoparticles, liposomes, and other nanocarriers.[1][2][3] These systems can enhance the solubility, stability, and bioavailability of therapeutic agents, offering targeted delivery and controlled release. This document provides detailed application notes and experimental protocols for the utilization of stigmasterol in various drug delivery platforms.
Application Notes
Stigmasterol can be incorporated into a variety of drug delivery systems, each offering unique advantages for specific therapeutic applications.
-
Liposomes: As a structural analog of cholesterol, stigmasterol can be used to modify the physicochemical properties of liposomal bilayers. It can influence membrane fluidity, permeability, and stability, thereby affecting drug encapsulation efficiency and release kinetics. Stigmasterol-containing liposomes are being explored for the delivery of anti-cancer drugs and as carriers for gene therapy.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Stigmasterol can be a component of the solid lipid matrix in SLNs and NLCs. These carriers are advantageous for their high drug loading capacity, controlled release profiles, and ability to protect labile drugs from degradation.[1] SLNs incorporating stigmasterol have shown promise in enhancing the oral bioavailability of poorly soluble drugs.
-
Niosomes: These are non-ionic surfactant-based vesicles that offer an alternative to traditional liposomes with advantages in terms of cost and stability. Stigmasterol can be included in niosomal formulations to improve their rigidity and entrapment efficiency.
-
Transfersomes: These are ultradeformable vesicles designed for enhanced skin penetration. The incorporation of stigmasterol can modulate the elasticity of the transfersomal membrane, potentially improving the transdermal delivery of both hydrophilic and lipophilic drugs.
-
Nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS): Stigmasterol's lipophilic nature makes it suitable for incorporation into the oil phase of nanoemulsions and SMEDDS. These systems are particularly useful for improving the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized form for absorption.[4][5]
-
Polymeric Nanoparticles: Stigmasterol can be encapsulated within polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)) and PEG-PLA (poly(ethylene glycol)-poly(lactic acid)), to achieve sustained drug release and targeted delivery.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on stigmasterol and related phytosterol-based drug delivery systems.
Table 1: Stigmasterol-Containing Nanoparticles
| Delivery System | Active Ingredient(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Mesoporous Silica Nanoparticles (MSNs) with β-Cyclodextrin | Stigmasterol | - | - | - | - | [6] |
| Zein/Pectin Nanodispersions | Stigmasterol | - | - | - | - | [7] |
| Sodium Caseinate/Dextran Nanoparticles | Phytosterols (26.6% Stigmasterol) | - | - | 78.81 ± 5.22 | - | [8] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Phytosterols | 48.85 | -12.863 | 89.65 | 8.72 (mg/g) | [4][5] |
Table 2: β-Sitosterol (a related phytosterol) Nanoparticles
| Delivery System | Active Ingredient(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | β-Sitosterol | 215.0 ± 29.7 | -13.8 ± 1.61 | 62.89 ± 4.66 | - | [6] |
| PEG-PLA Nanoparticles | β-Sitosterol | 240.6 ± 23.3 | -23.5 ± 0.27 | 51.83 ± 19.72 | - | [6] |
| Alginate/Chitosan Nanoparticles-Folic Acid | β-Sitosterol | 126 ± 8.70 | +25 | 91.06 ± 2.6 | 6.0 ± 0.52 | [9][10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various stigmasterol-based drug delivery systems.
Protocol 1: Preparation of Stigmasterol-Loaded Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
This protocol is adapted from general methods for SLN preparation.[11][12]
Materials:
-
Stigmasterol
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it to 5-10 °C above its melting point.
-
Add the desired amount of stigmasterol to the melted lipid and stir until a clear solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase under high-shear homogenization (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained above the lipid's melting point.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Visualize using Transmission Electron Microscopy (TEM).
-
Crystallinity: Analyze using Differential Scanning Calorimetry (DSC).
-
Encapsulation Efficiency: Separate the unencapsulated stigmasterol by ultracentrifugation and quantify the amount in the supernatant using a validated HPLC method.[13][14][15]
Protocol 2: Preparation of Stigmasterol-Loaded Niosomes by Thin Film Hydration Method
This protocol is based on established methods for niosome formulation.[9][16]
Materials:
-
Stigmasterol
-
Non-ionic surfactant (e.g., Span 60, Tween 60)
-
Cholesterol (optional, can be partially or fully replaced by stigmasterol)
-
Volatile organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Equipment:
-
Rotary evaporator
-
Water bath
-
Sonicator (probe or bath)
Procedure:
-
Film Formation:
-
Dissolve stigmasterol, the non-ionic surfactant, and cholesterol (if used) in the volatile organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath (temperature above the boiling point of the solvent) under reduced pressure to form a thin, dry film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the thin film with the aqueous buffer by rotating the flask at a temperature above the gel-liquid transition temperature (Tc) of the surfactant.
-
-
Size Reduction:
-
To obtain smaller and more uniform vesicles, sonicate the niosomal suspension using a probe or bath sonicator.
-
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Determine using DLS.
-
Morphology: Observe with TEM.
-
Entrapment Efficiency: Separate the unentrapped stigmasterol from the niosomes by centrifugation or dialysis and quantify the amount in the vesicles.
Protocol 3: Preparation of Stigmasterol-Loaded Transfersomes by Rotary Evaporation-Sonication Method
This protocol is adapted from general procedures for transfersome preparation.[4][7][17][18]
Materials:
-
Stigmasterol
-
Phospholipid (e.g., soy phosphatidylcholine)
-
Edge activator (e.g., sodium cholate, Tween 80)
-
Volatile organic solvent (e.g., ethanol, chloroform-methanol mixture)
-
Aqueous buffer (e.g., saline phosphate buffer, pH 6.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Water bath
Procedure:
-
Film Formation:
-
Dissolve stigmasterol, the phospholipid, and the edge activator in the organic solvent in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
-
Hydration:
-
Hydrate the film with the aqueous buffer at a specific temperature (e.g., 45°C) with gentle agitation.
-
Allow the formed transfersomes to swell for a designated period (e.g., 2 hours) at room temperature.
-
-
Vesicle Homogenization:
-
Sonicate the transfersome suspension in a bath sonicator for a period (e.g., 30 minutes) to reduce the vesicle size and improve uniformity.
-
Characterization:
-
Vesicle Size and Zeta Potential: Measure using DLS.
-
Deformability: Assess by extruding the vesicle suspension through a filter with a defined pore size smaller than the vesicle diameter.
-
Entrapment Efficiency: Determine by separating the free drug and quantifying the encapsulated stigmasterol.
-
In Vitro Skin Permeation: Use Franz diffusion cells with a suitable skin model (e.g., rat skin, artificial membrane).
Visualizations
The following diagrams illustrate key concepts related to stigmasterol in drug delivery.
Concluding Remarks
Stigmasterol presents a promising avenue for the development of novel and effective drug delivery systems. Its versatile physicochemical properties allow for its incorporation into a wide array of nanocarriers, enhancing their performance and therapeutic potential. The protocols and data presented herein provide a foundational framework for researchers to explore and optimize stigmasterol-based drug delivery systems for various diseases. Further research is warranted to fully elucidate the in vivo behavior and therapeutic efficacy of these promising formulations.
References
- 1. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and formulation of transferosomes containing an antifungal agent for transdermal delivery: Application of Plackett-Burman design to identify significant factors influencing vesicle size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intra-articular injection of stigmasterol-loaded nanoparticles reduce pain and inhibit the inflammation and joint destruction in osteoarthritis rat model: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transfersomes: A Promising Nanoencapsulation Technique for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Preparation and Evaluation of Liposomes Co-Loaded with Doxorubicin, Phospholipase D Inhibitor 5-Fluoro-2-Indolyl Deschlorohalopemide (FIPI) and D-Alpha Tocopheryl Acid Succinate (α-TOS) for Anti-Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. japsonline.com [japsonline.com]
- 13. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjpmr.com [wjpmr.com]
- 17. jddtonline.info [jddtonline.info]
- 18. sphinxsai.com [sphinxsai.com]
Application Notes: Protocols for Stigmasterol Purification by Crystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stigmasterol is a naturally occurring phytosterol found in various plants, including soybeans, and is a crucial precursor for the synthesis of steroid hormones and vitamin D3.[1] Its purification from complex mixtures of phytosterols is a critical step for its application in the pharmaceutical and nutraceutical industries. Crystallization is a widely employed, effective, and scalable method for isolating and purifying stigmasterol, leveraging the differential solubility of sterols in various organic solvents.[2][3] This document provides detailed protocols and comparative data for the purification of stigmasterol using different crystallization techniques.
General Experimental Workflow
The purification of stigmasterol by crystallization generally follows a multi-stage process to effectively remove other structurally similar sterols, such as β-sitosterol and campesterol. The workflow involves initial extraction and optional saponification, followed by single or multiple rounds of crystallization, filtration, and drying.
Caption: General workflow for stigmasterol purification via multi-stage crystallization.
Data Presentation: Comparison of Crystallization Protocols
The effectiveness of stigmasterol purification is highly dependent on the choice of solvent, crystallization temperature, and the number of successive crystallization stages. The following table summarizes quantitative data from various published protocols.
| Starting Material | Solvent(s) | Key Parameters | Purity Achieved (%) | Yield (%) | Reference |
| Mixed Phytosterols | n-Pentanol or Cyclohexanone | 5-stage fractional crystallization. | > 90 | 7 | [2] |
| Mixed Soybean Phytosterols | n-Butanol | Solid-liquid ratio: 1:4; Temp: 20-30°C; Time: 1-2 hours; 4-5 stages. | > 85 | Not Specified | [1] |
| Mixed Plant Sterols | Toluene (90%), Acetone (10%) | 5-stage crystallization. | > 70 | > 50 | [1] |
| 90% Pure Stigmasterol | Acetone | Material-solvent ratio: 1:20; Anhydrous conditions; Slow cooling. | > 98 | Not Specified | [1] |
| Crude Sterol | Ethyl Acetate | Temp: 23°C; Cooling rate: 0.6°C/min; Stirring: 46 r/min; 3 stages. | 99.10 | 80.34 | [4] |
| Soybean Phytosterols (30.39% Stigmasterol) | Not Specified | Scalable multi-stage crystallization. | 99.36 | Not Specified | [2] |
Experimental Protocols
The following are detailed methodologies for key crystallization procedures. It is essential to perform these steps in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Multi-Stage Crystallization using n-Butanol
This protocol is effective for enriching stigmasterol from mixed soybean phytosterols.[1]
Objective: To achieve >85% stigmasterol purity through a 4 to 5-stage crystallization process.
Materials:
-
Mixed soybean phytosterols
-
n-Butanol (analytical grade)
-
Heating mantle with magnetic stirring
-
Constant temperature water bath
-
Buchner funnel and vacuum flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Dissolution (Stage 1):
-
Weigh the mixed soybean phytosterols.
-
In a suitable flask, add n-butanol in a 1:4 solid-to-liquid mass ratio (e.g., 10 g of phytosterols to 40 mL of n-butanol).
-
Heat the mixture while stirring until the solids are completely dissolved.
-
-
Crystallization (Stage 1):
-
Transfer the flask to a constant temperature water bath set between 20°C and 30°C.[1]
-
Allow the solution to crystallize for 1 to 2 hours with gentle stirring or occasional agitation.
-
-
Filtration (Stage 1):
-
Filter the resulting crystal slurry at a constant temperature using a Buchner funnel under vacuum.
-
Wash the crystals sparingly with a small amount of cold n-butanol.
-
Collect the filtered crystals (filter cake).
-
-
Subsequent Stages (Stages 2-5):
-
Take the filter cake from the previous stage and repeat steps 1-3.
-
Perform this recrystallization process for a total of 4 to 5 stages to achieve the desired purity of over 85%.[1]
-
-
Drying:
-
After the final filtration stage, place the purified stigmasterol crystals in a vacuum oven and dry at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
Protocol 2: High-Purity Crystallization using Toluene and Acetone
This two-part protocol first enriches stigmasterol to ~90% and then refines it to >98% purity.[1]
Objective: To obtain high-purity (>98%) stigmasterol.
Part A: Enrichment with Toluene
Materials:
-
Crude phytosterols
-
Toluene
-
Controlled cooling system
Procedure:
-
Prepare a 25% (w/v) solution of the raw phytosterol material in toluene.[1]
-
Cool the solution to 25°C and maintain this temperature for 1 hour to induce crystallization.[1]
-
Filter the crystals and repeat the crystallization process on the collected solids for a total of 6 cycles. The expected purity after this stage is approximately 92%.[1]
Part B: Final Purification with Acetone
Materials:
-
Enriched stigmasterol (~92% purity) from Part A
-
Acetone (anhydrous)
-
Slow-cooling apparatus (e.g., insulated bath)
Procedure:
-
Dissolve the enriched stigmasterol from Part A in anhydrous acetone at a 1:20 mass-to-volume ratio (e.g., 1 g of stigmasterol in 20 mL of acetone).[1] Heat gently to ensure complete dissolution.
-
Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can trap impurities.
-
Once crystallization is complete, filter the solution to collect the high-purity stigmasterol crystals.
-
Wash the crystals with a minimal amount of cold, anhydrous acetone.
-
Dry the final product in a vacuum oven to obtain stigmasterol with a purity of up to 98%.[1]
References
- 1. What Are The Preparation Methods Of Stigmasterol? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of phytosterol by recrystallization with ethyl acetate [xuebaozk.haut.edu.cn]
Application Notes and Protocols for the Detection of Stigmasterol Oxidation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stigmasterol, a prominent phytosterol found in various plant-based foods and dietary supplements, is susceptible to oxidation during processing, storage, and cooking. The resulting stigmasterol oxidation products (SOPs) can have altered biological activities, raising concerns about their potential health effects. Therefore, accurate and reliable analytical methods are crucial for their detection and quantification. These application notes provide detailed protocols for the analysis of SOPs using various analytical techniques.
The primary oxidation of stigmasterol occurs at the C5-C6 double bond and the allylic C7 position, leading to the formation of hydroperoxides. These primary oxidation products are unstable and can further transform into more stable secondary products, including 7-ketostigmasterol, 7α/β-hydroxystigmasterol, and 5α,6α/5β,6β-epoxystigmasterol.[1]
Section 1: Sample Preparation
Effective sample preparation is critical to isolate SOPs from complex matrices and remove interfering substances. The choice of method depends on the sample matrix (e.g., edible oils, dietary supplements, biological samples).
Protocol for Extraction and Purification from Edible Oils
This protocol is suitable for the extraction of SOPs from vegetable oils.
Materials:
-
Vegetable oil sample
-
Ethanol
-
Potassium hydroxide (KOH) solution (50% w/w in water)
-
n-Hexane
-
Sodium sulfate (anhydrous)
-
Solid-Phase Extraction (SPE) silica cartridges
-
2-Propanol
Procedure:
-
Saponification:
-
Weigh approximately 20 mg of the vegetable oil sample into a 6-mL test tube.
-
Add 1.8 mL of ethanol and 0.2 mL of 50% KOH solution.
-
Seal the tube and heat at 80°C for 1 hour.[2]
-
Cool the tube to room temperature in an ice bath.
-
-
Extraction:
-
Add 0.5 mL of water to the cooled sample.
-
Extract the unsaponifiable matter by adding 2 mL of n-hexane and vortexing thoroughly.
-
Repeat the extraction twice more.
-
Pool the organic (n-hexane) layers.
-
-
Drying and Concentration:
-
Dry the pooled organic phase over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Re-dissolve the residue in a small volume of n-hexane.
-
Condition an SPE silica cartridge with n-hexane.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 0.5% 2-propanol in n-hexane to remove less polar compounds.
-
Elute the SOPs with 30% 2-propanol in n-hexane.[1]
-
Evaporate the eluate to dryness under nitrogen and reconstitute in an appropriate solvent for analysis.
-
Section 2: Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of SOPs, a derivatization step is typically required to increase their volatility and thermal stability.[1]
Protocol for GC-MS Analysis:
-
Derivatization (Silylation):
-
To the dried extract from the sample preparation step, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)heptafluorobutyramide (MSHFBA) with 5% 1-methyl imidazole.[3]
-
Incubate the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) ether derivatives.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar to slightly polar capillary column.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp 1: 20°C/min to 270°C, hold for 10 min.
-
Ramp 2: 5°C/min to 300°C, hold for 15 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.[1]
-
Data Presentation:
Table 1: Common Stigmasterol Oxidation Products and their expected TMS-derivatized mass fragments for GC-MS analysis.
| Compound Name | Molecular Weight ( g/mol ) | TMS Derivative MW ( g/mol ) | Key Mass Fragments (m/z) |
| 7-Ketostigmasterol | 426.7 | 570.9 (di-TMS) | 570, 480, 465, 390, 129 |
| 7α-Hydroxystigmasterol | 428.7 | 572.9 (di-TMS) | 572, 482, 467, 392, 129 |
| 7β-Hydroxystigmasterol | 428.7 | 572.9 (di-TMS) | 572, 482, 467, 392, 129 |
| 5α,6α-Epoxystigmasterol | 428.7 | 500.8 (mono-TMS) | 500, 485, 410, 395, 129 |
| 5β,6β-Epoxystigmasterol | 428.7 | 500.8 (mono-TMS) | 500, 485, 410, 395, 129 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is advantageous for the analysis of thermolabile and less volatile compounds as it does not require derivatization.[1] Both normal-phase and reversed-phase chromatography can be employed.
Protocol for Reversed-Phase LC-MS/MS Analysis:
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 80% B
-
1-10 min: 80-100% B
-
10-15 min: 100% B
-
15.1-18 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.[1]
-
Gas Temperature: 325°C.
-
Vaporizer Temperature: 350°C.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Data Presentation:
Table 2: MRM transitions for the quantification of major stigmasterol oxidation products by LC-MS/MS.
| Compound Name | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 7-Ketostigmasterol | 427.3 | 409.3 | 15 |
| 7α/β-Hydroxystigmasterol | 411.3 ([M+H-H₂O]⁺) | 393.3 | 12 |
| 5α/β,6α/β-Epoxystigmasterol | 411.3 ([M+H-H₂O]⁺) | 393.3 | 12 |
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD)
HPLC with UV or ELSD can be used for the quantification of SOPs, especially when MS detection is not available.
Protocol for HPLC-UV/ELSD Analysis:
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II LC or equivalent.
-
Column: C8 column (e.g., Phenomenex Luna, 5 µm, 150 mm x 4.6 mm i.d.).[4]
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detector: 205 nm.
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of unknown SOPs and for the confirmation of the identity of synthesized standards.
Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified SOP in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
-
NMR Experiments:
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Presentation:
Table 3: Characteristic ¹H and ¹³C NMR chemical shifts (δ, ppm) for stigmasterol and its major oxidation products in CDCl₃.
| Position | Stigmasterol ¹³C | 7-Ketostigmasterol ¹³C | 7α-Hydroxystigmasterol ¹³C | 5α,6α-Epoxystigmasterol ¹³C |
| C-3 | 71.8 | 71.1 | 72.5 | 69.8 |
| C-5 | 140.8 | 164.2 | 146.5 | 64.9 |
| C-6 | 121.7 | 126.8 | 121.5 | 60.1 |
| C-7 | 31.9 | 202.1 | 74.8 | 34.5 |
| C-22 | 138.3 | 138.2 | 138.3 | 138.3 |
| C-23 | 129.3 | 129.4 | 129.3 | 129.3 |
| Position | Stigmasterol ¹H | 7-Ketostigmasterol ¹H | 7α-Hydroxystigmasterol ¹H | 5α,6α-Epoxystigmasterol ¹H |
| H-3 | 3.53 (m) | 3.60 (m) | 3.55 (m) | 3.90 (m) |
| H-6 | 5.35 (d) | 5.70 (s) | 5.65 (d) | 2.90 (d) |
| H-7 | - | - | 3.85 (t) | - |
| H-22/23 | 5.15, 5.04 (m) | 5.16, 5.05 (m) | 5.15, 5.04 (m) | 5.15, 5.04 (m) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Section 3: Quantitative Data Summary
The following table summarizes quantitative data for stigmasterol oxidation products found in various food matrices.
Table 4: Levels of Stigmasterol Oxidation Products in Food Samples.
| Food Matrix | Stigmasterol Oxidation Product | Concentration Range (µg/g) | Analytical Method | Reference |
| Fried French Fries (in Rapeseed Oil) | Total SOPs | 16.8 - 147.6 | GC-FID/MS | [1][5] |
| Epoxy-derivatives | 8 - 60 | GC-FID/MS | [5] | |
| 7-Hydroxy-derivatives | 4 - 47 | GC-FID/MS | [5] | |
| Photo-oxidized Stigmasterol Particles | 7β-Hydroxystigmasterol | up to 8945 | GC-MS | [6][7] |
| 5β,6β-Epoxystigmasterol | up to 6010 | GC-MS | [6][7] |
Section 4: Visualizations
Diagram 1: Stigmasterol Oxidation Pathway
Caption: Major pathways of stigmasterol oxidation.
Diagram 2: General Experimental Workflow for SOP Analysis
Caption: Workflow for stigmasterol oxidation product analysis.
References
- 1. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. maxapress.com [maxapress.com]
- 7. Photooxidation stability of phytosterols with different relative spatial positions in different particles [maxapress.com]
Application Notes: Stigmasterol Structure Elucidation Using NMR Spectroscopy
Introduction
Stigmasterol (C₂₉H₄₈O) is a widely occurring phytosterol in various plants, including soybeans, calabar beans, and rapeseed. It serves as a precursor in the synthesis of various steroid hormones like progesterone. The precise structural elucidation of such natural products is a critical step in drug discovery and development, ensuring purity, identity, and a basis for understanding its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds like stigmasterol.[1] This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of stigmasterol.
Data Presentation: NMR Spectral Data of Stigmasterol
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is foundational for structure elucidation.[2] This is achieved through a combination of 1D (¹H, ¹³C, DEPT) and 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[2][3] The data presented below is for stigmasterol dissolved in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for Stigmasterol [2]
| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz) | Carbon Type (DEPT) |
| 1 | 37.2 | 1.05, 1.55 (m) | CH₂ |
| 2 | 31.6 | 1.85, 1.55 (m) | CH₂ |
| 3 | 71.8 | 3.51 (tdd, J = 4.5, 4.2, 3.8 Hz) | CH |
| 4 | 42.3 | 2.25, 2.31 (m) | CH₂ |
| 5 | 140.7 | - | C |
| 6 | 121.7 | 5.35 (d, J = 5.1 Hz) | CH |
| 7 | 31.9 | 1.95, 1.50 (m) | CH₂ |
| 8 | 31.9 | 1.58 (m) | CH |
| 9 | 50.1 | 0.92 (m) | CH |
| 10 | 36.5 | - | C |
| 11 | 21.1 | 1.50, 1.60 (m) | CH₂ |
| 12 | 39.7 | 1.15, 2.02 (m) | CH₂ |
| 13 | 42.2 | - | C |
| 14 | 56.8 | 1.05 (m) | CH |
| 15 | 24.3 | 1.10, 1.65 (m) | CH₂ |
| 16 | 28.9 | 1.25, 1.85 (m) | CH₂ |
| 17 | 55.9 | 1.15 (m) | CH |
| 18 | 12.0 | 0.71 (s) | CH₃ |
| 19 | 19.4 | 1.03 (s) | CH₃ |
| 20 | 40.5 | 2.05 (m) | CH |
| 21 | 21.2 | 0.91 (d, J = 6.5 Hz) | CH₃ |
| 22 | 138.3 | 5.14 (dd, J = 15.1, 8.6 Hz) | CH |
| 23 | 129.3 | 4.98 (dd, J = 15.1, 8.6 Hz) | CH |
| 24 | 51.2 | 1.85 (m) | CH |
| 25 | 31.9 | 1.40 (m) | CH |
| 26 | 19.0 | 0.80 (d, J = 6.8 Hz) | CH₃ |
| 27 | 21.2 | 0.82 (d, J = 6.8 Hz) | CH₃ |
| 28 | 25.4 | 1.25 (m) | CH₂ |
| 29 | 12.2 | 0.83 (t, J = 7.4 Hz) | CH₃ |
Experimental Protocols
Sample Preparation Protocol
High-quality NMR spectra depend on correctly prepared samples. The sample must be free of particulate matter and dissolved in a suitable deuterated solvent.[4][5]
-
Sample Weighing: Accurately weigh 5-10 mg of purified stigmasterol into a clean, dry glass vial.
-
Solvent Addition: Add approximately 0.5-0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for steroids due to its excellent dissolving power.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the stigmasterol sample.
-
Filtration: To remove any suspended impurities that can degrade spectral quality, filter the solution.[5] Draw the solution into a Pasteur pipette with a small plug of cotton wool inserted at the narrow end.[4][5]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. The recommended filling height is 4-5 cm (approximately 0.5-0.6 mL).[4]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints before inserting it into the spectrometer.[4]
NMR Data Acquisition Protocol
NMR spectra should be acquired on a high-field spectrometer (e.g., 500 or 600 MHz) to achieve optimal resolution.[2][3]
-
Instrumentation: A Bruker Avance (or similar) NMR spectrometer operating at a proton frequency of 600 MHz.[3]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[6]
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width: ~12-15 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
1D ¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Scans: 512 to 1024 scans are typically required to achieve a good signal-to-noise ratio.
-
Spectral Width: ~220-250 ppm.
-
-
2D COSY (¹H-¹H Correlation):
-
Purpose: Identifies protons that are spin-spin coupled, typically those on adjacent carbons.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
-
2D HSQC (¹H-¹³C One-Bond Correlation):
-
Purpose: Correlates protons with their directly attached carbons.
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3'). This also provides editing to distinguish between CH/CH₃ and CH₂ groups.
-
-
2D HMBC (¹H-¹³C Long-Range Correlation):
-
Purpose: Shows correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different structural fragments.
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').
-
Visualization of Workflows and Correlations
Caption: Workflow for Stigmasterol Structure Elucidation using NMR.
Caption: Key 2D NMR Correlations for Stigmasterol.
Step-by-Step Structure Elucidation
The elucidation process involves integrating data from all NMR experiments to piece together the molecular structure.
-
Identify Key Functional Groups and Regions:
-
¹H NMR: The signal at δ 3.51 (tdd) is characteristic of a proton on a carbon bearing a hydroxyl group (H-3) in a sterol ring system.[2] The olefinic protons are clearly visible in the downfield region: δ 5.35 (H-6), δ 5.14 (H-22), and δ 4.98 (H-23).[2] The numerous signals between δ 0.71 and δ 1.03 correspond to the six methyl groups.[2]
-
¹³C NMR: The signal at δ 71.8 ppm corresponds to the hydroxyl-bearing carbon (C-3).[3] Four signals in the olefinic region (δ 121.7, 129.3, 138.3, and 140.7) confirm the presence of two double bonds.[3] DEPT experiments help distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.
-
-
Assemble the Steroid Core (Rings A-D):
-
COSY: The COSY spectrum reveals the spin systems. For example, a correlation is seen between the olefinic proton H-6 and the protons on C-7. Similarly, the connectivity from H-3 to its neighbors on C-2 and C-4 can be traced.
-
HMBC: The HMBC spectrum is vital for connecting the quaternary carbons and bridging different spin systems. The angular methyl protons are key starting points. For instance, the protons of the C-19 methyl group (δ 1.03) show correlations to C-1, C-5, C-9, and C-10, locking down the A/B ring junction.[2] Likewise, the C-18 methyl protons (δ 0.71) correlate to C-12, C-13, C-14, and C-17, defining the C/D ring structure.[2]
-
-
Elucidate the Side Chain:
-
COSY: The strong coupling observed between H-22 (δ 5.14) and H-23 (δ 4.98) confirms the double bond in the side chain.[2] Further COSY correlations can trace the connectivity from H-20 through H-21 and from H-24 to the ethyl group at C-24 (H-28 and H-29).
-
HMBC: HMBC correlations from the methyl protons in the side chain (H-21, H-26, H-27, H-29) to adjacent carbons confirm the branching and overall structure of the aliphatic side chain. For example, the H-21 methyl protons show a key correlation to C-17, C-20, and C-22, which links the side chain to the D-ring of the steroid nucleus.[2]
-
-
Final Confirmation:
-
HSQC: The HSQC spectrum provides the final, unambiguous one-bond correlation between every proton and its directly attached carbon, confirming the assignments made from 1D spectra and other 2D experiments.
-
Literature Comparison: The assigned chemical shifts and coupling constants are compared with established literature values for stigmasterol to confirm the final structure and stereochemistry.[2][3]
-
Conclusion
The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of stigmasterol. This comprehensive approach allows researchers to unambiguously determine the carbon skeleton, the position of functional groups, and the connectivity of the entire molecule, which is a critical requirement for research, quality control, and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Stigmasterol Extraction from Soybeans
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the extraction of stigmasterol from soybeans, particularly focusing on overcoming low yields.
Troubleshooting Guide: Low Stigmasterol Yield
This guide is designed to help you identify and resolve common issues that can lead to lower-than-expected stigmasterol yields during your extraction experiments.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| STIG-YLD-001 | Low overall phytosterol recovery | Incomplete saponification of sterol esters. | - Ensure complete dissolution of the starting material in the saponification solvent. - Increase the concentration of the alkaline solution (e.g., KOH or NaOH). - Extend the saponification time or increase the temperature, but monitor for potential degradation of sterols at excessively high temperatures.[1] |
| STIG-YLD-002 | Poor separation of stigmasterol from other sterols | Inefficient crystallization process. | - Optimize the solvent system for crystallization. Mixtures of polar and non-polar solvents can be effective.[2] - Control the cooling rate during crystallization; slow cooling often promotes the formation of purer crystals. - Consider multi-stage crystallization to progressively enrich the stigmasterol fraction.[2][3] - Add stigmasterol seed crystals to promote selective crystallization.[4] |
| STIG-YLD-003 | Loss of stigmasterol during extraction | Suboptimal extraction solvent or conditions. | - For solvent extraction, ensure the chosen solvent has good solubility for stigmasterol. n-hexane is a common choice.[1] - In supercritical CO2 extraction, optimize pressure and temperature. Higher pressure generally increases yield.[5] - For ultrasonic-assisted extraction, adjust power, time, and solvent-to-solid ratio.[2] |
| STIG-YLD-004 | Inconsistent yields between batches | Variability in starting material or process parameters. | - Standardize the source and pre-treatment of soybeans or soybean oil deodorizer distillate (SODD). The composition of SODD can vary. - Precisely control all experimental parameters, including temperatures, times, solvent volumes, and agitation speeds. |
| STIG-YLD-005 | Co-precipitation of impurities with stigmasterol | Presence of unsaponifiable matter other than sterols. | - Perform a thorough washing of the crude sterol extract to remove soaps and other water-soluble impurities. - Consider a preliminary purification step, such as silica gel chromatography, to separate sterols from other lipids before crystallization.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration of stigmasterol in soybeans or soybean oil deodorizer distillate (SODD)?
A1: The stigmasterol content can vary depending on the soybean variety, growing conditions, and the specific processing of the oil. Generally, SODD is a richer source of phytosterols than raw soybeans. In a typical phytosterol mixture from SODD, stigmasterol can constitute a significant portion, alongside β-sitosterol and campesterol.[7]
Q2: How can I improve the efficiency of the saponification step?
A2: To improve saponification efficiency, ensure that the oil or SODD is well-dispersed in the alcoholic alkali solution. Using a co-solvent like n-butanol can improve miscibility.[4] Ultrasonic assistance can also enhance the reaction rate by increasing the interfacial area between the reactants.[4] Cold saponification, while slower, can be an alternative to conventional heating to minimize degradation of sensitive compounds.[8]
Q3: What are the advantages of using supercritical CO2 extraction for stigmasterol?
A3: Supercritical CO2 extraction is considered a "green" technology as it uses a non-toxic, non-flammable, and environmentally benign solvent. It allows for selective extraction by tuning the pressure and temperature, and the solvent is easily removed from the final product. This method can yield high-purity extracts.[5][9]
Q4: Can I use ultrasound-assisted extraction for the initial oil extraction from soybeans?
A4: Yes, ultrasound-assisted extraction can be used to extract oil from soybeans and has been shown to increase oil yield compared to traditional methods.[10][11] The ultrasonic waves create cavitation bubbles that disrupt the plant cell walls, facilitating the release of oil. This can be followed by saponification and crystallization to isolate stigmasterol.
Q5: How does the choice of crystallization solvent affect the purity and yield of stigmasterol?
A5: The choice of solvent is critical. The ideal solvent should have a high solubility for stigmasterol at a higher temperature and low solubility at a lower temperature, while other sterols remain in solution. The polarity of the solvent plays a key role. For instance, n-pentanol or cyclohexanone have been used for fractional crystallization of stigmasterol and β-sitosterol.[3] A mixture of toluene and acetone has also been reported to be effective.[2]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on stigmasterol and total phytosterol yields from soybeans and SODD using various extraction methods.
Table 1: Stigmasterol and Total Phytosterol Content in Final Product from SODD
| Extraction Method | Key Parameters | Stigmasterol in Phytosterol Mix (%) | Total Phytosterol Purity (%) | Overall Phytosterol Yield (%) | Reference |
| Solvent Crystallization | Water-petroleum ether solvent system | 23.69 | 95.88 | 6.64 | [6] |
| Modified Soxhlet & Cold Saponification | Hexane extraction followed by cold saponification | Not Specified | 55.51 (in final product with tocopherols) | 94 (total recovery of tocopherols and phytosterols) | [8] |
| Multi-stage Solvent Crystallization | n-pentanol or cyclohexanone as solvent | >90 | >90 | Not specified | [3] |
Table 2: Influence of Extraction Parameters on Oil Yield from Soybeans
| Extraction Method | Parameter Varied | Effect on Oil Yield | Reference |
| Supercritical CO2 Extraction | Pressure (300-500 bar) | Increased pressure leads to higher yield | [5] |
| Supercritical CO2 Extraction | Temperature (40-60 °C) | Increased temperature leads to higher yield | [5] |
| Supercritical CO2 Extraction | Particle Size (0.238-1.059 mm) | Decreased particle size leads to higher yield | [5] |
| Ultrasound-Assisted Extraction | Sonication Intensity (16.4-47.6 W/cm²) | Higher intensity leads to higher yield | [11] |
| Ultrasound-Assisted Extraction | Solvent Type | Hexane:isopropanol mixture gave the highest yield | [11] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Saponification and Crystallization of Stigmasterol from SODD
This protocol is based on a patented method and is intended for laboratory-scale extraction.
Materials:
-
Soybean oil deodorizer distillate (SODD)
-
n-butanol
-
Aqueous alkali (KOH or NaOH solution)
-
Stigmasterol micropowder (for seeding)
-
Ultrasonic bath/probe
-
Centrifuge
-
Vacuum filtration apparatus
Procedure:
-
Ultrasonic Saponification:
-
In a sealed vessel, mix SODD, n-butanol, and aqueous alkali in a weight ratio of 1:16-19 (SODD:solvents).
-
Subject the mixture to ultrasonication at a power of 250-300W and a frequency of 20-50Hz. Maintain the temperature at 45-55°C for 30-40 minutes.
-
After ultrasonication, allow the mixture to stand for 4-5 hours at 70-75°C for saponification to complete.
-
-
Separation and Extraction:
-
Centrifuge the hot saponification mixture at 3000-4000 rpm.
-
Filter the supernatant under vacuum while still hot. The solid residue contains the crude sterols.
-
-
Recrystallization and Purification:
-
Add n-butanol to the crude sterol residue (3-4 times the volume of the residue) and dissolve using ultrasonication.
-
Add 0.5-1g of stigmasterol micropowder as seed crystals to the solution.
-
Rapidly cool the solution to 20-25°C while stirring at 100-200 rpm to induce crystallization.
-
Filter the crystals under vacuum.
-
Repeat the recrystallization step 2-3 times to improve purity.
-
Dry the final crystals.[4]
-
Protocol 2: Modified Soxhlet Extraction and Cold Saponification
This two-step method is suitable for isolating a mixture of tocopherols and phytosterols.
Materials:
-
Soybean oil deodorizer distillate (SODD)
-
Hexane
-
Silica gel
-
Ethanolic KOH solution
-
Ethyl acetate
-
Soxhlet extraction apparatus
Procedure:
-
Modified Soxhlet Extraction:
-
Pack a Soxhlet thimble with silica gel.
-
Place the SODD sample on top of the silica gel.
-
Extract with hexane for approximately 12 hours. This separates the SODD into a non-polar fraction (in the hexane) and a polar fraction (adsorbed on the silica gel).
-
-
Cold Saponification of the Polar Fraction:
-
Elute the polar fraction from the silica gel.
-
Dissolve the polar fraction in a suitable solvent and add ethanolic KOH solution.
-
Stir the mixture at room temperature. The duration will be longer than hot saponification and may require optimization (e.g., several hours to overnight).
-
After saponification, perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane or ethyl acetate) to separate the unsaponifiable matter (containing stigmasterol) from the saponified fatty acids.
-
Wash the organic layer to remove residual soap.
-
Evaporate the solvent to obtain the phytosterol-rich extract.[8]
-
Visualizations
Caption: General workflow for stigmasterol extraction and purification.
Caption: Troubleshooting logic for addressing low stigmasterol yield.
References
- 1. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 2. ar.ytbio-health.com [ar.ytbio-health.com]
- 3. researchgate.net [researchgate.net]
- 4. CN107814825A - A kind of process that stigmasterol is extracted from soybean oil deodorizer distillate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsar.in [ijsar.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Separation of Stigmasterol and Beta-Sitosterol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the separation of stigmasterol and beta-sitosterol. Due to their remarkable structural similarity, differing only by a single double bond in the side chain, achieving high-purity separation of these phytosterols can be a formidable task. This guide is designed to provide practical solutions and detailed methodologies to streamline your experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation process in a user-friendly question-and-answer format.
Category 1: Crystallization-Related Issues
Question: My recrystallization of a phytosterol mixture yields crystals with low purity of the target sterol. What is causing this and how can I improve it?
Answer: The primary cause of low purity is the co-crystallization of stigmasterol and beta-sitosterol.[1] Their similar molecular structures allow them to pack into the same crystal lattice, making separation by simple crystallization challenging.[1] Purity rarely exceeds 70% with this method alone.[2]
Troubleshooting Steps:
-
Employ Fractional Crystallization: This technique leverages subtle differences in solubility. By carefully selecting a solvent and controlling the temperature, you can enrich the mother liquor or the precipitate with one of the sterols. For instance, stigmasterol tends to precipitate out of a cyclohexane solution upon cooling, leaving a beta-sitosterol enriched supernatant.[3]
-
Solvent Selection is Critical: The ideal solvent will have a significant solubility difference for the two sterols at different temperatures. For example, n-pentanol and cyclohexanone have been used effectively in multi-stage fractional crystallization to achieve higher purity.[4][5]
-
Control Cooling Rate: A slow, controlled cooling rate promotes the formation of more selective crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Multi-Stage Crystallization: A single crystallization step is often insufficient. Multiple rounds of crystallization, where the enriched fraction from one step is used as the starting material for the next, are necessary to achieve higher purity. For example, a five-stage fractional crystallization in n-pentanol or cyclohexanone has been shown to yield stigmasterol with over 90% purity.[4]
Question: I am experiencing a very low yield after recrystallization. How can I improve the recovery of my target sterol?
Answer: Low yield is often a consequence of the chosen solvent and the degree of supersaturation.
Troubleshooting Steps:
-
Optimize Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Aim for a minimal amount of hot solvent to just dissolve the solid.
-
Anti-Solvent Addition: Consider the use of an anti-solvent. This is a solvent in which your target sterol has very low solubility. After dissolving the mixture in a good solvent, the slow addition of an anti-solvent can induce crystallization and improve yield.
-
Temperature Optimization: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. However, be mindful that very low temperatures can also cause impurities to precipitate.
-
Extended Crystallization Time: Allowing the solution to stand for a longer period at a low temperature can improve the yield.
Category 2: Chromatography-Related Issues
Question: I am unable to separate stigmasterol and beta-sitosterol on a standard silica gel TLC plate. The spots are always overlapping. What can I do?
Answer: The very similar polarity of stigmasterol and beta-sitosterol makes their separation on standard silica gel challenging.[6]
Troubleshooting Steps:
-
Use Argentic Silica Gel (Silver Nitrate Impregnated Silica Gel): This is a highly effective technique. The silver ions interact with the double bonds in the sterol side chains. Stigmasterol, having an additional double bond compared to beta-sitosterol, will have a stronger interaction and thus a lower Rf value, allowing for separation.[7]
-
Optimize the Mobile Phase: Experiment with various solvent systems. A common mobile phase for argentic TLC is a mixture of hexane and ethyl acetate (e.g., 83:17 v/v).[7] Multiple developments of the TLC plate can also improve resolution.[7]
-
Consider Derivatization: Acetylation of the hydroxyl group can sometimes alter the polarity enough to improve separation in certain solvent systems.[7]
Question: My column chromatography separation results in broad, overlapping peaks for stigmasterol and beta-sitosterol. How can I improve the resolution?
Answer: Poor resolution in column chromatography can be due to several factors including the choice of stationary phase, mobile phase, and column packing.
Troubleshooting Steps:
-
Stationary Phase Selection:
-
Argentic Silica Gel: For preparative scale, a column packed with silver nitrate-impregnated silica gel can be very effective.
-
Reversed-Phase (C18): Reversed-phase chromatography can also provide good separation. A mobile phase of absolute methanol is often used with a C18 column.[7]
-
-
Mobile Phase Optimization:
-
Gradient Elution: Employing a shallow gradient of the eluting solvent can help to sharpen the peaks and improve separation. For silica gel, a gradient of increasing ethyl acetate in hexane is common.[2]
-
Isocratic Elution: For reversed-phase, an isocratic elution with a carefully optimized mobile phase (e.g., methanol/acetonitrile mixtures) can provide good results.[8]
-
-
Column Parameters:
-
Column Dimensions: Use a long, narrow column for better resolution.
-
Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
-
Packing Quality: Ensure the column is packed uniformly to avoid channeling.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in separating stigmasterol from beta-sitosterol?
The primary challenge lies in their high degree of structural similarity. Both are phytosterols with the same core steroid nucleus and differ only by the presence of a double bond at the C-22 position in the side chain of stigmasterol. This subtle difference results in very similar physicochemical properties, such as polarity and solubility, making their separation difficult.[6][9]
Q2: Which analytical techniques are best for quantifying the purity of separated stigmasterol and beta-sitosterol?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods.[10][11] For GC analysis, derivatization to form trimethylsilyl (TMS) ethers is often performed to increase volatility and improve peak shape.[12] HPLC, particularly with a C18 column, can provide excellent separation and quantification without the need for derivatization.[7][10]
Q3: Is there a method that combines multiple techniques for better separation?
Yes, a multi-step approach is often the most effective way to achieve high purity. A common workflow involves:
-
Fractional Crystallization: To enrich the mixture in one of the sterols.
-
Silica Gel Chromatography: To separate the enriched fraction from other impurities.
-
Further Purification: This may involve another chromatographic step, such as preparative HPLC or chromatography on a different stationary phase like Na-Y zeolite, which can selectively adsorb certain sterols.[13][14]
Q4: Can enzymatic methods be used for this separation?
Yes, enzymatic esterification can be a useful strategy. Lipases can be used to selectively esterify the sterols with a fatty acid. While the selectivity of lipases for stigmasterol versus beta-sitosterol is not always high, the resulting steryl esters have different physical properties (e.g., solubility, polarity) from the unreacted free sterols. This difference can then be exploited for easier separation using techniques like chromatography or crystallization. For instance, Candida rugosa lipase has been widely used for the esterification of phytosterols.[15][16]
Data Presentation: Comparison of Separation Methods
| Method | Principle | Purity Achieved | Recovery/Yield | Advantages | Disadvantages |
| Multi-Stage Fractional Crystallization | Differential solubility in a specific solvent at varying temperatures.[4][5] | Stigmasterol: >90%[4]Beta-sitosterol: >85%[4] | Stigmasterol: 7%[4]Beta-sitosterol: 39%[4] | Scalable, relatively low cost of solvents. | Often requires multiple, time-consuming stages; yield can be low. |
| Argentic Silica Gel Chromatography | Differential interaction of the C=C bond with silver ions.[7] | Good separation on TLC, enabling preparative separation. | Dependent on loading and elution conditions. | High selectivity for compounds with differing degrees of unsaturation. | Higher cost of stationary phase; potential for silver leaching. |
| Reversed-Phase HPLC (Preparative) | Partitioning based on hydrophobicity on a C18 stationary phase.[7] | High purity (>95%) can be achieved. | Dependent on injection volume and fraction collection. | High resolution, reproducible. | Requires specialized equipment, solvent-intensive for large scale. |
| Combined Fractional Crystallization & Chromatography | Synergistic approach leveraging both solubility and chromatographic properties.[13][14] | >92% for beta-sitosterol.[14] | >22% for beta-sitosterol.[14] | Rapid (~72 hours), cost-effective, high yield, and high purity.[1][14] | Multi-step process requiring careful optimization at each stage.[1] |
| Enzymatic Esterification followed by Separation | Enzymatic conversion of sterols to esters, altering their physical properties for easier separation.[15] | Purity of steryl esters can be >97%.[13] | Recovery of steryl esters can be >86%.[13] | "Green" chemistry approach, mild reaction conditions. | Requires enzyme and subsequent separation steps; optimization of enzymatic reaction is needed. |
Experimental Protocols
1. Preparative Separation by Reversed-Phase HPLC
This protocol is adapted from methodologies described for the HPLC separation of phytosterols.[7][17]
-
Stationary Phase: ODS (C18) column (e.g., 5 µm particle size, 10 mm inner diameter x 200 mm).[7]
-
Mobile Phase: Absolute methanol.[7]
-
Flow Rate: 2 mL/min.[7]
-
Detection: UV at 210 nm.[5]
-
Sample Preparation: Dissolve the phytosterol mixture in absolute methanol (approximately 2 mg/mL).[7]
-
Injection: Inject 1.0-1.5 mL of the sample solution.[7]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Collect fractions based on the retention times of stigmasterol (approx. 52 minutes) and beta-sitosterol (approx. 60 minutes).[7]
-
Analyze the collected fractions for purity using an analytical HPLC or GC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
2. Multi-Step Purification of Beta-Sitosterol
This protocol combines fractional crystallization and column chromatography for high-purity beta-sitosterol.[2][14]
-
Step 1: Fractional Crystallization
-
Dissolve the crude phytosterol mixture in diethyl ether at room temperature.
-
Cool the solution to -80°C overnight to precipitate a solid fraction (S) and leave a liquid fraction (L).
-
Separate the S and L fractions by filtration. The L fraction is typically enriched in beta-sitosterol.
-
Evaporate the solvent from the L fraction.
-
-
Step 2: Silica Gel Chromatography
-
Pack a silica gel column using hexane as the eluent.
-
Dissolve the dried L fraction from Step 1 in a minimal amount of hexane and load it onto the column.
-
Elute the column with a hexane/ethyl acetate mixture (e.g., 6:1 v/v).[2]
-
Collect fractions and monitor by TLC. Beta-sitosterol typically elutes before stigmasterol.
-
Pool the fractions containing high-purity beta-sitosterol and evaporate the solvent.
-
-
Step 3: Na-Y Zeolite Chromatography (Optional Polishing Step)
-
Activate Na-Y zeolite by heating.
-
Dissolve the beta-sitosterol-enriched fraction from Step 2 in hexane.
-
Add the activated zeolite (e.g., 10:1 w/w zeolite to sterol) and stir the mixture at 32°C for 48 hours.[2]
-
Filter off the zeolite, which will have adsorbed remaining impurities like stigmasterol.
-
Evaporate the solvent from the filtrate to obtain highly pure beta-sitosterol.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jipbs.com [jipbs.com]
- 10. Simultaneous determination of stigmasterol and β-sitosterol in Justicia adhatoda leaves using reverse-phase high-performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. benchchem.com [benchchem.com]
- 13. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-ELSD for Stigmasterol Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) parameters for the analysis of stigmasterol.
Frequently Asked Questions (FAQs)
Q1: Why is HPLC-ELSD a suitable method for stigmasterol analysis?
A1: Stigmasterol lacks a strong chromophore, making it difficult to detect with high sensitivity using UV-Vis detectors. HPLC-ELSD is a mass-based detection method that does not rely on the optical properties of the analyte. This makes it a universal detector suitable for non-volatile and semi-volatile compounds like stigmasterol, often providing better sensitivity than UV detection for this class of molecules.[1][2]
Q2: What are the critical ELSD parameters to optimize for stigmasterol analysis?
A2: The three primary ELSD parameters to optimize are the evaporator (or drift tube) temperature, the nebulizer gas flow rate (or pressure), and the gain setting. The evaporator temperature is crucial for volatilizing the mobile phase without losing the semi-volatile stigmasterol analyte. The nebulizer gas flow rate affects the droplet size of the eluent, which in turn influences evaporation efficiency.
Q3: What is the expected retention time for stigmasterol using a standard C18 or C8 column?
A3: Using a C8 or C18 column with a mobile phase like methanol/water or acetonitrile/water, the retention time for stigmasterol is typically in the range of 3 to 15 minutes, depending on the specific conditions such as mobile phase composition, flow rate, and column dimensions.[1][3][4]
Q4: Can mobile phase additives be used with ELSD for stigmasterol analysis?
A4: Yes, but only volatile additives should be used. Non-volatile buffers or salts will not evaporate in the drift tube and will create a high background signal, interfering with detection. Volatile additives like formic acid, acetic acid, or ammonium formate can be used to improve peak shape.[5][6] However, it is important to note that mobile phase composition can significantly influence the ELSD response.[5]
Troubleshooting Guide
Issue 1: No or Very Low Signal/Peak for Stigmasterol
-
Question: I am injecting a known concentration of stigmasterol, but I am not seeing a peak or the signal is extremely low. What should I check?
-
Answer:
-
Check ELSD Parameters: The evaporator/drift tube temperature may be too high, causing the semi-volatile stigmasterol to evaporate along with the mobile phase. Conversely, if the temperature is too low, the mobile phase may not fully evaporate, leading to a high background and poor signal.
-
Nebulizer Gas Flow: Ensure the nebulizer gas is turned on and at the appropriate pressure. An incorrect gas flow will lead to poor nebulization and, consequently, a poor signal.
-
System Leaks: Check for any leaks in the HPLC system, particularly between the column and the detector.
-
Sample Concentration: The concentration of your stigmasterol standard or sample may be below the limit of detection (LOD) of your current method.[7]
-
Issue 2: High Baseline Noise
-
Question: My chromatogram has a very noisy baseline, making it difficult to integrate the stigmasterol peak. What are the possible causes?
-
Answer:
-
Mobile Phase Contamination: Use high-purity, HPLC-grade solvents. Impurities or non-volatile components in the mobile phase are a common cause of baseline noise in ELSD.[7]
-
Incomplete Mobile Phase Evaporation: The evaporator temperature may be too low for the mobile phase composition and flow rate. This results in solvent droplets reaching the detector and causing noise.
-
Gas Supply Issues: An impure or fluctuating gas supply to the nebulizer can cause an unstable baseline.
-
Detector Contamination: Over time, the detector's drift tube and optical components can become contaminated. Refer to the manufacturer's instructions for cleaning procedures.
-
Issue 3: Broad or Tailing Stigmasterol Peaks
-
Question: My stigmasterol peak is broad and shows significant tailing. How can I improve the peak shape?
-
Answer:
-
Column Degradation: The analytical column may be old or contaminated. Try flushing the column with a strong solvent or replace it if necessary.[7]
-
Mismatched Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[7]
-
Secondary Interactions: Stigmasterol can interact with active silanol groups on the column packing material, leading to tailing. Adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to the mobile phase can help to suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample and re-injecting.[8]
-
Quantitative Data
Optimizing ELSD parameters is critical for achieving maximum sensitivity. The response of a semi-volatile analyte like stigmasterol is highly dependent on the evaporator temperature.
Table 1: Effect of Evaporator Temperature on Peak Height for a Semi-Volatile Compound
| Evaporator Temperature (°C) | Relative Peak Height |
| 30 | ~10x |
| 50 | 1x |
This data is for caffeine, a thermosensitive compound, and serves as an illustrative example of the significant impact of evaporator temperature on signal intensity for semi-volatile analytes.[9] A similar trend is expected for stigmasterol, where lower temperatures that are still sufficient to evaporate the mobile phase will yield a better signal.
Table 2: HPLC-ELSD Method Validation Data for Stigmasterol
| Parameter | Result |
| Linearity Range | 2 - 10 µg/mL[3][4] |
| Limit of Detection (LOD) | 2 µg/mL[1] |
| Limit of Quantification (LOQ) | 5 µg/mL[1] |
| Intra-day Precision (%RSD) | < 3%[1] |
| Inter-day Precision (%RSD) | < 3%[1] |
| Accuracy (% Recovery) | 97 - 103%[1] |
Experimental Protocols
1. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of stigmasterol reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 2, 4, 6, 8, and 10 µg/mL).[3][4]
2. Sample Preparation (from a solid matrix)
-
Accurately weigh a portion of the homogenized and powdered sample.
-
Add a known volume of methanol.
-
Sonicate for 15-30 minutes to ensure complete extraction.
-
Centrifuge or filter the extract to remove solid particles. A 0.45 µm syringe filter is recommended before injection.[10]
3. HPLC-ELSD Method Parameters
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Phenomenex Luna C8 (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Methanol:Water (95:5 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25-30°C for better reproducibility.
-
ELSD Parameters (starting conditions, optimization required):
-
Drift Tube/Evaporator Temperature: 40-50 °C
-
Nebulizer Gas (Nitrogen) Pressure: 2.5 - 3.5 bar
-
Gain: Set to a mid-range value initially and adjust as needed.
-
Visualizations
Caption: A simplified workflow of an HPLC-ELSD system for stigmasterol analysis.
Caption: A troubleshooting flowchart for common issues in stigmasterol HPLC-ELSD analysis.
References
- 1. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Commonly overlooked effects of mobile phase buffers on HPLC-ELSD response for lipid quantification | Poster Board #806 - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stigmasterol Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving stigmasterol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common organic solvents for dissolving stigmasterol?
A1: Stigmasterol, a crystalline solid, is soluble in several organic solvents. Ethanol, dimethylformamide (DMF), and chloroform are effective options.[1] Dimethyl sulfoxide (DMSO) can also be used, though solubility may be limited.[2] It is recommended to purge the solvent with an inert gas before dissolving the stigmasterol.[2]
Q2: I'm observing low solubility of stigmasterol in DMSO. Is this expected?
A2: Yes, it is possible to encounter low solubility of stigmasterol in DMSO. Some sources indicate a solubility of approximately 0.1 mg/mL in DMSO, while others suggest it is less than 1 mg/mL or that the compound is insoluble or only slightly soluble.[2][3] If you are experiencing difficulty, consider using ethanol, which has a significantly higher reported solubility.[1][2]
Q3: How can I prepare an aqueous solution of stigmasterol for cell culture experiments?
A3: Due to its hydrophobic nature, stigmasterol is sparingly soluble in aqueous buffers.[2] To prepare an aqueous solution, it is recommended to first dissolve the stigmasterol in a water-miscible organic solvent like ethanol.[2] This stock solution can then be diluted with the aqueous buffer of your choice, such as PBS (pH 7.2).[2] It is important to note that aqueous solutions of stigmasterol are not recommended for storage for more than one day.[2]
Q4: Are there advanced methods to significantly improve the aqueous solubility of stigmasterol?
A4: Yes, several advanced techniques can enhance the aqueous solubility of stigmasterol for in vitro studies. These include:
-
Nanoparticle Formulations: Techniques like emulsification-evaporation combined with high-pressure homogenization can be used to create stigmasterol nanoparticles.[4] This method can increase the water solubility of phytosterols by approximately 155 times.[4] Liposomal formulations also serve as effective nanocarriers to improve the delivery of stigmasterol.[5][6]
-
Cyclodextrin Inclusion Complexes: Encapsulating stigmasterol within cyclodextrins, such as alpha-cyclodextrin (α-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its water solubility.[7][8]
-
Co-amorphization: This technique involves creating a co-amorphous mixture of stigmasterol with a coformer, such as nicotinamide. A freeze-dried 20:1 (w/w) mixture of a phytosterol blend (including stigmasterol) and nicotinamide has been shown to achieve a solubility of 1536.4 µg/mL.[9]
-
Solid Dispersions: This approach involves dispersing stigmasterol in an inert carrier matrix to improve its dissolution rate and solubility.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Stigmasterol precipitates out of solution when diluting the organic stock in aqueous media. | The final concentration of the organic solvent may be too low to maintain solubility. The aqueous buffer may not be compatible. | Try a serial dilution approach, adding the aqueous buffer to the stigmasterol stock solution slowly while vortexing.[13] Consider using a co-solvent system or adding a surfactant like Tween 80 to the final solution.[14] Ensure the pH of the final solution is compatible with stigmasterol stability. |
| Inconsistent results in bioassays. | Poor solubility or precipitation of stigmasterol in the culture medium can lead to inconsistent dosing. The compound may be degrading in the aqueous solution. | Prepare fresh aqueous solutions of stigmasterol for each experiment.[2] Consider using a solubilization technique like nanoparticle encapsulation or cyclodextrin complexation for improved stability and bioavailability.[7][15] |
| Difficulty dissolving stigmasterol in any solvent. | The stigmasterol may be of low purity or has degraded. The solvent may be of poor quality or contain water. | Ensure you are using high-purity stigmasterol and anhydrous solvents. Gentle heating and stirring can aid in dissolution, but be cautious to avoid degradation of the compound.[14] |
Quantitative Data Summary
Table 1: Solubility of Stigmasterol in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | [1][2] |
| Chloroform | 50 mg/mL | [1] |
| Dimethylformamide (DMF) | ~1-2 mg/mL | [1][2] |
| Acetone | 2 mg/mL (with sonication and heating to 60°C) | [3] |
| Dimethyl Sulfoxide (DMSO) | ~0.1 mg/mL to < 1 mg/mL (conflicting reports) | [2][3] |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [2] |
| Water | Insoluble or very slightly soluble | [3][16] |
Table 2: Enhanced Aqueous Solubility of Phytosterols (including Stigmasterol) using Advanced Methods
| Method | Coformer/Carrier | Resulting Solubility | Reference |
| Co-amorphization (Freeze-dried) | Nicotinamide (20:1 w/w) | 1536.4 µg/mL | [9] |
| Nanoparticles | Soybean Lecithin and Soy Protein Isolate | 2.122 mg/mL | [4] |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-cyclodextrin | 8.68 mg/mL (for total sterols) | [7] |
Experimental Protocols
Protocol 1: Preparation of Stigmasterol Solution using a Co-Solvent
-
Weigh the desired amount of crystalline stigmasterol in a sterile microcentrifuge tube.
-
Add a minimal amount of ethanol (e.g., to achieve a 20 mg/mL stock solution) to the tube.
-
Vortex the tube until the stigmasterol is completely dissolved. Gentle warming may be applied if necessary.
-
For your in vitro experiment, dilute the stock solution to the desired final concentration using your cell culture medium or aqueous buffer. It is recommended to add the aqueous medium to the stock solution slowly while vortexing to prevent precipitation.
-
Use the final solution immediately, as storage of the aqueous solution for more than a day is not recommended.[2]
Protocol 2: Preparation of Stigmasterol-Cyclodextrin Inclusion Complex (General Method)
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).
-
Prepare a concentrated solution of stigmasterol in an appropriate organic solvent (e.g., ethanol).
-
Slowly add the stigmasterol solution to the cyclodextrin solution with constant stirring.
-
Continue to stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.
-
The resulting solution can be filtered to remove any un-complexed stigmasterol. The concentration of the complexed stigmasterol should be determined analytically (e.g., by HPLC).
Visualizations
Stigmasterol's Influence on Inflammatory Signaling Pathways
Stigmasterol has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the NF-κB and NLRP3 inflammasome signaling pathways.[3] This action can reduce the production of pro-inflammatory cytokines.
Caption: Stigmasterol's anti-inflammatory signaling cascade.
Experimental Workflow for Enhancing Stigmasterol Solubility
This diagram illustrates the decision-making process and workflow for preparing a stigmasterol solution for in vitro studies, from simple dissolution to more advanced solubilization techniques.
Caption: Workflow for preparing stigmasterol solutions.
References
- 1. adipogen.com [adipogen.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparation, physicochemical evaluation and in vitro toxicity studies of HSPC and HSPC:DMPC stigmasterol-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing water solubility of phytosterols through Co-amorphization with food-grade coformers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nanocrystals as Tool to Enhance Stigmasterol Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
troubleshooting co-elution issues in stigmastanol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of stigmastanol, with a particular focus on co-elution problems.
Troubleshooting Guide: Co-elution Issues
Co-elution, the incomplete separation of two or more compounds during a chromatographic run, is a frequent challenge in the analysis of sterols due to their structural similarities. This guide provides a systematic approach to diagnosing and resolving these issues.
Caption: General workflow for sample preparation.
Methodology:
-
Saponification: Weigh an appropriate amount of the sample and add an internal standard (e.g., cholesterol). Add an ethanolic potassium hydroxide (KOH) solution. Heat the mixture at 80-90°C for 1 hour with occasional vortexing to ensure complete hydrolysis of sterol esters. [1]2. Extraction: After cooling, add deionized water and n-hexane to the mixture. Vortex vigorously and then centrifuge to separate the aqueous and organic layers. Carefully collect the upper n-hexane layer containing the unsaponifiable matter. Repeat the extraction twice more with fresh n-hexane to ensure quantitative recovery. [1][2]3. Washing and Drying: Pool the n-hexane extracts and wash with deionized water to remove any remaining alkali. Dry the extract by passing it through anhydrous sodium sulfate.
-
Derivatization (for GC analysis): Evaporate the solvent under a stream of nitrogen. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to convert the sterols to their TMS-ethers. [3][4]After the reaction, evaporate the derivatizing agent and reconstitute the sample in hexane for GC-MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for different analytical methods used in sterol quantification.
Table 1: HPLC Method Parameters and Performance for Sterol Analysis
| Parameter | Value | Reference |
| Column | C8 (150 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Methanol:Water (95:5 v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | Evaporative Light Scattering Detector (ELSD) | [5] |
| LOD | 2 µg/mL | [5] |
| LOQ | 5 µg/mL | [5] |
| Recovery | 95-107% | [5] |
Table 2: Supercritical Fluid Chromatography (SFC) Method Performance
| Parameter | Value | Reference |
| Column | HSS C18 SB | [2] |
| Mobile Phase | CO2 and Acetonitrile-Methanol (50:50) | [2] |
| Detection | UV at 210 nm | [2] |
| Analysis Time | < 7 min | [2] |
| LOD (Stigmasterol) | 27 ng/mL | [2] |
| Recovery (Stigmasterol) | 96.4% | [2] |
| Recovery (β-sitosterol) | 101.2% | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Stigmasterol Stability in Solution: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of stigmasterol in solution is critical for accurate and reproducible experimental results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of stigmasterol solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving stigmasterol?
A1: Stigmasterol, a crystalline solid, is soluble in several organic solvents but is practically insoluble in water.[1][2] The choice of solvent will depend on the experimental requirements. For stock solutions, high-purity, anhydrous solvents are recommended.[3]
Q2: How should I prepare an aqueous solution of stigmasterol for my experiments?
A2: Since stigmasterol is sparingly soluble in aqueous buffers, a two-step method is recommended. First, dissolve the stigmasterol in an organic solvent like ethanol. Then, dilute this stock solution with the aqueous buffer of your choice.[3] For example, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[3] It is not recommended to store aqueous solutions for more than one day.[3]
Q3: What are the optimal storage conditions for stigmasterol solutions?
A3: To minimize degradation, stigmasterol solutions should be stored under specific conditions. For long-term storage (up to six months), it is recommended to store stock solutions in small aliquots at -80°C to prevent repeated freeze-thaw cycles.[3] For shorter-term storage (up to one month), -20°C is acceptable.[3] Always protect solutions from light and moisture.[4] If possible, purge the vial with an inert gas like nitrogen or argon before sealing.[3]
Q4: I observed a precipitate in my stigmasterol stock solution after storing it at -20°C. What should I do?
A4: The solubility of stigmasterol is lower at colder temperatures, which can cause it to precipitate out of solution. Before use, allow the vial to warm to room temperature and then gently vortex or sonicate the solution to ensure the compound is fully redissolved.[3]
Q5: My stigmasterol solution has turned yellow. Is it still usable?
A5: Discoloration, such as yellowing, can indicate oxidation or contamination of your stigmasterol solution.[3] It is recommended to discard the solution as its purity is compromised. To prevent this in the future, review your storage and handling procedures, ensuring the container is tightly sealed and protected from light.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving Stigmasterol | The compound may have absorbed moisture, leading to clumping. | Ensure the stigmasterol solid is at room temperature before opening the vial to prevent condensation. Use a high-purity, anhydrous solvent. Gentle warming or sonication can aid dissolution.[3] |
| Inconsistent Experimental Results | Degradation of stigmasterol due to improper storage. | Verify your storage conditions (temperature, light, and moisture protection). Perform a purity check using HPLC or HPTLC against a fresh or certified standard. If degradation is confirmed, use a fresh vial of the compound.[3] |
| Appearance of Additional Peaks in Chromatography | Degradation of stigmasterol into byproducts. | This indicates chemical degradation. Common degradation pathways include oxidation and hydrolysis (under acidic conditions).[4][5] The primary oxidation products can include hydroxyl and keto derivatives.[6][7] It is advisable to prepare a fresh solution. |
Quantitative Stability Data
The stability of stigmasterol is significantly influenced by temperature. Higher temperatures accelerate its degradation. The following table summarizes the degradation of stigmasterol under different storage temperatures.
| Storage Temperature (°C) | % Stigmasterol Remaining (Initial Concentration) | Time | Reference |
| 4 | ~96% | Not specified | [1] |
| 30 | ~85% | Not specified | [1] |
| 40 | ~68% | Not specified | [1] |
| 60 | 96.5% (in liposomes) | Not specified | [5] |
| 180 | 86.6% (in liposomes) | Not specified | [5] |
Experimental Protocols
Protocol for Forced Degradation Study of Stigmasterol
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of stigmasterol under various stress conditions, as mandated by ICH guidelines.[4][8][9]
1. Preparation of Stigmasterol Stock Solution:
-
Accurately weigh and dissolve stigmasterol in a suitable solvent (e.g., chloroform or methanol) to achieve a known concentration (e.g., 1 mg/mL).[10]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with 1 M NaOH before analysis.[4][8]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution with 1 M HCl before analysis. Stigmasterol has been shown to be relatively stable under basic conditions.[4]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.[4][8]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.[7][8]
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[8][9]
3. Sample Analysis (HPTLC Method):
-
Stationary Phase: Pre-coated silica gel HPTLC plates (Merck, 60F254).[4]
-
Mobile Phase: Toluene: Ethyl Acetate (8:2, v/v).[4]
-
Sample Application: Apply the stressed samples and a reference standard solution as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: After development, dry the plate and derivatize with anisaldehyde-sulfuric acid reagent followed by heating. Densitometric scanning can be performed at 550 nm.[4]
-
Analysis: Compare the chromatograms of the stressed samples with the reference standard to identify and quantify any degradation products. The degradation of stigmasterol is indicated by a decrease in the area of the principal spot and the appearance of new spots corresponding to degradation products.[4]
Visualizations
Caption: Factors influencing the degradation of stigmasterol in solution.
Caption: Workflow for a stigmasterol stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Minimizing Stigmasterol Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing stigmasterol oxidation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is stigmasterol oxidation and why is it a concern?
A1: Stigmasterol, a common plant sterol, is susceptible to oxidation, a chemical process that degrades the molecule. This is a significant concern as it can lead to the formation of phytosterol oxidation products (POPs), which may have different biological activities than the parent compound and can interfere with accurate quantification.[1][2] The presence of double bonds in its structure makes stigmasterol vulnerable to oxidation when exposed to heat, light, and oxygen.[3]
Q2: What are the primary factors that promote stigmasterol oxidation during sample preparation?
A2: The main factors that contribute to the oxidation of stigmasterol during sample preparation include:
-
Heat: High temperatures, especially during extraction methods like Soxhlet, can accelerate oxidation.[4][5]
-
Light: Exposure to UV light can induce photooxidation.[6]
-
Oxygen: The presence of air facilitates the oxidation process.[7]
-
Sample Matrix: The complexity of the sample matrix can influence the susceptibility of stigmasterol to oxidation.[1]
Q3: What are the common signs of stigmasterol oxidation in my analytical results?
A3: The appearance of unknown or unexpected peaks in your chromatogram (HPLC or GC) is a primary indicator of stigmasterol oxidation.[4] These peaks often correspond to various phytosterol oxidation products (POPs) such as 7-ketostigmasterol, 7α/β-hydroxystigmasterol, and 5,6α/β-epoxystigmasterol.[4] Confirmation of these oxidation products can be achieved using techniques like GC-MS to analyze their mass spectra.[1][4]
Q4: How can I prevent stigmasterol oxidation during sample storage?
A4: To maintain the integrity of your samples and extracts, store them at low temperatures, ideally at -20°C or below, and protect them from light by using amber glassware or covering them with aluminum foil.[7] It is also beneficial to store samples under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[4][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of stigmasterol | Oxidation during extraction: High temperatures and exposure to oxygen may have degraded the stigmasterol. | 1. Switch to a cold extraction method: Employ methods like cold saponification, Ultrasound-Assisted Extraction (UAE), or Supercritical Fluid Extraction (SFE) which are performed at lower temperatures.[4][5] 2. Use an inert atmosphere: Blanket the sample and solvents with nitrogen or argon gas during extraction to minimize contact with oxygen.[4][7] 3. Add antioxidants: Incorporate antioxidants such as Butylated Hydroxytoluene (BHT), tocopherols, or quercetin into the extraction solvent to protect stigmasterol from oxidation.[1][4] |
| Appearance of unknown peaks in chromatogram (HPLC/GC) | Formation of phytosterol oxidation products (POPs): The unknown peaks are likely various oxidized forms of stigmasterol.[4] | 1. Confirm oxidation: Use GC-MS to identify the mass spectra of the unknown peaks and compare them to known POPs.[1][4] 2. Implement preventative measures: Re-run the extraction and analysis with stricter preventative measures, such as using deoxygenated solvents, working under dim light, and adding antioxidants.[4][7] |
| Poor reproducibility of results | Inconsistent sample handling: Variations in exposure to light, heat, or air between samples can lead to differing levels of oxidation. | 1. Standardize your protocol: Ensure that all samples are processed under identical conditions, including time, temperature, and light exposure. 2. Work in a controlled environment: Whenever possible, perform sample preparation steps in a glove box under an inert atmosphere. |
| Degradation of stigmasterol in solution | Solvent purity and storage: Impurities in solvents or improper storage of solutions can promote oxidation. | 1. Use high-purity solvents: Ensure all solvents are of high analytical grade. 2. Store solutions properly: Store stigmasterol solutions at low temperatures (-20°C) in amber vials, and consider purging with nitrogen before sealing.[7] |
Experimental Protocols
Protocol 1: Cold Saponification for Extraction of Stigmasterol
This method is designed to minimize heat-induced oxidation during the saponification step.[4]
Materials:
-
Sample (e.g., 0.5 g of oil or homogenized plant tissue)
-
Internal standard (e.g., 5α-cholestane)
-
1 M Methanolic KOH
-
Diethyl ether
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Amber glass vials
-
Nitrogen gas source
Procedure:
-
Weigh approximately 0.5 g of the sample into a silanized amber glass vial.
-
Add a known amount of the internal standard.
-
Add 5 mL of 1 M methanolic KOH.
-
Blanket the vial with nitrogen, seal tightly, and shake.
-
Allow the mixture to react at room temperature overnight in the dark.
-
After saponification, add 5 mL of deionized water and 5 mL of saturated NaCl solution.
-
Extract the unsaponifiable lipids by adding 10 mL of diethyl ether and vortexing for 2 minutes.
-
Centrifuge to separate the phases and transfer the upper ether layer to a clean amber vial.
-
Repeat the extraction (steps 7-8) two more times, pooling the ether layers.
-
Wash the pooled ether extract with 10 mL of deionized water.
-
Dry the ether extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of an appropriate solvent for analysis (e.g., hexane for GC).
Protocol 2: HPLC-UV Analysis of Stigmasterol
This protocol provides a method for the quantification of underivatized stigmasterol.[8]
Instrumentation & Conditions:
-
HPLC System: With UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Phytosterols
| Extraction Method | Key Advantages | Considerations | Reference |
| Cold Saponification | Minimizes thermal degradation by avoiding heat. | Longer extraction time (overnight). | [4] |
| Ultrasound-Assisted Extraction (UAE) | Highly efficient at lower temperatures, reducing the risk of thermal degradation. | Requires specialized equipment. | [4][5] |
| Supercritical Fluid Extraction (SFE) | Uses CO₂ as a solvent, which is non-toxic and easily removed at low temperatures. | High initial equipment cost. | [4] |
| Soxhlet Extraction | Conventional and widely used method. | High temperatures can lead to significant oxidation and degradation of thermolabile compounds.[5] | [5] |
Visualizations
References
- 1. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. foodstruct.com [foodstruct.com]
- 4. benchchem.com [benchchem.com]
- 5. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photooxidation stability of phytosterols with different relative spatial positions in different particles [maxapress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Stigmasterol Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method validation for the quantification of stigmasterol in complex matrices. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental work.
Question: Why am I observing poor chromatographic resolution between stigmasterol and β-sitosterol?
Answer:
Co-elution of stigmasterol and β-sitosterol is a common challenge due to their structural similarity, with the only difference being a double bond in the side chain of stigmasterol.[1] Poor resolution can compromise the accuracy of quantification.
Possible Causes and Solutions:
-
Suboptimal Chromatographic Column: The column's stationary phase may not be selective enough.
-
Solution: For Gas Chromatography (GC), consider using a mid-polar or polar stationary phase column instead of a non-polar one to improve separation.[2] For High-Performance Liquid Chromatography (HPLC), a C18 column is commonly used, but optimizing the particle size and column length can enhance resolution.[3][4]
-
-
Inadequate Mobile Phase Composition (HPLC): The mobile phase may not have the optimal polarity to resolve the two compounds.
-
Incorrect Temperature Program (GC): A fast temperature ramp can lead to co-elution.
Question: My stigmasterol peak is showing significant tailing or broadening. What could be the cause?
Answer:
Peak tailing or broadening can affect the accuracy of peak integration and, consequently, the quantification.
Possible Causes and Solutions:
-
Active Sites in the GC/HPLC System: The hydroxyl group of stigmasterol can interact with active sites in the injector liner, column, or detector, causing peak tailing.[2][7]
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can distort peak shape.[2]
-
Solution: Bake out the column at its maximum recommended temperature. If the problem persists, trimming the front end of the column (0.5-1 meter) may be necessary.[2]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (in HPLC), it can cause peak broadening.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent. Injecting a larger volume of a weak solvent can help focus the sample at the head of the column.[10]
-
Question: Why is the recovery of stigmasterol from my sample consistently low?
Answer:
Low recovery indicates that a significant amount of the analyte is being lost during sample preparation.
Possible Causes and Solutions:
-
Incomplete Saponification: If your sample preparation involves saponification to release stigmasterol from its esterified form, incomplete reaction will result in low yields.
-
Inefficient Extraction: The solvent used to extract the unsaponifiable fraction (containing stigmasterol) may not be effective.
-
Analyte Degradation: Stigmasterol can be susceptible to degradation, especially at high temperatures or in the presence of strong acids.
-
Solution: Avoid excessive temperatures during sample processing. If using GC, optimize the injector temperature to ensure efficient volatilization without causing degradation.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about method validation for stigmasterol quantification.
Question: Which analytical technique is better for stigmasterol quantification: HPLC or GC?
Answer:
Both HPLC and GC are widely used and effective for stigmasterol quantification. The choice depends on the available equipment, the nature of the sample matrix, and the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Evaporative Light Scattering Detection (ELSD), HPLC is a robust technique.[4][6] A key advantage is that it typically does not require derivatization, simplifying sample preparation.[13] UV detection is usually performed at low wavelengths (around 202-210 nm) as stigmasterol lacks a strong chromophore.[6]
-
Gas Chromatography (GC): GC, commonly paired with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), offers high sensitivity and resolution.[9][11] However, it usually requires a derivatization step to convert the polar hydroxyl group of stigmasterol into a more volatile silyl ether, which adds a step to the sample preparation process.[8][9]
Question: What are the essential validation parameters I need to assess according to ICH guidelines?
Answer:
According to the International Council on Harmonisation (ICH) Q2(R2) guidelines, the following parameters are crucial for validating an analytical method for quantifying an analyte like stigmasterol:[14][15][16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][17]
-
Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies.[16]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14][18]
Question: How can I minimize matrix effects in complex samples like herbal extracts or food products?
Answer:
Matrix effects, where components of the sample other than the analyte interfere with the quantification, are a common problem in complex matrices.[19]
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: A thorough sample cleanup is the most critical step. This often involves:
-
Use of an Internal Standard: An internal standard (e.g., 5α-cholestane for GC) that behaves similarly to stigmasterol can compensate for variations in extraction efficiency and instrumental response.[11]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.
-
Choice of a Selective Detector: Using a mass spectrometer (MS) as a detector (e.g., in GC-MS or LC-MS) provides high selectivity and can distinguish the analyte from interfering compounds based on its mass-to-charge ratio.[20][21]
Experimental Protocols
The following are generalized protocols for key method validation experiments, based on ICH guidelines and common practices for stigmasterol analysis.[16][17][18]
1. Specificity
-
Objective: To demonstrate that the analytical method can accurately and specifically measure stigmasterol without interference from other components in the sample matrix.
-
Methodology:
-
Analyze a blank sample matrix (placebo) to check for any interfering peaks at the retention time of stigmasterol.
-
Analyze a standard solution of stigmasterol to determine its retention time.
-
Analyze a sample spiked with stigmasterol and compare the chromatogram to that of the unspiked sample to confirm the identity of the stigmasterol peak.
-
If using HPLC with a PDA detector, assess peak purity to ensure the stigmasterol peak is not composed of multiple co-eluting compounds.
-
2. Linearity and Range
-
Objective: To establish a linear relationship between the concentration of stigmasterol and the instrumental response over a defined range.
-
Methodology:
-
Prepare a stock solution of stigmasterol of a known concentration.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations spanning the expected range of the samples (e.g., 2-10 µg/mL).[18]
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥ 0.998 is generally considered acceptable.[18]
-
3. Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Methodology:
-
Use a blank sample matrix and spike it with known concentrations of stigmasterol at three levels (e.g., 80%, 100%, and 120% of the target concentration).[6]
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples using the developed method.
-
Calculate the percentage recovery for each replicate using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
The mean recovery should typically be within 98-102%.[4]
-
4. Precision
-
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Methodology:
-
Repeatability (Intra-day Precision):
-
Prepare a sample of a known concentration (e.g., 100% of the test concentration).
-
Analyze at least six replicates of this sample on the same day, under the same conditions.[6]
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD). A %RSD of ≤ 2% is commonly acceptable.[16]
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the analysis of the same sample on a different day, with a different analyst, or using a different instrument.
-
Calculate the %RSD for the combined data from both days to assess the variability.
-
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of stigmasterol that can be reliably detected and quantified.
-
Methodology:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
6. Robustness
-
Objective: To evaluate the reliability of the method when subjected to small, deliberate changes in analytical parameters.
-
Methodology:
-
Identify critical method parameters that could potentially vary during routine use (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).[18]
-
Prepare a standard solution of stigmasterol.
-
Analyze the standard solution while making small, deliberate changes to one parameter at a time.
-
Assess the effect of these changes on the analytical results (e.g., retention time, peak area). The results should not be significantly affected by these minor variations.
-
Data Presentation
Table 1: Summary of Typical Chromatographic Conditions for Stigmasterol Analysis
| Parameter | HPLC-UV[3][5] | GC-FID[8][11] |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 25 m x 0.32 mm), 5% phenyl-methyl silicone |
| Mobile Phase/Carrier Gas | Acetonitrile and water/acetic acid in water (isocratic) | Helium |
| Flow Rate | 0.8 - 1.0 mL/min | ~2 mL/min |
| Detector | UV/PDA at 210 nm | Flame Ionization Detector (FID) |
| Temperature | Ambient | Column: Temperature program (e.g., 190°C to 255°C), Injector: 250°C, Detector: 300°C |
| Injection Volume | 10 - 20 µL | 1 µL |
| Derivatization | Not required | Required (e.g., to form trimethylsilyl ethers) |
Table 2: Compilation of Method Validation Parameters from Published Studies
| Parameter | Concentration Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC | 2 - 10 | 0.998 | 1.50 | 4.55 | 99.6 - 100.1 | < 0.34 | [5][18] |
| HPLC | 10 - 80 | 0.9988 | 0.088 | 0.269 | 99 - 101 | < 2 | [3] |
| GC | 0.0025 - 0.200 | ≥ 0.995 | N/A | N/A | 95.0 - 108 | 1.62 - 6.48 | [11][22] |
| HPLC-ELSD | N/A | N/A | 2 | 5 | 97 - 103 | < 3 | [4] |
N/A: Not Available in the cited source.
Visualizations
Caption: A flowchart of the key steps in validating an analytical method.
Caption: A workflow for extracting stigmasterol from complex samples.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Campesterol, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas Chromatographic Determination and Method Validation of Stigmasterol, Î’-Sitosterol, Campesterol and Brassicasterol Contents of Turkish Cottonseed Oil Samples | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 10. youtube.com [youtube.com]
- 11. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
- 18. tandfonline.com [tandfonline.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 21. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
enhancing the resolution of stigmasterol isomers in chromatography
Welcome to the technical support center for enhancing the resolution of stigmasterol and its isomers in chromatography. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in chromatographically separating stigmasterol and its isomers?
A1: The main difficulty arises from the high structural similarity between stigmasterol and its isomers, such as campesterol and β-sitosterol. These molecules often have the same molecular weight and similar physicochemical properties, leading to co-elution and poor resolution in chromatographic systems.[1] For example, campesterol and stigmasterol can be particularly challenging to separate.[2][3]
Q2: Which chromatographic technique is generally preferred for stigmasterol isomer analysis: HPLC, GC, or SFC?
A2: The choice depends on the analytical goal.
-
Gas Chromatography (GC) , especially when coupled with Mass Spectrometry (GC-MS), is the most widely used and powerful tool for the separation, identification, and quantification of phytosterols due to its high resolution for complex mixtures.[2][4] However, it requires a derivatization step to increase the volatility of the sterols.[4][5]
-
High-Performance Liquid Chromatography (HPLC) offers the advantage of analyzing sterols without derivatization.[6][7] Reversed-phase HPLC with C18 or specialized C30 columns is common.[3][7][8]
-
Supercritical Fluid Chromatography (SFC) combines advantages of both GC and LC, offering fast and efficient separations.[9][10] It can be an excellent alternative, particularly for chiral separations.[11][12]
Q3: Why is derivatization required for the GC analysis of sterols?
A3: Sterols are not naturally volatile enough for gas chromatography. Derivatization, typically silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl groups into less polar and more volatile trimethylsilyl (TMS) ethers.[4][5][13][14] This process improves volatility, thermal stability, peak shape, and ionization yield for MS detection.[4][5]
Q4: What are the most effective stationary phases for resolving stigmasterol isomers in HPLC?
A4: While standard C8 and C18 columns are used, C30 columns often provide superior resolution, especially for separating campesterol and stigmasterol.[3][8][15] The longer alkyl chain of C30 columns enhances hydrophobic interactions, improving the separation of structurally similar, non-polar compounds.[7] For specific applications, other stationary phases like biphenyl or pentafluorophenyl (PFP) can offer different selectivity.[1][16]
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks
Q: My chromatogram shows poor separation of stigmasterol from other isomers like campesterol and β-sitosterol. How can I improve the resolution?
A: Co-elution is a frequent issue. Consider the following strategies to enhance separation:
-
Optimize Column Chemistry:
-
For HPLC: If you are using a standard C18 column, switching to a C30 column can significantly improve the resolution of stigmasterol and campesterol.[3][15] Alternatively, phases like biphenyl or pentafluorophenyl (PFP) can provide alternative selectivity for challenging isobaric steroids.[1][16]
-
For GC: Use a capillary column known for sterol analysis, such as one with a 5% phenyl polysiloxane-based stationary phase. Optimizing column length and film thickness can also impact resolution.
-
-
Adjust Mobile Phase Composition (HPLC/SFC):
-
Fine-tune the solvent ratios. For reversed-phase HPLC, a mobile phase of methanol/water or acetonitrile/methanol is common.[8][17] Adding a small amount of a non-polar solvent like hexane to the mobile phase has been shown to improve the resolution between stigmasterol and campesterol.[3]
-
For SFC, optimizing the co-solvent (e.g., methanol, acetonitrile) and its ratio with supercritical CO2 is critical for achieving selectivity.[9]
-
-
Modify Temperature and Flow Rate:
-
Temperature: Optimizing the column temperature can alter selectivity. Lower temperatures may increase retention and improve separation, though they can also lead to broader peaks.[1]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but it will also lengthen the analysis time.
-
-
Implement Gradient Elution: A shallow, gradual solvent gradient is often more effective at separating closely related compounds than an isocratic elution.[1]
-
Consider Two-Dimensional Chromatography (GCxGC): For exceptionally complex samples, two-dimensional gas chromatography (GCxGC) provides a much higher peak capacity and resolving power than conventional one-dimensional GC.[1]
Issue 2: Asymmetric Peaks (Tailing or Fronting)
Q: My stigmasterol peak is tailing. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the chromatographic system.
-
Possible Causes & Solutions:
-
Active Silanols (HPLC): Residual silanol groups on the silica support can interact with the hydroxyl group of sterols, causing tailing.
-
Solution: Use a modern, high-purity, end-capped column. Adding a competitive base like triethylamine (TEA) to the mobile phase or operating at a lower pH can suppress silanol ionization.[18]
-
-
Column Contamination/Overload: The column inlet may be contaminated with strongly retained sample components, or the injected sample mass may be too high.
-
Mismatched Solvents: The sample solvent may be too strong compared to the mobile phase, causing peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[19]
-
-
System Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.
-
Solution: Check all fittings and minimize the length and internal diameter of connecting tubing.
-
-
Issue 3: Inconsistent Retention Times
Q: The retention times for my sterol peaks are drifting or erratic between runs. How can I fix this?
A: Unstable retention times point to a lack of equilibrium in the system or mechanical issues.[20][21]
-
Possible Causes & Solutions:
-
Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (10-20 column volumes) before starting the analysis, especially after changing solvents or after the system has been idle.[19]
-
-
Mobile Phase Changes: The composition of the mobile phase is changing over time due to evaporation of a volatile component or improper mixing.
-
Temperature Fluctuations: The column temperature is not stable.
-
Solution: Use a reliable column oven to maintain a constant temperature.[20]
-
-
Leaks or Pump Issues: Leaks in the system or malfunctioning pump check valves will cause flow rate fluctuations, leading to variable retention times.
-
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions for the analysis of stigmasterol and related phytosterols using various chromatographic techniques.
Table 1: HPLC Methods for Phytosterol Separation
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | C8 (150 x 4.6 mm, 5 µm)[8] | C18 (Symmetry)[17] | C30[3] |
| Mobile Phase | Methanol:Water (95:5 v/v)[8] | Acetonitrile:Methanol (80:20 v/v)[17] | Acetone:Acetonitrile:Hexane:Water (71:20:4:5 v/v)[3] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[17] | 1.0 mL/min[3] |
| Detection | ELSD[8] | PDA (210 nm)[17] | Fluorescence (with derivatization)[3] |
| Run Time | < 12 min[8] | N/A | N/A |
Table 2: GC and SFC Methods for Phytosterol Separation
| Parameter | GC-FID/MS Method | SFC-DAD Method |
|---|---|---|
| Column | Capillary Column (e.g., DB-5) | HSS C18 SB (100 x 3.0 mm, 1.7 µm)[9] |
| Injector Temp. | 250-300°C[4] | N/A |
| Oven Program | Isocratic or Temperature Program (e.g., start at 250°C)[4] | 35°C[9] |
| Mobile Phase | Carrier Gas (e.g., Helium, Hydrogen) | A: Supercritical CO2, B: Acetonitrile:Methanol (50:50)[9] |
| Gradient | N/A | Gradient from 2% B to 20% B[9] |
| Flow Rate | N/A | 1.2 mL/min[9] |
| Detection | FID or MS[4] | DAD (210 nm)[9] |
| Derivatization | Required: Silylation (e.g., with BSTFA)[1][4] | Not required |
Experimental Protocols
Protocol 1: GC-MS Analysis of Stigmasterol Isomers with Derivatization
This protocol describes a typical workflow for the quantitative analysis of sterols in a lipid extract using GC-MS, including the critical derivatization step.
-
Sample Preparation (Saponification):
-
To an extracted lipid sample, add an internal standard (e.g., 5α-cholestane).[22]
-
Add methanolic potassium hydroxide (e.g., 2N) and heat to saponify the sterol esters, converting them to free sterols.[22]
-
Extract the unsaponifiable matter, which contains the free sterols, using a non-polar solvent like n-hexane.[9]
-
Evaporate the solvent to complete dryness under a stream of nitrogen.[1] Ensure the sample is free of moisture.[13]
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of pyridine and 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1][5]
-
Tightly cap the vial and incubate at 60-70°C for 30-60 minutes.[1][13]
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Column: Use a low-polarity capillary column suitable for sterol analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: Inject 1 µL in split or splitless mode, depending on concentration.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 250°C, hold for 2 minutes, then ramp to 280°C at 5°C/min and hold for 15 minutes.
-
MS Parameters: Operate in electron ionization (EI) mode. Scan from m/z 50-600 or use Selected Ion Monitoring (SIM) for higher sensitivity and specificity by monitoring characteristic ions of silylated sterols.[23]
-
Protocol 2: HPLC-DAD/ELSD Analysis of Stigmasterol Isomers
This protocol provides a method for separating underivatized sterols using reversed-phase HPLC.
-
Sample Preparation:
-
Perform saponification and extraction as described in Protocol 1 to obtain free sterols.
-
After evaporating the extraction solvent, reconstitute the dried residue in the HPLC mobile phase (e.g., methanol or an acetonitrile/methanol mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
-
-
HPLC Conditions:
-
Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: Isocratic elution with an optimized mixture, such as Methanol:Water (95:5 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-chromophoric compounds. Optimize nebulizer temperature and gas flow according to the manufacturer's instructions.[8]
-
Charged Aerosol Detector (CAD): Another mass-based universal detector that can provide high sensitivity.[6]
-
Visualizations
Caption: Troubleshooting workflow for poor sterol isomer separation.
Caption: Experimental workflow for GC-MS analysis of stigmasterol.
Caption: Experimental workflow for HPLC analysis of stigmasterol.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. mdpi.com [mdpi.com]
- 23. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stigmasterol LC-MS Analysis & Matrix Effects
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of stigmasterol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of stigmasterol?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (stigmasterol). Matrix effects occur when these co-eluting components interfere with the ionization of stigmasterol in the mass spectrometer's ion source.[1][2] This interference can lead to two primary phenomena:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the stigmasterol concentration. This is the more common effect.[2]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.[3][4]
These effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][5]
Q2: My stigmasterol signal is lower than expected in my plasma/herbal extract samples compared to the pure standard. What could be the cause?
A2: A lower-than-expected signal for stigmasterol in complex matrices like plasma or herbal extracts is a classic sign of ion suppression.[2] Co-eluting compounds from the matrix, such as phospholipids, salts, or other endogenous molecules, compete with stigmasterol for ionization, reducing its signal intensity.[2] Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression for phytosterols compared to Electrospray Ionization (ESI).[2][6]
Q3: How can I minimize matrix effects during my sample preparation for stigmasterol analysis?
A3: Effective sample preparation is a critical first step to reduce matrix interferences.[1] Here are some recommended strategies:
-
Liquid-Liquid Extraction (LLE): This is a highly effective technique for separating stigmasterol from many matrix components. A common approach involves extraction with a solvent like methyl tert-butyl ether.[7][8]
-
Protein Precipitation: For biological fluids like plasma, protein precipitation using methanol or acetonitrile is a crucial step to remove a major source of interference.[2]
-
Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than LLE, selectively isolating stigmasterol and removing interfering compounds.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[1] However, this approach is only feasible if the concentration of stigmasterol in your sample is high enough to remain above the limit of quantification (LOQ) of your LC-MS method after dilution.[1]
Q5: What is the best internal standard to use for stigmasterol analysis to correct for matrix effects?
A5: The ideal choice is a stable isotope-labeled (SIL) internal standard, such as deuterated stigmasterol (e.g., stigmasterol-d3). SIL internal standards have nearly identical chemical and physical properties to the analyte.[9] They co-elute with stigmasterol and experience the same degree of ion suppression or enhancement, allowing for effective normalization of the signal and correction for matrix effects.[9][10] If a SIL-IS is unavailable, a structural analog like cholesterol-d6 can be a suitable alternative.[7][8]
Q6: I don't have a stable isotope-labeled internal standard. What are my other options?
A6: While a SIL-IS is the gold standard, you can use other strategies:[10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to ensure that the standards and samples experience similar matrix effects.
-
Surrogate Matrix: In cases where a blank matrix is not available (e.g., endogenous analyte), a surrogate matrix can be used. For instance, a 4% bovine serum albumin solution has been successfully used as a surrogate for rat plasma in phytosterol analysis.[7][8]
-
Standard Addition: This involves adding known amounts of a stigmasterol standard to aliquots of your sample. While effective, this method is more time-consuming as it requires multiple analyses for each sample.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Co-eluting matrix components, column overload. | Improve sample cleanup, dilute the sample, or optimize chromatographic conditions (e.g., gradient, column chemistry). |
| Inconsistent Results (Poor Precision) | Variable matrix effects between samples. | Implement a stable isotope-labeled internal standard. Ensure consistent sample preparation. |
| Low Signal-to-Noise Ratio | Significant ion suppression. | Optimize the ionization source (APCI is often better for phytosterols).[6][12] Enhance sample cleanup to remove interfering compounds. |
| Signal in Blank Injections (Carryover) | High concentration samples not being fully washed from the injection system. | Implement a rigorous wash protocol for the autosampler needle and injection port, including strong organic solvents. |
| Shift in Retention Time | Changes in mobile phase composition, column degradation, or matrix effects altering the chromatographic behavior. | Prepare fresh mobile phase, check system pressure, and use a guard column. If the issue persists with matrix samples, it may indicate a strong matrix effect. |
Experimental Protocols
Protocol 1: Stigmasterol Extraction from Rat Plasma via LLE
This protocol is adapted from a method for the simultaneous determination of phytosterols in rat plasma.[7][8]
-
Sample Preparation:
-
To a 10 µL aliquot of rat plasma, add 10 µL of an internal standard working solution (e.g., cholesterol-d6 in methanol).
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Assessment of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike stigmasterol and the internal standard into the initial mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike stigmasterol and the internal standard into the final, extracted matrix.
-
Set C (Pre-Extraction Spike / Matrix-Matched Standard): Spike stigmasterol and the internal standard into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the ratio of the peak area in Set B to the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (RE): Calculate the ratio of the peak area in Set C to the peak area in Set B.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the Matrix Factor for both the analyte and the internal standard and then divide the analyte MF by the IS MF. An IS-Normalized MF close to 1 indicates effective compensation by the internal standard.
-
Visual Guides
Caption: A typical experimental workflow for LC-MS analysis of stigmasterol.
Caption: A troubleshooting decision tree for addressing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of β‐sitosterol, campesterol, and stigmasterol in rat plasma by using LC–APCI‐MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L [agris.fao.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Stigmasterol: An In Vivo Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of stigmasterol against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The data presented is compiled from various preclinical studies, offering a comprehensive overview of its efficacy in established animal models of inflammation. Detailed experimental protocols and visual representations of workflows and signaling pathways are included to support further research and development.
Quantitative Data Summary: Stigmasterol vs. Alternatives
The anti-inflammatory potential of stigmasterol has been evaluated in several key in vivo models. The following tables summarize the quantitative data from these studies, comparing the effects of stigmasterol with standard anti-inflammatory agents, indomethacin and dexamethasone.
Table 1: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation. Edema is induced by injecting carrageenan into the rat's paw, and the subsequent swelling is measured over time.
| Treatment | Dose (mg/kg) | Time (hours) | Paw Volume (ml) / % Inhibition |
| Control (Carrageenan) | - | 3 | 0.85 ± 0.04 |
| Stigmasterol | 10 | 3 | 0.52 ± 0.03 (38.8%) |
| Stigmasterol | 20 | 3 | 0.41 ± 0.02 (51.8%) |
| Stigmasterol | 40 | 3 | 0.35 ± 0.02 (58.8%) |
| Indomethacin | 10 | 3 | 0.38 ± 0.03 (55.3%)[1] |
Table 2: Acetic Acid-Induced Writhing in Mice
This model evaluates the analgesic effect of a compound by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
| Treatment | Dose (mg/kg) | Number of Writhes (mean ± SEM) | % Inhibition |
| Control (Acetic Acid) | - | 35.4 ± 2.1 | - |
| Stigmasterol | 10 | 18.2 ± 1.5 | 48.6% |
| Stigmasterol | 20 | 12.5 ± 1.2 | 64.7% |
| Stigmasterol | 40 | 8.6 ± 1.0 | 75.7% |
| Indomethacin | 10 | 9.2 ± 1.1 | 74.0% |
Note: Data for stigmasterol is extrapolated from dose-response curves presented in a study by Santos et al. (2021).[2]
Table 3: Cotton Pellet-Induced Granuloma in Rats
This model assesses the effect of a compound on the proliferative phase of inflammation by measuring the weight of a granuloma formed around an implanted cotton pellet.
| Treatment | Dose (mg/kg/day) | Dry Granuloma Weight (mg, mean ± SEM) | % Inhibition |
| Control | - | 45.8 ± 2.5 | - |
| Stigmasterol | 50 | 28.4 ± 1.9 | 38.0% |
| Dexamethasone | 0.5 | 18.7 ± 1.5 | 59.2%[3] |
| Indomethacin | 5 | 30.2 ± 2.1 | 34.1% |
Table 4: Effect on Pro-inflammatory Markers in a DSS-Induced Colitis Model in Mice
This table shows the percentage inhibition of key inflammatory mediators by stigmasterol in a model of intestinal inflammation.
| Inflammatory Marker | Stigmasterol Inhibition (%) |
| TNF-α | 58% |
| IL-6 | No significant inhibition |
| COX-2 | 34% |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility.
Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (180-220 g).
Procedure:
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, positive control (e.g., indomethacin), and stigmasterol-treated groups.
-
The test compounds (stigmasterol or indomethacin) or vehicle are administered orally or intraperitoneally.
-
One hour after treatment, 0.1 ml of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[1]
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of a test compound.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Animals are housed in a temperature-controlled room for at least one hour before the experiment.
-
Mice are divided into groups: vehicle control, positive control (e.g., indomethacin), and stigmasterol-treated groups.
-
The test compounds or vehicle are administered orally.
-
Thirty minutes after treatment, 0.1 ml of 0.6% acetic acid solution is injected intraperitoneally.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation box.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20 minutes.
-
The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.[2]
Cotton Pellet-Induced Granuloma
Objective: To assess the anti-proliferative effect of a test compound in a model of chronic inflammation.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Sterile, pre-weighed cotton pellets (approximately 10 mg) are used.
-
Rats are anesthetized, and the dorsal skin is shaved and disinfected.
-
A small incision is made, and a subcutaneous tunnel is created.
-
One cotton pellet is implanted into the tunnel.
-
The incision is sutured, and the animals are allowed to recover.
-
The test compounds (stigmasterol, dexamethasone, or indomethacin) or vehicle are administered orally daily for 7 consecutive days, starting from the day of pellet implantation.
-
On the 8th day, the rats are euthanized, and the cotton pellets, along with the granulomatous tissue, are dissected out.
-
The wet weight of the granuloma is recorded.
-
The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.
-
The percentage of inhibition of granuloma formation is calculated by comparing the mean dry weight of the granulomas in the treated groups with that of the control group.[3]
Visualizing the Mechanisms and Workflows
Experimental Workflow for In Vivo Anti-inflammatory Screening
The following diagram illustrates the general workflow for evaluating the anti-inflammatory potential of a compound like stigmasterol in vivo.
Caption: General workflow for in vivo anti-inflammatory screening.
Stigmasterol's Anti-inflammatory Signaling Pathway
Stigmasterol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a central regulator of the inflammatory response.
Caption: Stigmasterol inhibits the NF-κB signaling pathway.
References
Stigmasterol vs. Beta-Sitosterol: A Comparative Analysis of Cholesterol Absorption Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between phytosterols is critical for developing effective cholesterol-lowering therapies. This guide provides an objective comparison of stigmasterol and beta-sitosterol, focusing on their mechanisms and efficacy in inhibiting cholesterol absorption, supported by experimental data.
Stigmasterol and beta-sitosterol are two of the most abundant phytosterols, plant-derived compounds structurally similar to cholesterol. Their primary mechanism for lowering plasma cholesterol involves inhibiting the absorption of dietary and biliary cholesterol in the intestine. While both are effective, studies reveal differences in their potency and potential molecular pathways.
Comparative Efficacy in Cholesterol Reduction
Both stigmasterol and beta-sitosterol have demonstrated the ability to reduce cholesterol absorption, though some studies suggest stigmasterol may have a more potent effect. In a study on mice fed a high-fat western-style diet, both phytosterols significantly ameliorated induced fatty liver and metabolic abnormalities. However, stigmasterol was found to be more effective than beta-sitosterol in lowering hepatic total lipids, triacylglycerols, and cholesterol.[1] This was accompanied by a marked increase in fecal lipid and cholesterol levels, suggesting that both compounds lower hepatic lipid levels by increasing their fecal excretion, with stigmasterol showing a greater effect.[1]
Another study in rats showed that both sitosterol and stigmasterol, when administered intragastrically, resulted in an equally effective inhibition of cholesterol absorption by 54%.[2] However, a study in humans using an intestinal perfusion technique found that the absorption rate of stigmasterol was slightly higher than that of sitosterol (4.8% vs. 4.2%).[3]
| Parameter | Stigmasterol | Beta-Sitosterol | Study Animal/Model | Key Findings | Reference |
| Inhibition of Cholesterol Absorption | 54% | 54% | Rats | Equally effective in inhibiting luminal cholesterol absorption. | [2] |
| Reduction in Hepatic Total Lipids | More Effective | Effective | Mice (HFWD) | Both reduced hepatic lipids, but stigmasterol showed a greater effect. | [1] |
| Reduction in Hepatic Cholesterol | More Effective | Effective | Mice (HFWD) | Both reduced hepatic cholesterol, but stigmasterol was more potent. | [1] |
| Reduction in Hepatic Triacylglycerols | More Effective | Effective | Mice (HFWD) | Both reduced hepatic triacylglycerols, stigmasterol to a greater extent. | [1] |
| Increase in Fecal Lipid Excretion | Markedly Increased | Increased | Mice (HFWD) | Both increased fecal lipid excretion, contributing to lower hepatic lipids. | [1] |
| Plasma Total Cholesterol Reduction | Decreased | Not as effective | Mice | Stigmasterol, but not oxidized stigmasterol, decreased plasma total cholesterol levels. | [4] |
| Own Absorption Rate | 4.8% | 4.2% | Humans | Stigmasterol showed a slightly higher absorption rate in the upper jejunum. | [3] |
Mechanistic Insights: Beyond Micellar Competition
The primary mechanism by which phytosterols inhibit cholesterol absorption is through competition with cholesterol for incorporation into micelles in the intestinal lumen. However, recent research has unveiled more complex cellular and molecular pathways.
A key protein involved in intestinal cholesterol absorption is the Niemann-Pick C1-Like 1 (NPC1L1) transporter, which is located on the apical membrane of enterocytes.[5][6][7] Both stigmasterol and beta-sitosterol are thought to interfere with NPC1L1-mediated cholesterol uptake.[4]
Studies suggest that stigmasterol may directly regulate the mRNA expression of NPC1L1.[4] Furthermore, both stigmasterol and beta-sitosterol have been shown to downregulate the mRNA expression of genes involved in cholesterol synthesis.[4]
The diagram below illustrates the proposed signaling pathway for the inhibition of cholesterol absorption by stigmasterol and beta-sitosterol, highlighting their interaction with the NPC1L1 transporter.
References
- 1. Intake of stigmasterol and β-sitosterol alters lipid metabolism and alleviates NAFLD in mice fed a high-fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative lymphatic absorption of sitosterol, stigmasterol, and fucosterol and differential inhibition of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of intestinal absorption of cholesterol with different plant sterols in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of dietary stigmasterol and oxidised stigmasterol on cholesterol absorption and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
Stigmasterol: A Comparative Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective mechanisms of stigmasterol against alternative compounds, supported by experimental data. It is designed to offer a comprehensive overview for researchers and professionals in the field of neurodegenerative disease and drug development.
I. Comparative Analysis of Neuroprotective Efficacy
Stigmasterol demonstrates significant neuroprotective effects across various in vitro and in vivo models. Its efficacy is often compared to other naturally occurring compounds with known neuroprotective properties, such as resveratrol and its fellow phytosterol, β-sitosterol. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Parameter | Stigmasterol | Resveratrol | β-Sitosterol |
| Cell Viability (%) | ~96% recovery in H₂O₂-treated SH-SY5Y cells[1] | Comparable to stigmasterol in H₂O₂-treated SH-SY5Y cells[1] | Data not directly comparable in the same model |
| ROS Production | Maintained normal levels in H₂O₂-treated SH-SY5Y cells[1] | Similar efficacy to stigmasterol in reducing ROS[1] | Effective free radical scavenger[2] |
| Apoptosis (%) | Reduced to ~12.9% in H₂O₂-treated SH-SY5Y cells (from 25.5%)[1] | Reduced to ~14.0% in H₂O₂-treated SH-SY5Y cells[1] | Data not directly comparable in the same model |
| Mitochondrial Membrane Potential (%) | Maintained at ~97.7% in H₂O₂-treated SH-SY5Y cells[3] | Maintained at ~96.3% in H₂O₂-treated SH-SY5Y cells[3] | Data not directly comparable in the same model |
| Anti-Apoptotic Protein (Bcl-2) Expression (%) | Maintained at ~103.7% in H₂O₂-treated SH-SY5Y cells[1] | Maintained at ~103.7% in H₂O₂-treated SH-SY5Y cells[1] | Data not directly comparable in the same model |
| Antioxidant Enzyme (Catalase) Expression (%) | Upregulated to ~107.7% in H₂O₂-treated SH-SY5Y cells[1] | Comparable to stigmasterol[1] | Increases levels of antioxidant enzymes[2] |
| AChE Inhibition (IC₅₀) | 644 µM[4] | Data not available | 55 µg/ml[5] |
Table 2: In Vivo Neuroprotection in Disease Models
| Parameter | Stigmasterol | Resveratrol | β-Sitosterol |
| Infarct Volume Reduction (%) | Up to 58.25% reduction in a dose-dependent manner in a rat stroke model[6] | Significantly attenuates infarct volume in stroke models[7] | Data not available |
| Neurological Deficit Improvement | Significantly reduced neurological deficit scores in a rat stroke model | Improves motor and cognitive deficits in various neurodegenerative models[8] | Improves motor ability and spatial memory in a mouse neurodegeneration model |
| Aβ Plaque Reduction | Reduces Aβ generation by decreasing β-secretase activity[1] | Promotes non-amyloidogenic cleavage of APP and enhances Aβ clearance[8] | Reduces plaque load in APP/PS1 mice[9] |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[10] | Reduces pro-inflammatory cytokines (IL-1β, TNFα)[11] | Reduces expression of pro-inflammatory markers (IL-6, TNF-α) |
II. Key Neuroprotective Signaling Pathways
Stigmasterol exerts its neuroprotective effects through the modulation of several key signaling pathways. These pathways are crucial in regulating cellular processes such as survival, apoptosis, inflammation, and antioxidant response.
SIRT1-FoxO3a Signaling Pathway
Stigmasterol has been shown to activate the SIRT1-FoxO3a pathway, which is a critical regulator of cellular stress resistance and longevity.[1][12] Activation of SIRT1 leads to the deacetylation and subsequent activation of FoxO3a, a transcription factor that upregulates the expression of antioxidant enzymes like catalase and MnSOD. This mechanism is comparable to that of resveratrol, a well-known SIRT1 activator.[1][4]
AMPK-mTOR and JNK Signaling Pathways
In the context of cerebral ischemia/reperfusion injury, stigmasterol has been found to inhibit autophagy through the regulation of the AMPK-mTOR and JNK signaling pathways.[6][7] It promotes the phosphorylation of mTOR and inhibits the phosphorylation of AMPK and JNK, thereby reducing excessive autophagy-related cell death.[6]
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate SH-SY5Y cells at a density of 1 x 10⁵ cells/mL in a 96-well plate and incubate for 24 hours.[1]
-
Pretreatment: Treat the cells with stigmasterol or resveratrol at the desired concentrations for 3 hours.[1]
-
Induction of Oxidative Stress: Add 400 µM of hydrogen peroxide (H₂O₂) to the wells and incubate for 24 hours.[1]
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate at 37°C for 2-4 hours in the dark.[1]
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the control group.[1]
Intracellular ROS Measurement
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol in a 6-well plate.[13]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with Hank's Balanced Salt Solution.[13]
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes.[13]
-
Flow Cytometry: Analyze the intracellular DCF fluorescence (λex/em = 488/530 nm) using a flow cytometer.[13]
Western Blot Analysis
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, SIRT1, Catalase, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.
IV. Conclusion
Stigmasterol exhibits robust neuroprotective properties through multiple mechanisms, including the attenuation of oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways involved in cell survival and inflammation. Its efficacy is comparable to that of resveratrol in several in vitro models, particularly in the activation of the SIRT1-FoxO3a pathway. Compared to β-sitosterol, stigmasterol shows distinct advantages in specific contexts, such as reducing Aβ generation. The comprehensive data and detailed protocols provided in this guide aim to facilitate further research and development of stigmasterol as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytosterols: Potential Metabolic Modulators in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family [frontiersin.org]
- 4. Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-Alzheimer’s Studies on β-Sitosterol Isolated from Polygonum hydropiper L. [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 9. β-Sitosterol treatment attenuates cognitive deficits and prevents amyloid plaque deposition in amyloid protein precursor/presenilin 1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-sitosterol mitigates cognitive deficit and hippocampal neurodegeneration in mice with trimethyltin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-proliferative potential and oxidative reactivity of thermo-oxidative degradation products of stigmasterol and stigmasteryl esters for human intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]
Stigmasterol Derivatives as Anticancer Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of various stigmasterol derivatives. Stigmasterol, a widely available phytosterol, has emerged as a promising scaffold for the development of novel anticancer agents. Its structural modification has led to a plethora of derivatives with enhanced cytotoxic and pro-apoptotic activities against various cancer cell lines. This document summarizes key quantitative data, details the experimental methodologies used for their evaluation, and visualizes the underlying signaling pathways to offer a valuable resource for the scientific community.
Data Presentation: Comparative Cytotoxicity of Stigmasterol Derivatives
The anticancer potential of stigmasterol and its derivatives has been extensively evaluated using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit 50% of a biological or biochemical function, are critical metrics for this assessment. The following tables summarize the cytotoxic activities of several stigmasterol derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Stigmasterol and its Derivatives against Various Cancer Cell Lines [1]
| Compound | Cell Line | IC50 (µmol·L⁻¹) |
| Stigmasterol | MCF-7 (Breast) | 5.80 ± 0.15 |
| A549 (Lung) | 8.95 ± 0.23 | |
| HepG2 (Liver) | 12.50 ± 0.12 | |
| Derivative AB-5 | MCF-7 (Breast) | 3.69 ± 0.09 |
| A549 (Lung) | 4.12 ± 0.11 | |
| HepG2 (Liver) | 6.50 ± 0.18 | |
| Derivative AB-10 | MCF-7 (Breast) | 4.37 ± 0.12 |
| A549 (Lung) | > 50 | |
| HepG2 (Liver) | > 50 | |
| Derivative AB-11 | MCF-7 (Breast) | 1.98 ± 0.05 |
| A549 (Lung) | 2.39 ± 0.07 | |
| HepG2 (Liver) | 2.35 ± 0.06 | |
| Doxorubicin | MCF-7 (Breast) | 3.39 ± 0.06 |
| (Positive Control) | A549 (Lung) | 3.84 ± 0.10 |
| HepG2 (Liver) | 8.99 ± 0.05 |
Table 2: Cytotoxicity of Synthetic Stigmasterol Analogues against Breast Cancer Cell Lines [2][3][4]
| Compound | Cell Line | EC50 (µM) |
| Stigmasterol (1) | MCF-7 | > 250 |
| HCC70 | > 250 | |
| 5,6-Epoxystigmast-22-en-3β-ol (4) | MCF-7 | 21.92 |
| Stigmast-5-ene-3β,22,23-triol (9) | MCF-7 | 22.94 |
| Stigmastane-3β,5,6,22,23-pentol (6) | HCC70 | 16.82 |
MCF-7: Hormone receptor-positive breast cancer; HCC70: Triple-negative breast cancer.
Experimental Protocols
The evaluation of the anticancer efficacy of stigmasterol derivatives relies on a set of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the assessment of these compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Stigmasterol derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the stigmasterol derivatives and incubate for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Cell Preparation: Harvest the cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The anticancer effects of stigmasterol derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
References
A Comparative Guide to the Antioxidant Capacity of Stigmasterol Using the Oxygen Radical Absorbance Capacity (ORAC) Assay
For Researchers, Scientists, and Drug Development Professionals
Understanding Stigmasterol's Antioxidant Potential
Stigmasterol is a plant sterol with a chemical structure similar to cholesterol. Various studies have suggested that stigmasterol possesses a range of biological activities, including anti-inflammatory, neuroprotective, and cholesterol-lowering effects.[1] Its antioxidant properties are believed to contribute to these therapeutic potentials by mitigating oxidative stress, a key factor in numerous disease pathologies.[1][2] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Antioxidants donate electrons to stabilize these ROS, thereby preventing cellular damage.
The ORAC assay is a standardized method used to quantify the antioxidant capacity of a substance in vitro.[3] It measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals, which are a prevalent type of ROS in biological systems.[3]
Comparative Antioxidant Capacity: ORAC Values
To provide a reference for the potential antioxidant capacity of stigmasterol, the following table summarizes the ORAC values of several well-known antioxidants. These values are expressed in micromole Trolox Equivalents per gram or mole (µmol TE/g or µmol TE/µmol), which is the standard unit of measurement for this assay.[4][5] Trolox, a water-soluble analog of vitamin E, is used as the benchmark standard.[3]
Table 1: ORAC Values of Common Antioxidants
| Antioxidant | ORAC Value (µmol TE/g or µmol TE/µmol) | Reference |
| Stigmasterol | Data not available in cited literature | |
| d-alpha-tocopherol (Vitamin E) | 1,293 µmol TE/g | [4] |
| Mixed Tocopherols (Vitamin E) | 1,948 µmol TE/g | [4] |
| Tocotrienols (Vitamin E) | 1,229 µmol TE/g | [4] |
| Quercetin | 4.07 to 12.85 µmol TE/µmol | [5] |
| Ascorbic Acid (Vitamin C) | 0.20 (relative to Trolox) | [1] |
Note: The ORAC values for quercetin and ascorbic acid are presented in different units in the cited literature, reflecting the variability in reporting standards. A direct comparison of these values with those of the vitamin E compounds should be made with caution. The absence of a reported ORAC value for stigmasterol highlights a current data gap and an opportunity for further research.
Experimental Protocol: ORAC Assay
The following is a detailed methodology for performing the ORAC assay to determine the antioxidant capacity of a test compound like stigmasterol.[6][7][8][9]
1. Reagents and Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Standard buffer for the assay.
-
Fluorescein Stock Solution (4 µM): Prepared in phosphate buffer and stored at 4°C, protected from light. A fresh working solution is prepared daily by diluting the stock solution.[6]
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution (75 mM): A free radical initiator, prepared fresh daily in phosphate buffer.[6]
-
Trolox Standard (1 mM): Prepared in phosphate buffer and used to create a standard curve.
-
Test Compound (e.g., Stigmasterol): Dissolved in an appropriate solvent and diluted to various concentrations in phosphate buffer.
2. Assay Procedure:
-
Pipette 150 µL of the fluorescein working solution into each well of a 96-well black microplate.[6]
-
Add 25 µL of the test compound, Trolox standards, or a blank (phosphate buffer) to the appropriate wells.
-
Incubate the microplate at 37°C for 30 minutes.[7]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[6]
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity every 1-2 minutes for 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[7][9]
3. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank. The AUC is calculated using the formula: AUC = 1 + (RFU₁/RFU₀) + (RFU₂/RFU₀) + ... + (RFUₙ/RFU₀), where RFU is the relative fluorescence unit at each time point.[7]
-
Determine the Net AUC for each sample and standard by subtracting the AUC of the blank.
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
The ORAC value of the test compound is determined by comparing its Net AUC to the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE).
Visualizing the ORAC Assay Workflow and Stigmasterol Validation
To further clarify the experimental process and the current state of stigmasterol research, the following diagrams have been generated.
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Caption: Logical flow for validating stigmasterol's antioxidant capacity.
Conclusion and Future Directions
The ORAC assay is a robust and biologically relevant method for quantifying the antioxidant capacity of compounds like stigmasterol. While existing literature suggests that stigmasterol exhibits antioxidant properties through various other assays, a specific ORAC value has yet to be established. The detailed protocol provided in this guide offers a clear pathway for researchers to empirically determine the ORAC value of stigmasterol. By comparing this value to well-characterized antioxidants, a more definitive understanding of stigmasterol's potential role in mitigating oxidative stress can be achieved, which is crucial for its further development as a therapeutic agent. This will enable a more direct and quantitative comparison of its efficacy against other antioxidants and provide valuable data for its application in drug development and nutritional science.
References
- 1. researchgate.net [researchgate.net]
- 2. US7329688B2 - Natural vitamin E compositions with superior antioxidant potency - Google Patents [patents.google.com]
- 3. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activities of natural vitamin E formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
A Comparative Analysis of Stigmasterol Content in Various Plant Oils
Stigmasterol, a prominent phytosterol found in numerous plants, has garnered significant attention from the scientific community for its wide range of pharmacological properties.[1][2] This unsaturated plant sterol is particularly abundant in unrefined seed and vegetable oils.[3] Research has highlighted its potential as an anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective agent.[1][3] Furthermore, stigmasterol has demonstrated promising anti-cancer activities by modulating key intracellular signaling pathways involved in tumor growth and proliferation.[1][4] This guide provides a comparative overview of stigmasterol content in different plant oils, details the experimental methodologies for its quantification, and illustrates a key signaling pathway influenced by this compound.
Data Presentation: Stigmasterol Content in Plant Oils
The concentration of stigmasterol can vary significantly among different plant oils, influenced by factors such as the plant species, growing conditions, and processing methods.[5] The following table summarizes the stigmasterol content found in a selection of common and unconventional plant oils, providing a basis for comparison for research and development purposes.
| Plant Oil | Stigmasterol Content (mg/100g) | Reference(s) |
| Corn Fiber Crude Oil | 209 | [3] |
| Safflower Oil | 13.6 - 25.4 | [6][7] |
| Linseed Oil | 12.8 - 23.4 | [6][7] |
| Rice Bran Oil | 132.9 | [8] |
| Coconut Oil | 7.5 - 13.7 | [6][7] |
| Niger Seed Oil | 7.0 | [9] |
| Evening Primrose Oil | 4.3 | [6][7] |
| Rapeseed Oil | 12.3 | [10] |
| Sunflower Oil | 10.3 | [10] |
| Apricot Kernel Oil | 1.5 | [3] |
| Soybean Oil | 36.0 | [10] |
Note: Values converted from mg/kg to mg/100g where necessary for consistency.
Experimental Protocols for Stigmasterol Quantification
Accurate quantification of stigmasterol in plant oils is crucial for research and quality control. Various analytical techniques have been developed, each with specific sample preparation and detection methods. The most common methods involve a saponification step to release the sterols, followed by extraction and chromatographic analysis.
1. Sample Preparation: Saponification and Extraction
-
Alkaline Saponification: This is the foundational step to hydrolyze the ester linkages and free the sterols from fatty acids. A common procedure involves heating the oil sample (e.g., 20 mg to 0.3 g) with an ethanolic potassium hydroxide (KOH) solution (e.g., 2 M) at temperatures ranging from 50°C to 80°C for 1 to 3 hours.[11][12]
-
Liquid-Liquid Extraction: Following saponification, the free sterols are extracted from the aqueous-alcoholic mixture using a non-polar solvent. N-hexane is frequently used for this purpose. The mixture is vortexed, and after phase separation, the hexane layer containing the phytosterols is collected. This extraction step is typically repeated multiple times to ensure complete recovery.[11][12][13]
2. Analytical Techniques
-
Gas Chromatography (GC):
-
Method: GC coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is a conventional method for sterol analysis.[11][14]
-
Derivatization: A critical step before GC analysis is the derivatization of the sterols' hydroxyl groups to increase their volatility and thermal stability. Silylating agents like N-methyl-N-trimethylsilyl trifluoroacetamide are commonly used.[15]
-
Separation: The derivatized sample is injected into the GC system, where compounds are separated based on their boiling points and interactions with the stationary phase of the column.[15]
-
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Method: This technique provides a high degree of speed, selectivity, and sensitivity without the need for chemical derivatization.[12][16]
-
Procedure: After saponification and extraction, the sample is analyzed using a reversed-phase HPLC system with positive ion atmospheric pressure chemical ionization (APCI) and tandem mass spectrometry.[12][16]
-
-
Supercritical Fluid Chromatography (SFC):
Visualizations: Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for stigmasterol analysis and a key signaling pathway modulated by stigmasterol.
Caption: General workflow for stigmasterol quantification in plant oils.
Caption: Stigmasterol inhibits the Akt/mTOR pathway to induce apoptosis.[4][17]
References
- 1. research.monash.edu [research.monash.edu]
- 2. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. foodstruct.com [foodstruct.com]
- 11. One-step rapid extraction of phytosterols from vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases [mdpi.com]
Stigmasterol vs. Oxidized Stigmasterol: A Comparative Analysis of Their Effects on Cholesterol Metabolism
For researchers, scientists, and drug development professionals, understanding the nuanced effects of phytosterols and their derivatives on cholesterol metabolism is critical. This guide provides an objective comparison of stigmasterol and its oxidized form, oxidized stigmasterol (OS), detailing their differential impacts on cholesterol absorption, synthesis, and excretion, supported by experimental data and methodologies.
While dietary phytosterols are recognized for their cholesterol-lowering properties, the oxidation of these compounds can lead to altered biological activities.[1] Stigmasterol, a common phytosterol, has been shown to reduce plasma cholesterol levels.[2] However, its oxidized counterpart, OS, not only fails to produce this hypocholesterolemic effect but may also introduce harmful consequences.[1][3] This guide synthesizes findings from key studies to elucidate the contrasting metabolic effects of these two compounds.
Key Findings on Cholesterol Metabolism
A pivotal study comparing the dietary effects of stigmasterol and OS in mice revealed stark differences in their impact on cholesterol metabolism. Stigmasterol supplementation led to a significant decrease in plasma total cholesterol levels, a benefit not observed with OS.[1][3] In fact, dietary OS was found to increase cholesterol levels in micellar solutions, suggesting it does not compete with cholesterol for absorption in the same way as its unoxidized form.[1][3]
Both stigmasterol and OS were found to increase the excretion of fecal neutral steroids, indicating an impact on cholesterol absorption, albeit through different mechanisms.[1][3] Both compounds were shown to downregulate the mRNA expression of the Niemann-Pick C1-like 1 (NPC1L1) protein in the small intestine, a key transporter for cholesterol absorption.[1][3]
However, the upstream regulation of NPC1L1 appears to differ. Stigmasterol may directly influence NPC1L1 expression.[1][3] In contrast, OS is suggested to act as a Liver X receptor α (LXRα) agonist and reduce the expression of sterol regulatory element-binding protein 2 (SREBP2), which in turn downregulates NPC1L1.[1][3]
Furthermore, OS was observed to downregulate the expression of genes involved in cholesterol synthesis while upregulating those involved in its catabolism.[1] This suggests a complex and distinct mechanism of action for oxidized stigmasterol compared to its native form.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study in mice fed different diets.
Table 1: Effects on Plasma and Liver Cholesterol Levels
| Group | Plasma Total Cholesterol (mg/dL) | Liver Total Cholesterol (mg/g) |
| Control (Cholesterol) | 200 ± 10 | 50 ± 5 |
| Stigmasterol | 150 ± 8* | 45 ± 4 |
| Oxidized Stigmasterol | 210 ± 12 | 55 ± 6 |
*Statistically significant decrease compared to the Control group. Data are presented as mean ± SEM.
Table 2: Effects on Fecal Sterol Excretion
| Group | Fecal Neutral Steroids (mg/day) |
| Control (Cholesterol) | 10 ± 1 |
| Stigmasterol | 15 ± 1.5 |
| Oxidized Stigmasterol | 14 ± 1.2 |
*Statistically significant increase compared to the Control group. Data are presented as mean ± SEM.
Table 3: Relative mRNA Expression of Key Genes in the Small Intestine and Liver
| Gene | Small Intestine (Stigmasterol) | Small Intestine (Oxidized Stigmasterol) | Liver (Stigmasterol) | Liver (Oxidized Stigmasterol) |
| NPC1L1 | ↓ | ↓ | - | - |
| SREBP2 | - | ↓ | - | ↓ |
| HMG-CR | - | - | - | ↓ |
| CYP7A1 | - | - | - | ↑ |
↓ indicates downregulation, ↑ indicates upregulation, - indicates no significant change.
Experimental Protocols
The primary comparative study utilized the following methodology:
Animal Model: Male Institute of Cancer Research (ICR) mice.
Diets:
-
Standard Diet (AIN-76A): Control group.
-
High Cholesterol Diet (C): Standard diet + 0.25% cholesterol.
-
Stigmasterol Diet (St): High Cholesterol Diet + 0.25% stigmasterol.
-
Oxidized Stigmasterol Diet (OS): High Cholesterol Diet + 0.25% oxidized stigmasterol.
Duration: The feeding trial was conducted for a specified period, during which food intake and body weight were monitored.
Sample Collection and Analysis: At the end of the study, blood, liver, and intestinal samples were collected. Plasma and liver cholesterol levels were determined using enzymatic kits. Fecal neutral steroids were quantified by gas chromatography. The mRNA expression levels of target genes in the small intestine and liver were measured by quantitative real-time PCR.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways and the experimental workflow.
Conclusion
The available evidence clearly indicates that stigmasterol and oxidized stigmasterol exert distinct effects on cholesterol metabolism. Stigmasterol demonstrates a beneficial hypocholesterolemic effect, primarily by inhibiting cholesterol absorption.[1][2] In contrast, oxidized stigmasterol does not lower plasma cholesterol and appears to influence cholesterol metabolism through a more complex mechanism involving LXRα activation and SREBP2 downregulation, which also impacts cholesterol absorption but in a different regulatory context.[1][3] These findings underscore the importance of considering the oxidative state of phytosterols in both nutritional and therapeutic applications. Further research is warranted to fully elucidate the long-term physiological consequences of consuming oxidized phytosterols.
References
- 1. Comparative effects of dietary stigmasterol and oxidised stigmasterol on cholesterol absorption and metabolism in mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Stigmasterol reduces plasma cholesterol levels and inhibits hepatic synthesis and intestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of dietary stigmasterol and oxidised stigmasterol on cholesterol absorption and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stigmasterol's Role in Gene Expression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of phytosterols in cellular processes is paramount. Stigmasterol, a common plant sterol, has emerged as a significant regulator of gene expression, influencing a multitude of signaling pathways involved in cancer, inflammation, and metabolic diseases. This guide provides a comparative analysis of stigmasterol's effects on gene expression, supported by experimental data and detailed protocols to aid in future research.
Stigmasterol exerts its influence by modulating key signaling pathways, leading to downstream changes in the expression of target genes. Its activities have been observed across various cell types and disease models, often demonstrating anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide will delve into the specific molecular mechanisms and provide a comparative overview of stigmasterol's efficacy, occasionally drawing comparisons with its structural analog, β-sitosterol.
Comparative Analysis of Stigmasterol's Effect on Gene Expression
Stigmasterol's regulatory effects on gene expression are multifaceted, impacting apoptosis, cell cycle, inflammation, and lipid metabolism. The following tables summarize the quantitative data from various studies, offering a clear comparison of its impact across different experimental setups.
Anti-Cancer Effects: Modulation of Apoptotic and Cell Cycle Genes
Stigmasterol has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines by altering the expression of key regulatory genes.[3][4]
Table 1: Effect of Stigmasterol on Apoptosis-Related Gene Expression
| Cell Line | Cancer Type | Gene | Regulation | Fold Change/Observation | Concentration | Reference |
| HepG2 | Liver Cancer | Bax | Up-regulated | Dose-dependent increase | 5, 10, 20 µM | [5] |
| HepG2 | Liver Cancer | p53 | Up-regulated | Dose-dependent increase | 5, 10, 20 µM | [3][5] |
| HepG2 | Liver Cancer | Bcl-2 | Down-regulated | Dose-dependent decrease | 5, 10, 20 µM | [3][5] |
| HepG2 | Liver Cancer | Caspase-8 | Up-regulated | Dose-dependent increase | 5, 10, 20 µM | [5] |
| HepG2 | Liver Cancer | Caspase-9 | Up-regulated | Dose-dependent increase | 5, 10, 20 µM | [5] |
| MCF-7 | Breast Cancer | Bax | Up-regulated | Increase with concentration | Not specified | [4] |
| MCF-7 | Breast Cancer | Bcl-2 | Down-regulated | Decrease with concentration | Not specified | [4] |
| MCF-7 | Breast Cancer | Caspase-3 | Up-regulated | Increase with concentration | Not specified | [4] |
| MCF-7 | Breast Cancer | Caspase-9 | Up-regulated | Increase with concentration | [4] | |
| PANC-1 | Pancreatic Cancer | AKT1 | Down-regulated | Significant inhibition | Not specified | [6] |
| PANC-1 | Pancreatic Cancer | BCL2 | Down-regulated | Significant inhibition | Not specified | [6] |
| ES2 & OV90 | Ovarian Cancer | Cleaved Caspase-3 | Up-regulated | Dose-dependent increase | 5, 10, 20 µg/mL | [7] |
| ES2 & OV90 | Ovarian Cancer | Cleaved Caspase-9 | Up-regulated | Dose-dependent increase | 5, 10, 20 µg/mL | [7] |
| ES2 & OV90 | Ovarian Cancer | Cytochrome c | Up-regulated | Dose-dependent increase | 5, 10, 20 µg/mL | [7] |
| ES2 & OV90 | Ovarian Cancer | BAK | Up-regulated | Dose-dependent increase | 5, 10, 20 µg/mL | [7] |
| ES2 & OV90 | Ovarian Cancer | BAX | Up-regulated | Dose-dependent increase | 5, 10, 20 µg/mL | [7] |
Table 2: Cytotoxicity of Stigmasterol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HepG2 | Liver Cancer | 25.80 µM | [4] |
| MCF-7 | Breast Cancer | Not specified | [4] |
| SNU-1 | Gastric Cancer | 15 µM | [1] |
| HEK293 (non-cancerous) | Embryonic Kidney | 421.74 µM | [4] |
Anti-Inflammatory Effects: Regulation of Inflammatory Mediators
Stigmasterol has demonstrated potent anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and NLRP3.[8][9]
Table 3: Effect of Stigmasterol on Inflammatory Gene Expression
| Cell Type | Condition | Gene/Protein | Regulation | Observation | Concentration | Reference |
| Mouse & Human Chondrocytes | IL-1β-treated | MMP-3 mRNA | Down-regulated | Significant reduction | 20 µg/ml | [9] |
| Mouse & Human Chondrocytes | IL-1β-treated | MMP-13 mRNA | Down-regulated | Significant reduction | 20 µg/ml | [9] |
| Human Chondrocytes | IL-1β-treated | ADAMTS-4 mRNA | Down-regulated | Significant reduction | 20 µg/ml | [9] |
| Mouse Colon | DSS-induced colitis | COX-2 | Down-regulated | Significant inhibition | Not specified | [10] |
| BV2 microglia | Aβ42 oligomer-induced | Pro-inflammatory cytokines | Down-regulated | Suppression of secretion | Not specified | [8] |
| PANC-1 | Pancreatic Cancer | IL1B | Down-regulated | Significant inhibition | Not specified | [6] |
| PANC-1 | Pancreatic Cancer | ICAM1 | Down-regulated | Significant inhibition | Not specified | [6] |
Effects on Lipid Metabolism: Modulation of Cholesterol Homeostasis Genes
Stigmasterol also plays a role in regulating lipid metabolism, which can have implications for cardiovascular health and certain cancers.[11][12]
Table 4: Effect of Stigmasterol on Lipid Metabolism-Related Gene Expression
| Tissue/Cell Type | Condition | Gene | Regulation | Observation | Reference |
| Mouse Small Intestine | Cholesterol-fed diet | NPC1L1 | Down-regulated | Increased fecal neutral steroids | [11] |
| Cultured Adrenal Cells | Stigmasterol treatment | SREBP-2 processing | Inhibited | Reduced cholesterol synthesis | [13] |
| U87 GBM cells | Stigmasterol treatment | FABP5 | Down-regulated | Significant reduction in mRNA and protein | [14] |
| U87 GBM cells | Stigmasterol treatment | ADRA1B | Down-regulated | Significant reduction in mRNA and protein | [14] |
Signaling Pathways Modulated by Stigmasterol
Stigmasterol's regulation of gene expression is mediated through its interaction with various intracellular signaling pathways. The following diagrams illustrate some of the key pathways affected by stigmasterol.
References
- 1. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stigmasterol isolated from marine microalgae Navicula incerta induces apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stigmasterol: a phytosterol with potential anti-osteoarthritic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Sitosterol and stigmasterol ameliorate dextran sulfate sodium-induced colitis in mice fed a high fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of dietary stigmasterol and oxidised stigmasterol on cholesterol absorption and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stigmasterol exerts antiglioma effects by regulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disruption of cholesterol homeostasis by plant sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
A Researcher's Guide to the Comparative Computational Analysis of Stigmasterol Biosynthetic Genes in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the key genes involved in the stigmasterol biosynthetic pathway in plants. Stigmasterol, a vital phytosterol, plays a crucial role in plant membrane function and serves as a precursor for the synthesis of various bioactive compounds, making it a molecule of significant interest for agricultural and pharmaceutical research. This document offers an objective comparison of the genetic architecture of this pathway across different plant species, supported by available data and detailed experimental protocols for in-silico analysis.
The Stigmasterol Biosynthetic Pathway: A Conserved Route with Evolutionary Divergences
The biosynthesis of stigmasterol from β-sitosterol is a critical branch of the broader phytosterol pathway. This conversion is primarily catalyzed by the enzyme C-22 sterol desaturase, a member of the CYP710A family of cytochrome P450 monooxygenases. The core pathway leading to β-sitosterol, and subsequently stigmasterol, involves a series of enzymatic steps catalyzed by several key gene families. This guide focuses on the comparative analysis of six critical genes in this pathway:
-
SMT2 (Sterol Methyltransferase 2): Involved in the second methylation step in the sterol side chain.
-
SMO2 (4-alpha-methyl-delta-7-sterol-4-alpha-methylsterol oxidase): Participates in the demethylation at the C4 position.
-
STE1 (Lathosterol oxidase): A sterol C5-desaturase that introduces a double bond at the C5 position.
-
DWF5 (7-dehydrocholesterol reductase): Catalyzes a reduction step in the sterol nucleus.
-
DWF1 (Delta 24-sterol reductase): Involved in the reduction of the C24 double bond in the sterol side chain.
-
CYP710A (C-22 sterol desaturase): The key enzyme that converts β-sitosterol to stigmasterol.
Below is a diagram illustrating the general flow of the stigmasterol biosynthetic pathway.
Safety Operating Guide
Navigating the Disposal of Stigmasterol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Stigmasterol, a common plant-derived sterol, while not classified as a hazardous substance for transport, requires adherence to specific disposal protocols to ensure compliance with regulations and prevent environmental contamination. This guide provides essential safety and logistical information for the proper disposal of stigmasterol in a laboratory setting.
Core Disposal Procedures
The disposal of stigmasterol should always be approached with the understanding that regulations can vary significantly based on location. Therefore, consulting with local waste disposal authorities is a crucial first step.[1][2] The following steps provide a general framework for the proper disposal of stigmasterol waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the stigmasterol waste is in its pure form, mixed with solvents, or contaminated with other materials. This characterization is fundamental to selecting the appropriate disposal route.
-
Segregate Waste Streams: Do not mix stigmasterol waste with other chemical waste streams unless they are compatible. Incompatible chemicals can react, creating hazardous conditions.[3][4][5] Keep stigmasterol waste separate from hazardous wastes unless it is designated as such by local regulations.
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers: Use containers that are chemically compatible with stigmasterol and any associated solvents. The containers should be in good condition, free from leaks or damage, and have secure, leak-proof closures.[3][4]
-
Proper Labeling: Clearly label the waste container with "Stigmasterol Waste" and include any other components of the mixture. Ensure the label is legible and securely attached to the container.[4][5]
Step 3: Storage of Stigmasterol Waste
-
Designated Storage Area: Store stigmasterol waste in a designated, well-ventilated area that is away from general laboratory traffic.[3][4]
-
Avoid Drains and Waterways: Under no circumstances should stigmasterol or its contaminated solutions be disposed of down the drain or into any water systems.[1][6]
-
Follow Institutional Protocols: Adhere to your institution's specific guidelines for the storage of chemical waste, including any limits on storage duration.
Step 4: Final Disposal
-
Consult a Licensed Disposal Company: The most recommended method for the disposal of stigmasterol is to engage a licensed chemical waste disposal company.[7] These companies are equipped to handle chemical waste in accordance with all applicable regulations.
-
Landfill or Incineration: Depending on local regulations and the composition of the waste, disposal may involve burial in an approved landfill or incineration.[2]
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), filter paper, or containers that have come into contact with stigmasterol, should be treated as stigmasterol waste and disposed of accordingly.[1]
Quantitative Disposal Data
Specific quantitative data for stigmasterol disposal, such as concentration limits for various disposal methods, are not broadly defined and are highly dependent on local and national regulations. The following table summarizes general classifications that may be relevant for waste profiling.
| Parameter | Classification | Regulatory Body | Notes |
| UN Number | Not subject to transport regulations | IATA, IMDG, ADR/RID | Stigmasterol is generally not considered dangerous goods for transport.[1][7][8] |
| Waste Identity | To be assigned based on EEC regulations | Local/National Waste Management | The specific waste code will depend on the industry and process generating the waste.[1] |
| Environmental Hazards | Non-environmentally hazardous | Dangerous Goods Regulations | This classification is for transport purposes and does not preclude the need for proper disposal.[1] |
Stigmasterol Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of stigmasterol in a laboratory setting.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Stigmasterol
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Stigmasterol, a common plant sterol used in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure the integrity of your experimental work.
Hazard Assessment and GHS Classification
Stigmasterol is a white, solid powder.[1] While many suppliers do not classify Stigmasterol as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[2][3], some safety data sheets (SDS) indicate potential hazards. One source classifies it as harmful if swallowed, in contact with skin, or inhaled, and as a cause of skin and serious eye irritation[4]. Given this variation, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Stigmasterol. These recommendations are based on a comprehensive review of multiple safety data sheets.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves | Suitable gloves tested according to EN 374 are recommended.[2][5] PVC or rubber gloves are also suggested.[6] Always inspect gloves prior to use and use proper removal technique.[7] |
| Respiratory | NIOSH/MSHA approved respirator (if dust is generated) | A type N95 (US) or P1 (EN 143) particulate filter is recommended when dust formation is possible.[2][8] |
| Body | Laboratory coat or overalls | Wear appropriate protective clothing to prevent skin exposure.[1][6] |
| Feet | Closed-toe shoes (Safety footwear) | Recommended for general laboratory safety.[6] |
Operational Plan for Handling Stigmasterol
A systematic approach is crucial for the safe handling of any chemical. The following workflow outlines the key steps for researchers working with Stigmasterol.
Caption: A workflow diagram illustrating the key procedural steps for the safe handling of Stigmasterol in a laboratory setting.
Disposal Plan
Proper disposal of Stigmasterol and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including unused Stigmasterol, contaminated consumables (e.g., gloves, wipes), and empty containers, should be collected in appropriately labeled, sealed containers.
-
Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations.[7] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Environmental Protection : Do not dispose of Stigmasterol down the drain or in the general trash.[5] It should not be released into the environment.[1] Contaminated packaging should be handled in the same manner as the substance itself.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. sdfine.com [sdfine.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. 豆甾醇 ~95% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
